Imidazole ketone erastin
Description
Propriétés
IUPAC Name |
2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPXJPWGVFNGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Imidazole Ketone Erastin (IKE) in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Imidazole (B134444) Ketone Erastin (B1684096) (IKE) is a potent, selective, and metabolically stable analog of erastin, designed as a powerful inducer of ferroptosis, a non-apoptotic, iron-dependent form of regulated cell death.[1][2] This guide delineates the core mechanism of action of IKE in cancer cells, presents key quantitative data, provides detailed experimental protocols for its study, and visualizes the critical signaling pathways involved. IKE's primary mechanism involves the inhibition of the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (B108866) (GSH), subsequent inactivation of glutathione peroxidase 4 (GPX4), and a lethal accumulation of lipid reactive oxygen species (ROS), making it a promising agent for cancer therapy, particularly for aggressive and therapy-resistant malignancies.[1][3]
Core Mechanism of Action: Induction of Ferroptosis
IKE's anticancer activity is centered on its ability to trigger a specific cell death pathway known as ferroptosis. Unlike apoptosis, this process is characterized by the iron-dependent accumulation of lipid peroxides.[1][4] The mechanism can be dissected into a sequential cascade of events initiated by the specific inhibition of a key cellular transporter.
Inhibition of System Xc-
The primary molecular target of IKE is the system Xc- cystine/glutamate antiporter.[5][6] This cell surface transporter, composed of the SLC7A11 and SLC3A2 subunits, is responsible for importing extracellular cystine while exporting intracellular glutamate. Cystine is rapidly reduced to cysteine intracellularly, which is the rate-limiting amino acid for the synthesis of the major endogenous antioxidant, glutathione (GSH).[7] IKE potently and selectively binds to and inhibits the function of system Xc-, effectively cutting off the cell's supply of cystine.[1]
Glutathione (GSH) Depletion and GPX4 Inactivation
The IKE-mediated blockade of cystine import leads to a rapid and severe depletion of the intracellular GSH pool.[5][8] GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), the master regulator of ferroptosis.[9][10] GPX4's primary function is to detoxify lipid hydroperoxides, converting them into non-toxic lipid alcohols.[7][9] Without sufficient GSH, GPX4 is rendered inactive, leaving the cell vulnerable to rampant lipid peroxidation.[9]
Lipid Peroxidation and Cell Death
With GPX4 inactivated, the cell's ability to repair peroxidized lipids is critically impaired. Concurrently, enzymes such as Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) enrich cellular membranes with polyunsaturated fatty acids (PUFAs), which are highly susceptible to peroxidation.[11][12] This creates a perfect storm where PUFAs are peroxidized by iron-dependent enzymatic and non-enzymatic reactions, leading to an uncontrollable accumulation of lipid ROS. This oxidative damage compromises membrane integrity, leading to increased permeability and eventual cell death by ferroptosis.[1][11]
Key Signaling Pathways and Molecular Interactions
The signaling cascade initiated by IKE is linear yet interconnected with various aspects of cellular metabolism.
Quantitative Data Summary
The efficacy of IKE has been quantified across various cancer cell lines. The following tables summarize key performance indicators.
Table 1: In Vitro Efficacy (IC50) of this compound
| Cell Line | Cancer Type | IC50 Value | Assay Conditions | Reference |
| CCF-STTG1 | Human Astrocytoma | 30 nM | Glutamate release assay, 2 hr | [5][13] |
| SUDHL6 | Diffuse Large B-Cell Lymphoma (DLBCL) | 34 nM | GSH depletion assay, 24 hr | [5][8] |
| DOHH-2 | Diffuse Large B-Cell Lymphoma (DLBCL) | 14 nM | Cell viability assay | [5] |
| BJeLR | RAS-G12V Overexpressing Fibroblasts | 3 nM | Alamar blue assay, 48 hr | [6] |
| HT-1080 | Fibrosarcoma | 314 nM | Alamar blue assay, 48 hr | [6] |
| DLBCL Lines (Sensitive) | Diffuse Large B-Cell Lymphoma (DLBCL) | < 100 nM | CellTiter-Glo, 24 hr | [13] |
| DLBCL Lines (Resistant) | Diffuse Large B-Cell Lymphoma (DLBCL) | > 10 µM | CellTiter-Glo, 24 hr | [13] |
Table 2: Molecular and Cellular Effects of IKE Treatment in SUDHL-6 Cells
| Parameter | IKE Concentration | Duration | Observed Effect | Reference |
| GSH Depletion | 1-250 nM | 24 hr | Dose-dependent depletion (IC50 = 34 nM) | [5][8] |
| Lipid ROS | 125-500 nM | - | Dose-dependent increase | [5][8] |
| Gene Expression (SLC7A11, PTGS2, CHAC1) | 500 nM | 5-360 min | Increased mRNA expression | [5] |
| Lipid Species Abundance | 500 nM - 1 µM | - | Changes in 62 lipid species (LPCs, PCs, PEs, TAGs) | [5][8] |
Detailed Experimental Protocols
To facilitate the study of IKE, this section provides standard protocols for key assays.
Protocol: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is used to determine the IC50 value of IKE by measuring ATP levels as an indicator of cell viability.[6]
-
Cell Seeding: Plate cancer cells (e.g., DLBCL cell lines) in a white, 384-well plate at a density of 10,000 cells per well in 32 µL of culture medium.[6] Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a two-fold serial dilution of IKE in culture medium, starting from a high concentration (e.g., 100 µM).[6] Also prepare a DMSO vehicle control.
-
Cell Treatment: Add 8 µL of the diluted IKE or DMSO vehicle to the appropriate wells.[6] For rescue experiments, a ferroptosis inhibitor like Ferrostatin-1 (Fer-1) can be co-administered.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.[6]
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Prepare the detection reagent by mixing 50% CellTiter-Glo® with 50% cell culture medium.[6]
-
Add 40 µL of this mixture to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to induce cell lysis.[6]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings of IKE-treated wells to the DMSO vehicle control wells. Plot the normalized values against the log of IKE concentration and use a non-linear regression model to calculate the IC50 value.
Protocol: Western Blotting for Protein Expression Analysis
This protocol allows for the semi-quantitative analysis of key ferroptosis-related proteins like GPX4 and ACSL4.[14]
-
Sample Preparation:
-
Culture cells to 70-80% confluency and treat with IKE at desired concentrations and time points. Include an untreated or vehicle-treated control.
-
After treatment, wash cells twice with ice-cold PBS.[15]
-
Lyse cells on ice using RIPA or NP-40 lysis buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[17]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 15-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15]
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[17]
-
Incubate the membrane with a primary antibody (e.g., anti-GPX4, anti-ACSL4) diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.[15]
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify band intensity, normalizing to a loading control like β-actin or GAPDH.
-
Protocol: Lipid Peroxidation Assay (TBARS Method)
This assay quantifies malondialdehyde (MDA), an end-product of lipid peroxidation.[18][19]
-
Sample Preparation: Prepare cell or tissue lysates as described in the Western Blot protocol (Step 1).
-
Standard Curve Preparation: Prepare a serial dilution of an MDA standard to create a standard curve.[18]
-
Reaction Setup:
-
For each sample and standard, mix 100 µL of the sample/standard with 200 µL of Thiobarbituric Acid (TBA) reagent in a microcentrifuge tube.[18]
-
The TBA reagent typically contains TBA in an acidic solution.
-
-
Incubation: Incubate the tubes at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[18]
-
Cooling and Centrifugation: Cool the tubes on ice for 10-15 minutes.[18] Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate.
-
Measurement:
-
Transfer 200 µL of the supernatant from each tube in duplicate to a 96-well plate.[18]
-
Measure the absorbance at 532 nm using a microplate reader.
-
-
Data Analysis: Subtract the blank reading from all samples and standards. Plot the standard curve and determine the MDA concentration in the samples from the curve. Normalize the results to the total protein concentration of the initial lysate.
In Vivo Studies and Therapeutic Potential
IKE has demonstrated significant anti-tumor activity in vivo. In a diffuse large B-cell lymphoma (DLBCL) xenograft mouse model, intraperitoneal (i.p.) administration of IKE at doses of 23-40 mg/kg once daily resulted in significant inhibition of tumor growth.[5][8] Pharmacodynamic studies confirmed that IKE treatment in vivo leads to GSH depletion and an increase in lipid peroxidation biomarkers within the tumor tissue, validating its mechanism of action.[1] These findings underscore the potential of IKE as a viable therapeutic strategy, particularly when formulated to improve delivery and reduce potential toxicity, for example, through the use of nanoparticles.[1][2]
Conclusion
This compound is a highly specific and potent inducer of ferroptosis in cancer cells. Its well-defined mechanism of action—initiating with the inhibition of system Xc- and culminating in catastrophic lipid peroxidation—provides a clear rationale for its development as an anticancer agent. The quantitative data and established protocols presented in this guide offer a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of IKE in oncology.
References
- 1. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
- 3. Frontiers | Dicoumarol sensitizes hepatocellular carcinoma cells to ferroptosis induced by this compound [frontiersin.org]
- 4. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. A positive feedback loop between ZEB2 and ACSL4 regulates lipid metabolism to promote breast cancer metastasis [elifesciences.org]
- 13. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay to detect lipid peroxidation upon exposure to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazole Ketone Erastin: A Technical Guide to a Potent Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, particularly cancer. Imidazole ketone erastin (B1684096) (IKE) is a potent and metabolically stable analog of erastin, a foundational tool compound for studying ferroptosis. This technical guide provides a comprehensive overview of IKE, its mechanism of action in inducing ferroptosis, quantitative efficacy data, and detailed experimental protocols for its application in research settings.
Introduction to Imidazole Ketone Erastin (IKE)
This compound is a synthetic small molecule designed to overcome the metabolic instability and low solubility of its predecessor, erastin.[1] It is a highly potent and selective inhibitor of the cystine/glutamate antiporter, system xc⁻.[2][3] This inhibition is the critical initiating step in the cascade of events leading to ferroptotic cell death.[4] The enhanced pharmacological properties of IKE make it a more suitable compound for in vivo studies and a promising candidate for further therapeutic development.[4]
Chemical Structure and Properties:
-
Molecular Formula: C₃₅H₃₅ClN₆O₅[5]
-
Appearance: A solid compound.
-
Solubility: Soluble in DMSO.[7] For in vivo applications, it can be formulated in solutions such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[7]
Mechanism of Action: Induction of Ferroptosis
IKE induces ferroptosis primarily through the inhibition of system xc⁻, a cell surface antiporter responsible for the uptake of extracellular cystine in exchange for intracellular glutamate.[8][9] System xc⁻ is a heterodimer composed of a light chain subunit, SLC7A11 (also known as xCT), and a heavy chain subunit, SLC3A2.[1]
The signaling pathway of IKE-induced ferroptosis can be summarized as follows:
-
Inhibition of System xc⁻: IKE directly binds to and inhibits the function of SLC7A11.[1][10] Molecular docking analyses have shown that IKE occupies the same binding pocket in SLC7A11 as erastin.[1]
-
Cystine Depletion: The inhibition of system xc⁻ blocks the cellular uptake of cystine.[9]
-
Glutathione (B108866) (GSH) Depletion: Cystine is a crucial precursor for the synthesis of cysteine, which is an essential amino acid for the production of the antioxidant tripeptide glutathione (GSH).[9][11] By limiting the intracellular cystine pool, IKE leads to a significant depletion of GSH.[2][3]
-
Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH as a cofactor to neutralize lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH).[1] The depletion of GSH results in the inactivation of GPX4.[12]
-
Lipid Peroxidation Accumulation: With GPX4 inactive, lipid reactive oxygen species (ROS) accumulate unchecked, leading to extensive peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[2][12]
-
Ferroptotic Cell Death: The overwhelming lipid peroxidation disrupts membrane integrity and function, culminating in iron-dependent cell death known as ferroptosis.[12]
Signaling Pathway of IKE-Induced Ferroptosis
Caption: Signaling pathway of this compound (IKE)-induced ferroptosis.
Quantitative Data
The potency of IKE has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| SUDHL6 | Diffuse Large B-cell Lymphoma (DLBCL) | CellTiter-Glo | GSH Depletion IC₅₀ | 34 nM | [2][3] |
| BJeLR | RAS-G12V Overexpressing Cells | Alamar Blue | Growth Inhibition IC₅₀ | 0.003 µM (3 nM) | [6] |
| CCF-STTG1 | Astrocytoma | Fluorometry | System xc⁻ Inhibition IC₅₀ | 0.03 µM (30 nM) | [6][8] |
| HT1080 | Fibrosarcoma | Alamar Blue | Growth Inhibition GI₅₀ | 0.314 µM (314 nM) | [6] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Administration Route | Dose | T₁/₂ (h) | Cₘₐₓ (ng/mL) | Reference |
| Intraperitoneal (i.p.) | 50 mg/kg | 1.82 | 19515 | [2][3][7] |
| Intravenous (i.v.) | 50 mg/kg | 1.31 | 11384 | [2][3][7] |
| Oral (p.o.) | 50 mg/kg | 0.96 | 5203 | [2][3][7] |
Table 3: In Vivo Antitumor Activity of this compound
| Mouse Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| NCG mice with SUDHL6 xenografts | Diffuse Large B-cell Lymphoma (DLBCL) | 23-40 mg/kg, i.p. daily for 13 days | Significant inhibition of tumor growth | [3][8] |
| C57BL/6 mice with Hepa1-6 tumors | Hepatocellular Carcinoma | 40 mg/kg, i.p. every two days for 10 days | Inhibition of tumor growth | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of IKE.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses cell viability by measuring ATP levels, which are indicative of metabolically active cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (IKE)
-
Ferrostatin-1 (Fer-1) (optional ferroptosis inhibitor)
-
DMSO (vehicle control)
-
White, opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate (or an appropriate density for a 384-well plate) and incubate overnight at 37°C with 5% CO₂.[6][13]
-
Compound Preparation: Prepare a serial dilution of IKE in complete cell culture medium. A typical starting concentration is 100 µM.[6] If using a ferroptosis inhibitor, prepare a solution of Fer-1 (e.g., starting from 200 µM) with the IKE dilutions.[6] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest IKE concentration.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of IKE, IKE + Fer-1, or vehicle control.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[14]
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate IC₅₀ values using appropriate software.
Lipid Peroxidation Assay (e.g., C11-BODIPY™ 581/591)
This assay measures lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.[13]
Materials:
-
Treated and control cells
-
C11-BODIPY™ 581/591 fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with IKE at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.[13]
-
Staining: Add C11-BODIPY™ 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.[13]
-
Washing: Wash the cells twice with PBS to remove excess dye.[13]
-
Analysis:
-
Flow Cytometry: Harvest the cells and resuspend them in PBS for analysis. Upon oxidation, the fluorescence of the C11-BODIPY™ probe shifts from red to green. Measure the shift in fluorescence to quantify lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells directly. An increase in green fluorescence indicates lipid peroxidation.
-
Glutathione (GSH) Measurement Assay
This protocol measures the intracellular concentration of reduced glutathione (GSH), which is depleted during IKE-induced ferroptosis.
Materials:
-
Treated and control cells
-
GSH/GSSG-Glo™ Assay kit or similar
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of IKE for a specified duration.
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular GSH.
-
Assay Reaction: Perform the enzymatic reaction as described in the kit protocol. This typically involves the conversion of a substrate into a luminescent product in the presence of GSH.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of GSH. Calculate the GSH concentration in the cell lysates based on the standard curve and normalize to the protein concentration of each sample.
General Experimental Workflow
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of ferroptosis and holds potential for therapeutic applications. Its improved potency and metabolic stability compared to erastin make it a superior choice for both in vitro and in vivo studies. This guide provides a foundational understanding of IKE and practical protocols to facilitate its use in a research setting. Further investigation into the broader applications of IKE in various disease models is warranted.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C35H35ClN6O5 | CID 91824786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 12. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Discovery and Development of Imidazole Ketone Erastin: A Technical Guide to a Potent Ferroptosis Inducer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. Erastin (B1684096), a small molecule discovered to induce this process, has been a pivotal tool in elucidating the mechanisms of ferroptosis. However, its suboptimal metabolic stability and potency have limited its clinical translation. This technical guide details the discovery and development of Imidazole (B134444) Ketone Erastin (IKE), a potent and metabolically stable analog of erastin. We provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Advent of a Novel Ferroptosis Inducer
The journey to develop Imidazole Ketone Erastin (IKE) began with the identification of erastin as a compound that selectively kills cancer cells with RAS mutations.[1] Subsequent research revealed that erastin triggers a unique form of iron-dependent cell death, later termed ferroptosis.[2] While erastin and its early analog, piperazine (B1678402) erastin, were instrumental in early ferroptosis research, their poor metabolic stability and moderate potency necessitated the development of more drug-like compounds.[3][4] This led to the rational design and synthesis of IKE, an analog featuring an imidazole ketone moiety that confers enhanced potency and metabolic stability, making it a more suitable candidate for in vivo studies and potential therapeutic development.[3][5]
Mechanism of Action: Inhibition of System xc- and Induction of Lipid Peroxidation
IKE exerts its pro-ferroptotic effects primarily by inhibiting the cystine/glutamate (B1630785) antiporter, system xc-.[6][7] This transporter, composed of the subunits SLC7A11 and SLC3A2, is responsible for the import of extracellular cystine in exchange for intracellular glutamate.[8] Cystine is the oxidized form of the amino acid cysteine, which is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[8]
By blocking system xc-, IKE depletes the intracellular pool of cysteine, leading to a subsequent reduction in GSH levels.[3][9] GSH is an essential cofactor for the enzyme glutathione peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides.[8] The inhibition of GPX4 activity, due to the lack of its GSH cofactor, results in the unchecked accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis.[7] This cascade of events ultimately leads to oxidative damage to the cell membrane and cell death.[8]
Quantitative Data Summary
The potency and efficacy of IKE have been demonstrated across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative data.
| Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| SUDHL6 | Glutathione (GSH) Depletion | 34 | [3][9] |
| CCF-STTG1 | Glutamate Release Inhibition | 30 | [9] |
| HRAS G12V BJeLR | Growth Inhibition | 3 | [9] |
| HT-1080 | Growth Inhibition | 310 | [9] |
| DOHH-2 | Anticancer Activity | 14 | |
| IKE In Vitro Efficacy |
| Animal Model | Administration Route | Dosage (mg/kg) | Outcome | Reference |
| SUDHL6 Xenograft | Intraperitoneal (i.p.) | 23 and 40 | Reduced tumor growth | [9] |
| IKE In Vivo Efficacy |
| Administration Route | Half-life (t1/2) (hours) | Cmax (ng/mL) | Reference |
| Intraperitoneal (i.p.) | 1.82 | 19515 | [6] |
| Intravenous (i.v.) | 1.31 | 11384 | [6] |
| Per os (p.o.) | 0.96 | 5203 | [6] |
| Pharmacokinetic Profile of IKE in Mice (50 mg/kg) |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize IKE as a ferroptosis inducer.
Cell Culture
The human diffuse large B-cell lymphoma cell line, SUDHL6, is a commonly used model to study the effects of IKE.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged every 2-3 days to maintain a density of 2-8 x 10^5 cells/mL.
Glutamate Release Assay
This assay measures the inhibition of system xc- activity by quantifying the amount of glutamate released from cells.
-
Cell Seeding: Seed CCF-STTG1 human astrocytoma cells in a 96-well plate and grow to confluence.
-
Treatment: Wash cells with Earle's Balanced Salt Solution (EBSS) and then treat with varying concentrations of IKE in the presence of cystine (to stimulate glutamate release) for 2 hours at 37°C.
-
Detection: Collect the supernatant and measure the glutamate concentration using a commercially available glutamate assay kit. The assay typically involves an enzymatic reaction that produces a fluorescent or colorimetric signal proportional to the amount of glutamate.[10]
-
Data Analysis: Determine the IC50 value by plotting the percentage of glutamate release inhibition against the logarithm of IKE concentration.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key hallmark of ferroptosis.
-
Cell Treatment: Treat SUDHL6 cells with IKE at the desired concentrations for a specified time (e.g., 24 hours).
-
Staining: Incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Flow Cytometry Analysis:
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer.
-
The unoxidized C11-BODIPY probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm).
-
Lipid peroxidation is quantified by the shift in fluorescence from red to green.
-
-
Data Analysis: The percentage of cells with increased green fluorescence is determined, indicating the level of lipid peroxidation.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IKE in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Inoculation: Subcutaneously inject SUDHL6 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer IKE (e.g., 23 or 40 mg/kg) via intraperitoneal injection daily. The control group receives the vehicle solution.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Compare the tumor growth rates between the IKE-treated and control groups to determine the efficacy of the compound.
Visualizing the Molecular Pathway and Experimental Workflow
Signaling Pathway of IKE-Induced Ferroptosis
Caption: Signaling pathway of IKE-induced ferroptosis.
Experimental Workflow for IKE Characterization
Caption: Experimental workflow for characterizing IKE.
Conclusion
This compound represents a significant advancement in the development of ferroptosis-inducing agents. Its enhanced potency and metabolic stability make it a valuable tool for studying the intricacies of ferroptosis and a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting field.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
Imidazole Ketone Erastin: A Potent and Selective Inhibitor of the System xc- Transporter and Inducer of Ferroptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology and other diseases. A key regulator of this process is the system xc- cystine/glutamate (B1630785) antiporter, which mediates the uptake of cystine, a precursor for the synthesis of the major cellular antioxidant glutathione (B108866) (GSH). Imidazole ketone erastin (B1684096) (IKE) is a potent, selective, and metabolically stable small molecule inhibitor of the system xc- transporter. By blocking cystine uptake, IKE depletes intracellular GSH, leading to the inactivation of glutathione peroxidase 4 (GPX4) and the subsequent accumulation of lethal lipid reactive oxygen species (ROS), thereby inducing ferroptosis. This technical guide provides a comprehensive overview of the role of IKE in inhibiting the system xc- transporter, detailing its mechanism of action, downstream signaling effects, and relevant experimental methodologies.
Introduction to System xc- and Imidazole Ketone Erastin
The system xc- transporter is a heterodimeric amino acid transporter composed of a light chain subunit, SLC7A11 (also known as xCT), and a heavy chain subunit, SLC3A2 (or 4F2hc).[1][2] SLC7A11 is the substrate-specific subunit responsible for the 1:1 exchange of extracellular cystine for intracellular glutamate.[1][3] Once inside the cell, cystine is reduced to cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH).[4] GSH is a critical antioxidant that, in concert with glutathione peroxidase 4 (GPX4), detoxifies lipid hydroperoxides, thereby preventing the iron-dependent form of cell death known as ferroptosis.[5][6]
Erastin was one of the first small molecules identified to induce ferroptosis by inhibiting system xc-.[4] However, its poor metabolic stability and solubility have limited its in vivo applications.[5] this compound (IKE) is a potent analog of erastin that was developed to overcome these limitations.[7][8] IKE is a highly selective and metabolically stable inhibitor of system xc-, making it a valuable tool for studying ferroptosis and a potential therapeutic agent.[7][9]
Mechanism of Action: IKE-Mediated Inhibition of System xc- and Induction of Ferroptosis
The primary mechanism by which IKE induces cell death is through the direct inhibition of the system xc- transporter.[7][9] This inhibition blocks the uptake of extracellular cystine, leading to a cascade of downstream events that culminate in ferroptosis.
-
Cystine Starvation and GSH Depletion: By blocking SLC7A11, IKE prevents the cellular import of cystine. This leads to a rapid depletion of the intracellular cysteine pool, which is the rate-limiting precursor for the synthesis of glutathione (GSH).[4][7]
-
GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is a selenoenzyme that utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[5] The IKE-induced depletion of GSH results in the inactivation of GPX4.
-
Lipid Peroxidation: With GPX4 inactive, lipid hydroperoxides accumulate in cellular membranes. In the presence of labile iron, these lipid hydroperoxides can undergo Fenton reactions, generating highly reactive lipid radicals that propagate a chain reaction of lipid peroxidation.[10] This uncontrolled lipid peroxidation leads to membrane damage, loss of integrity, and ultimately, cell death by ferroptosis.[4][5]
The overall signaling pathway is depicted in the diagram below:
Quantitative Data on IKE Activity
The potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for GSH Depletion | SUDHL6 | 34 nM | [9][11] |
| IC50 for Cell Viability | SUDHL6 | <100 nM (specifically 1 nM) | [12] |
| IC50 for Glutamate Release | CCF-STTG1 | 0.03 µM | [8] |
| GI50 for Growth Inhibition | HT1080 | 0.314 µM | [8] |
| GI50 for Growth Inhibition | BJeLR (RAS-G12V) | 0.003 µM | [8] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (50 mg/kg)
| Administration Route | Half-life (T1/2) | Cmax | Reference |
| Intraperitoneal (i.p.) | 1.82 h | 19515 ng/mL | [9][11] |
| Intravenous (i.v.) | 1.31 h | 11384 ng/mL | [9][11] |
| Oral (p.o.) | 0.96 h | 5203 ng/mL | [9][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cystine Uptake Assay (Radiolabeled)
This protocol describes a method for measuring the uptake of radiolabeled cystine into cultured cells to assess the inhibitory activity of IKE on the system xc- transporter.
Materials:
-
Cultured cells (e.g., HT-1080, Calu-1)
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
[14C]-L-cystine
-
This compound (IKE)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well)
-
Ice-cold PBS
Procedure:
-
Seed cells in multi-well plates and grow to confluence.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS containing the desired concentrations of IKE or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate cystine uptake by adding HBSS containing [14C]-L-cystine (final concentration typically in the µM range) and the corresponding concentration of IKE or vehicle.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate from parallel wells to normalize the radioactivity counts.
-
Calculate the rate of cystine uptake (e.g., in nmol/mg protein/min) and determine the inhibitory effect of IKE.
Glutamate Release Assay
This assay measures the amount of glutamate released from cells, which is an indirect measure of system xc- activity.
Materials:
-
Cultured cells expressing system xc-
-
Culture medium
-
This compound (IKE)
-
Glutamate Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Microplate reader
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing various concentrations of IKE or a vehicle control.
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours).
-
Collect the conditioned medium from each well.
-
Measure the glutamate concentration in the collected medium using a commercial glutamate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the glutamate concentration.
-
Read the absorbance or fluorescence using a microplate reader.
-
Normalize the glutamate release to the number of cells or protein content in each well.
Measurement of Intracellular Glutathione (GSH)
This protocol describes a method to quantify the intracellular levels of reduced glutathione (GSH) following treatment with IKE.
Materials:
-
Cultured cells
-
This compound (IKE)
-
PBS
-
Lysis buffer (e.g., 3% sulfosalicylic acid)
-
GSH Assay Kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Treat cultured cells with various concentrations of IKE or vehicle for the desired time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS and collect them.
-
Lyse the cells with a suitable lysis buffer (e.g., 3% sulfosalicylic acid) and incubate on ice for 10 minutes.
-
Centrifuge the lysates to pellet the protein and collect the supernatant.
-
Measure the GSH concentration in the supernatant using a commercial GSH assay kit following the manufacturer's protocol. These assays are often based on the reaction of GSH with a chromogenic or fluorogenic reagent.
-
Measure the absorbance or fluorescence with a microplate reader.
-
Determine the protein concentration of the cell pellet to normalize the GSH levels.
Lipid Reactive Oxygen Species (ROS) Measurement
This protocol uses the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation in cells treated with IKE.
Materials:
-
Cultured cells
-
This compound (IKE)
-
C11-BODIPY(581/591) probe
-
Anhydrous DMSO
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with IKE or vehicle for the desired time.
-
Prepare a stock solution of C11-BODIPY(581/591) in anhydrous DMSO.
-
Add the C11-BODIPY(581/591) probe to the cell culture medium at a final concentration of 1-10 µM and incubate for 30 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. The unoxidized probe fluoresces red (emission ~591 nm), while the oxidized probe fluoresces green (emission ~510 nm).
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.
Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of IKE on cell viability.
Materials:
-
Cultured cells
-
This compound (IKE)
-
Opaque-walled multi-well plates (e.g., 96-well)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multi-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of IKE or vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to IKE's inhibition of system xc-.
Conclusion
This compound is a powerful and specific inhibitor of the system xc- transporter, making it an invaluable research tool for elucidating the mechanisms of ferroptosis. Its improved metabolic stability and potency compared to earlier compounds like erastin also position it as a promising candidate for further therapeutic development. This guide has provided a detailed overview of IKE's mechanism of action, quantitative activity, and the experimental protocols necessary for its characterization. A thorough understanding of how IKE modulates the system xc--GSH-GPX4 axis is crucial for researchers and drug developers aiming to harness the therapeutic potential of ferroptosis.
References
- 1. promega.com [promega.com]
- 2. A Novel Approach to Enhancing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. OUH - Protocols [ous-research.no]
- 5. Cystine Uptake Assay Kit UP05 manual | DOJINDO [dojindo.com]
- 6. Cystine Uptake Assay Kit Cystine Uptake Assay Kit Dojindo [dojindo.com]
- 7. C11-BODIPY lipid ROS measurement. [bio-protocol.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 12. High Throughput Method for Assessment of Cellular Reduced Glutathione in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Roles of Imidazole and Ketone Moieties in the Potent Anti-cancer Activity of Imidazole Ketone Erastin (IKE)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Imidazole (B134444) Ketone Erastin (B1684096) (IKE) has emerged as a potent and selective inducer of ferroptosis, a non-apoptotic form of programmed cell death, with significant therapeutic potential in oncology. As an analog of the first-in-class ferroptosis inducer erastin, IKE was rationally designed to overcome the metabolic instability and low potency of its predecessor. This technical guide delves into the critical contributions of the imidazole and ketone moieties to the enhanced pharmacological profile of IKE. The ketone group confers metabolic stability and enhances potency, while the imidazole ring improves aqueous solubility and further stabilizes the ketone. This guide provides a comprehensive overview of the mechanism of action of IKE, detailed experimental protocols for its evaluation, and a summary of its potent in vitro and in vivo activities, underscoring the significance of its chemical features in driving its anti-tumor efficacy.
Introduction
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[1] The cystine/glutamate (B1630785) antiporter, system Xc-, plays a crucial role in protecting cells from ferroptosis by importing cystine, a precursor for the synthesis of the major antioxidant glutathione (B108866) (GSH).[2] Inhibition of system Xc- leads to GSH depletion, inactivation of the lipid repair enzyme glutathione peroxidase 4 (GPX4), and subsequent accumulation of lethal lipid peroxides, culminating in cell death.[1]
Erastin was the first small molecule identified to induce ferroptosis by inhibiting system Xc-.[3] However, its therapeutic development has been hampered by poor metabolic stability and low potency.[4] Imidazole Ketone Erastin (IKE) was developed as an analog of erastin with significantly improved pharmacological properties.[4][5] This guide elucidates the specific roles of the imidazole and ketone functionalities in the enhanced activity of IKE.
The Significance of the Ketone Moiety
The introduction of a ketone functionality in IKE represents a key chemical modification that addresses the metabolic lability of erastin.
Enhanced Metabolic Stability
Aldehydes, present in earlier erastin analogs, are prone to rapid oxidation in biological systems, limiting their in vivo efficacy. The ketone group in IKE is significantly more resistant to metabolic degradation, leading to improved pharmacokinetic properties and sustained target engagement.[5] This metabolic stability is crucial for translating the in vitro potency of the compound to in vivo anti-tumor activity.[5]
Increased Potency
The carbonyl group of the ketone in IKE is believed to contribute to its increased potency. While not forming a permanent covalent bond, the ketone functionality can participate in reversible covalent interactions with its target protein, system Xc-, leading to enhanced binding affinity and more potent inhibition.[4] This improved potency allows for effective induction of ferroptosis at lower concentrations.[5]
The Significance of the Imidazole Moiety
The imidazole ring in IKE is another critical structural feature that contributes to its superior drug-like properties.
Improved Aqueous Solubility
A significant challenge in drug development is achieving adequate aqueous solubility for effective formulation and bioavailability. The basic nitrogen atoms in the imidazole ring can be protonated at physiological pH, increasing the polarity of the molecule and thereby enhancing its water solubility.[4] This improved solubility facilitates its use in both in vitro and in vivo experimental settings.
Stabilization of the Ketone Moiety
The electron-withdrawing nature of the imidazole ring is thought to stabilize the adjacent ketone group, preventing its potential reactivity with off-target nucleophiles and contributing to the overall stability and specificity of the molecule.[4]
Quantitative Data Summary
The enhanced chemical features of IKE translate into potent biological activity. The following tables summarize the key quantitative data for IKE.
| Cell Line | Assay | IC50 / GI50 (nM) | Reference |
| SUDHL6 | GSH Depletion | 34 | [6] |
| SUDHL6 | Cell Viability | <100 | [4] |
| HT-1080 | Growth Inhibition | 310 | [6] |
| HRAS G12V BJeLR | Cell Viability | 3 | [6] |
| CCF-STTG1 | Glutamate Release | 30 | [6] |
Table 1: In Vitro Activity of IKE
| Parameter | Route of Administration | Value | Units | Reference |
| Half-life (t½) | Intraperitoneal (i.p.) | 1.82 | hours | [7] |
| Half-life (t½) | Intravenous (i.v.) | 1.31 | hours | [7] |
| Half-life (t½) | Oral (p.o.) | 0.96 | hours | [7] |
| Cmax | Intraperitoneal (i.p.) | 19515 | ng/mL | [7] |
| Cmax | Intravenous (i.v.) | 11384 | ng/mL | [7] |
| Cmax | Oral (p.o.) | 5203 | ng/mL | [7] |
Table 2: Pharmacokinetic Properties of IKE in Mice
Signaling and Experimental Diagrams
The following diagrams illustrate the mechanism of action of IKE and a typical experimental workflow.
Caption: IKE inhibits system Xc-, leading to ferroptosis.
Caption: Contribution of imidazole and ketone moieties to IKE's activity.
Caption: General workflow for an in vivo study of IKE.
Detailed Experimental Protocols
Glutamate Release Assay (System Xc- Inhibition)
This protocol is adapted for use with human astrocytoma CCF-STTG1 cells to quantify the inhibition of system Xc- mediated glutamate release.
Materials:
-
CCF-STTG1 cells (ATCC CRL-1718)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
IKE and other test compounds
-
Glutamate Assay Kit (e.g., Abcam ab83389 or similar)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed CCF-STTG1 cells in a 96-well plate at a density that allows them to reach confluence on the day of the assay.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of IKE in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS to the desired final concentrations.
-
Assay Initiation:
-
On the day of the assay, gently wash the confluent cell monolayer twice with pre-warmed HBSS.
-
Add the HBSS containing the different concentrations of IKE or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).[8]
-
-
Glutamate Release Measurement:
-
Data Analysis:
-
Generate a standard curve using the glutamate standards provided in the kit.
-
Determine the glutamate concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition of glutamate release for each IKE concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the IKE concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of IKE in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line known to be sensitive to IKE (e.g., SUDHL6)
-
Matrigel (or other suitable extracellular matrix)
-
IKE formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Cell Preparation:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[10]
-
-
Randomization and Treatment:
-
Once the tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control and IKE treatment group).
-
Administer IKE (e.g., 23-40 mg/kg, intraperitoneally) or the vehicle control according to the planned dosing schedule (e.g., daily).[7]
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of IKE.
-
Conclusion
The rational design of this compound, specifically through the incorporation of the imidazole and ketone moieties, has successfully addressed the limitations of earlier ferroptosis inducers. The ketone group provides crucial metabolic stability and enhanced potency, while the imidazole ring improves solubility and further stabilizes the active pharmacophore. These chemical modifications have resulted in a potent and selective anti-cancer agent with a favorable pharmacological profile for in vivo applications. This technical guide provides researchers and drug developers with a comprehensive understanding of the significance of these chemical features, along with the necessary data and protocols to further investigate the therapeutic potential of IKE and design next-generation ferroptosis inducers.
References
- 1. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. abcam.com [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preclinical Studies on the Anti-Tumor Effects of Imidazole Ketone Erastin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole Ketone Erastin (B1684096) (IKE) is a potent and metabolically stable analog of erastin, a small molecule known to induce a unique form of iron-dependent, non-apoptotic cell death termed ferroptosis.[1][2][3] IKE functions as a selective inhibitor of the cystine-glutamate antiporter, system xc-.[1][2][4] This inhibition leads to a cascade of intracellular events, culminating in the accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death, a mechanism that holds significant promise for cancer therapy, particularly in tumors resistant to conventional treatments.[5] This technical guide provides a comprehensive overview of the preclinical data on the anti-tumor effects of IKE, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on the Anti-Tumor Efficacy of Imidazole Ketone Erastin
The anti-tumor activity of IKE has been evaluated in a range of preclinical models, including various cancer cell lines and in vivo tumor xenografts. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Incubation Time | Reference |
| SUDHL6 | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Viability | IC50 | < 100 nM | 24 h | [4] |
| DOHH-2 | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Viability | IC50 | 0.014 µM | - | [2] |
| Panel of 18 DLBCL cell lines | Diffuse Large B-Cell Lymphoma (DLBCL) | CellTiter-Glo | IC50 | 7 cell lines <100 nM (sensitive), 6 cell lines 100 nM - 10 µM (moderately resistant), 5 cell lines >10 µM (resistant) | 24 h | [4] |
| BJeLR (HRAS-G12V overexpressing) | - | Alamar Blue Assay | IC50 | 0.003 µM | 48 h | [3] |
| CCF-STTG1 | Astrocytoma | Glutamate Release Assay | IC50 (for system xc- inhibition) | 30 nM | 2 h | [2][3][4] |
| HT1080 | Fibrosarcoma | Alamar Blue Assay | GI50 | 0.314 µM | 48 h | [3] |
| SUDHL6 | Diffuse Large B-Cell Lymphoma (DLBCL) | GSH Depletion Assay | IC50 | 34 nM | 24 h | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | IKE Dosage and Administration | Key Findings | Reference |
| SUDHL6 Xenograft (DLBCL) | NCG Mice | 23-40 mg/kg, i.p., once daily for 13 days | Significant decrease in tumor growth starting from day 9.[2] | [1][2][6] |
| Hepa1-6 (Hepatocellular Carcinoma) | C57BL/6 Mice | 40 mg/kg, i.p., every two days for 10 days | Effectively reduced tumor growth. | [4] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Administration Route | Dose | Half-life (T½) | Cmax |
| Intraperitoneal (i.p.) | 50 mg/kg | 1.82 h | 19515 ng/mL |
| Intravenous (i.v.) | 50 mg/kg | 1.31 h | 11384 ng/mL |
| Oral (p.o.) | 50 mg/kg | 0.96 h | 5203 ng/mL |
Signaling Pathway of IKE-Induced Ferroptosis
IKE exerts its anti-tumor effects by inducing ferroptosis through the inhibition of the system xc- cystine/glutamate antiporter. This transporter, which consists of the subunits SLC7A11 and SLC3A2, is responsible for the import of cystine into the cell, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).
The inhibition of system xc- by IKE leads to the depletion of intracellular cystine and, consequently, GSH.[7] GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides.[7] The inactivation of GPX4 due to GSH depletion results in the accumulation of lipid-based reactive oxygen species (ROS), leading to extensive lipid peroxidation and, ultimately, ferroptotic cell death.[1]
Caption: Signaling pathway of this compound (IKE)-induced ferroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of IKE.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (IKE) stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. The volume is typically 100 µL for a 96-well plate and 25-50 µL for a 384-well plate.[8][9] Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IKE in complete cell culture medium. Add the desired concentrations of IKE to the experimental wells. Include a vehicle control (DMSO) at the same final concentration as the highest IKE concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation and Assay:
-
Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.
-
Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.[8]
-
Equilibrate the assay plate to room temperature for approximately 30 minutes.[8][10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Lipid Reactive Oxygen Species (ROS) Assay (C11-BODIPY™ 581/591)
This assay measures lipid peroxidation in live cells using the fluorescent probe C11-BODIPY™ 581/591, which shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (IKE)
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate, glass-bottom dish). Allow cells to adhere overnight. Treat the cells with IKE at the desired concentrations for the specified duration.
-
Staining:
-
Remove the culture medium and wash the cells with pre-warmed HBSS or PBS.
-
Incubate the cells with 1-2 µM of C11-BODIPY™ 581/591 in cell culture media for 30 minutes at 37°C.[11]
-
-
Washing: Wash the cells twice with HBSS or PBS to remove excess probe.[11]
-
Imaging (Fluorescence Microscopy):
-
Add fresh HBSS or culture medium to the cells.
-
Examine the cells using a fluorescence microscope. The reduced form of the probe emits red fluorescence (~591 nm), while the oxidized form emits green fluorescence (~510 nm).
-
-
Quantification (Flow Cytometry):
-
For adherent cells, detach them using a gentle dissociation reagent (e.g., Accu-tase).
-
Resuspend the cells in HBSS or PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
-
The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.
-
In Vivo Tumor Xenograft Study (DLBCL Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IKE in a mouse xenograft model of Diffuse Large B-Cell Lymphoma.
Materials:
-
DLBCL cell line (e.g., SUDHL6)
-
Immunodeficient mice (e.g., NSG mice)
-
Matrigel (optional)
-
This compound (IKE)
-
Vehicle solution
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation:
-
Harvest DLBCL cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously or intravenously inject the cell suspension (e.g., 0.5 x 10^6 cells) into the flank or tail vein of the immunodeficient mice.[12]
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
-
IKE Administration:
-
Prepare the IKE formulation for injection (e.g., in 5% DMSO in HBSS at pH 4).[4]
-
Administer IKE to the treatment group via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 23-40 mg/kg, once daily).[1][2][6]
-
Administer the vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the IKE-treated and control groups to determine the anti-tumor efficacy.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of IKE's anti-tumor effects.
Caption: A representative experimental workflow for the preclinical assessment of IKE.
Conclusion
The preclinical data strongly support the anti-tumor effects of this compound, primarily through the induction of ferroptosis. Its potency in the nanomolar range against various cancer cell lines, particularly diffuse large B-cell lymphoma, and its demonstrated in vivo efficacy make it a promising candidate for further development. The detailed protocols and understanding of its mechanism of action provided in this guide are intended to facilitate future research and the clinical translation of this novel anti-cancer agent.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. OUH - Protocols [ous-research.no]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. Development of New Diffuse Large B Cell Lymphoma Mouse Models [mdpi.com]
Imidazole Ketone Erastin: A Technical Guide for Studying Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing imidazole (B134444) ketone erastin (B1684096) (IKE) as a potent and selective tool compound for the investigation of ferroptosis. IKE, an analog of the classical ferroptosis inducer erastin, offers significantly improved metabolic stability and in vivo suitability, making it an invaluable asset for both in vitro and in vivo studies of this unique form of regulated cell death.
Introduction to Imidazole Ketone Erastin and Ferroptosis
Ferroptosis is a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation. It is implicated in a growing number of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers resistant to conventional therapies.
Erastin was one of the first small molecules identified to induce ferroptosis. However, its poor metabolic stability and limited water solubility have hindered its clinical translation. This compound (IKE) was developed to overcome these limitations. It is a potent and selective inhibitor of the cystine/glutamate (B1630785) antiporter system Xc-, a key regulator of cellular glutathione (B108866) (GSH) levels. By inhibiting system Xc-, IKE depletes intracellular cysteine, leading to GSH depletion and the inactivation of the antioxidant enzyme glutathione peroxidase 4 (GPX4). This cascade of events results in the accumulation of lipid reactive oxygen species (ROS) and, ultimately, ferroptotic cell death.[1][2][3]
Mechanism of Action of this compound
The primary mechanism of action of IKE is the inhibition of the system Xc- cystine/glutamate antiporter. This transporter, composed of the subunits SLC7A11 and SLC3A2, mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[4] Intracellular cystine is then reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).
GPX4, a selenium-containing enzyme, utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation-mediated damage. The inhibition of system Xc- by IKE leads to a depletion of the intracellular cysteine pool, which in turn impairs GSH synthesis.[1] The resulting decrease in GSH levels compromises the function of GPX4, leading to an accumulation of lipid ROS and the execution of the ferroptotic cell death program.[1][5]
In addition to the canonical pathway, erastin and its analogs may also induce ferroptosis through other mechanisms, such as acting on voltage-dependent anion channels (VDACs) on the mitochondrial outer membrane.[2]
Signaling Pathway of IKE-Induced Ferroptosis
Caption: Mechanism of this compound (IKE)-induced ferroptosis.
Quantitative Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound (IKE)
| Cell Line | Cell Type | Assay | IC50/GI50 | Reference |
| SUDHL6 | Diffuse Large B-Cell Lymphoma (DLBCL) | GSH Depletion | 34 nM | [1] |
| CCF-STTG1 | Astrocytoma | Glutamate Release (System Xc- Inhibition) | 30 nM | [6] |
| BJeLR (RAS-G12V) | Engineered Human Fibroblasts | Alamar Blue (Growth Inhibition) | 3 nM | [6] |
| HT1080 | Fibrosarcoma | Alamar Blue (Growth Inhibition) | 310 nM | [6] |
| DOHH-2 | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Viability | 14 nM | [1] |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Viability | 1 nM | [1] |
| SU-DHL10 | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Viability | 4 nM | [1] |
Table 2: Pharmacokinetic Parameters of this compound (IKE) in Mice
| Administration Route | Dose (mg/kg) | Half-life (t1/2) (hours) | Cmax (ng/mL) | Reference |
| Intraperitoneal (i.p.) | 50 | 1.82 | 19515 | [1] |
| Intravenous (i.v.) | 50 | 1.31 | 11384 | [1] |
| Oral (p.o.) | 50 | 0.96 | 5203 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound (IKE) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of IKE by dissolving the appropriate amount of IKE powder in high-quality anhydrous DMSO.[7] For example, to make 1 mL of a 10 mM stock solution, dissolve 6.55 mg of IKE (MW: 655.14 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay using CellTiter-Glo®
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability using CellTiter-Glo®.
Materials:
-
Cells of interest
-
Opaque-walled 96-well or 384-well plates
-
IKE stock solution (10 mM in DMSO)
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a density that will allow for logarithmic growth during the treatment period (e.g., 5,000-10,000 cells per well in a 96-well plate).[6]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of IKE in cell culture medium from the stock solution. A typical concentration range to test is 0.001 µM to 100 µM.[6] Include a vehicle control (DMSO) at the same final concentration as the highest IKE concentration.
-
Add the IKE dilutions to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Lipid Peroxidation Assay using C11-BODIPY™ 581/591
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to measure lipid ROS by flow cytometry. Upon oxidation, the probe's fluorescence emission shifts from red to green.
Materials:
-
Cells of interest
-
IKE stock solution (10 mM in DMSO)
-
C11-BODIPY™ 581/591
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with IKE as described in the cell viability assay protocol.
-
After the desired incubation time, harvest the cells.
-
Wash the cells twice with PBS.
-
Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-2 µM in PBS or cell culture medium.[7]
-
Resuspend the cell pellet in the C11-BODIPY™ working solution and incubate for 30 minutes at 37°C, protected from light.[7]
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
System Xc- Inhibition Assay (Glutamate Release)
This assay measures the inhibition of system Xc- activity by quantifying the amount of glutamate released from cells.
Materials:
-
Cells of interest (e.g., CCF-STTG1 astrocytoma cells)[6]
-
IKE stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or another appropriate buffer
-
L-Cystine
-
Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit or individual components (glutamate oxidase, horseradish peroxidase, Amplex™ UltraRed reagent)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of IKE (or vehicle control) in HBSS for a specified time (e.g., 15-30 minutes).
-
Initiate the glutamate release by adding L-cystine (e.g., 80 µM final concentration) to the wells.[10]
-
Incubate for a defined period (e.g., 2 hours).[6]
-
After incubation, carefully collect a sample of the supernatant from each well.
-
Prepare the glutamate detection reagent mixture according to the manufacturer's protocol. This typically involves mixing glutamate oxidase, HRP, and a fluorogenic substrate like Amplex UltraRed.
-
Add the detection reagent to the collected supernatants in a separate opaque-walled 96-well plate.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation 530-560 nm, emission ~590 nm).
-
The amount of glutamate released is proportional to the fluorescence signal. Calculate the inhibition of glutamate release relative to the vehicle-treated control.
Untargeted Lipidomics
This is a general workflow for analyzing changes in the lipid profile of cells treated with IKE. Specific parameters will vary depending on the instrumentation and software used.
General Workflow for Untargeted Lipidomics
Caption: A generalized workflow for untargeted lipidomics analysis.
Procedure Outline:
-
Sample Preparation: Treat cells with IKE (e.g., 500 nM) or vehicle for a specified time.[1] Harvest and wash the cells.
-
Lipid Extraction: Perform lipid extraction using a method such as the methyl-tert-butyl ether (MTBE) or Bligh-Dyer method.
-
LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Process the raw data to identify and quantify lipid species. Perform statistical analysis to identify lipids that are significantly altered by IKE treatment.
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the expression of ferroptosis-related genes upon IKE treatment.
Materials:
-
Cells treated with IKE
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., SLC7A11, PTGS2, CHAC1) and a housekeeping gene (e.g., GAPDH or ACTB).
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| SLC7A11 | GCTGGGCTGATTTATCTTCG | AGGAGGAGGCCAACAAAG | [12] (general) |
| PTGS2 | CTT CAC GCA TCA GTT TTT CAA G | TCC TCG GCA AAT GCG GTT | [12] (general) |
| CHAC1 | CCT GCT CCT GCT CTT CTA CA | TGT CTT TCC TGT GGC TGT TC | [12] (general) |
| GAPDH | TGCACCACCAACTGCTTAGC | GGCATGGACTGTGGTCATGAG | [12] (general) |
Procedure:
-
RNA Extraction: Extract total RNA from IKE-treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and the primers for your genes of interest.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
In Vivo Studies
IKE's improved pharmacokinetic properties make it suitable for in vivo experiments.
Administration:
-
IKE can be administered to mice via intraperitoneal (i.p.) injection.[1]
-
A typical dosage range for anti-tumor efficacy studies is 23-40 mg/kg, administered once daily.[1]
-
For pharmacokinetic studies, a single dose of 50 mg/kg has been used.[1]
Formulation:
-
A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another option is 10% DMSO in corn oil.[2] The solution should be freshly prepared.
Conclusion
This compound is a powerful and reliable tool for studying ferroptosis. Its potency, selectivity, and enhanced metabolic stability make it superior to earlier ferroptosis inducers for both in vitro and in vivo applications. This guide provides a comprehensive overview of IKE, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in advancing our understanding of ferroptosis and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Lipidomics Analysis in Ferroptosis | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. OUH - Protocols [ous-research.no]
- 9. promega.com [promega.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Analysis of Ferroptosis-Related Markers for the Clinical and Biological Value in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Imidazole Ketone Erastin: Physicochemical Properties, Biological Activity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole ketone erastin (B1684096) (IKE) is a potent and metabolically stable analog of erastin, a small molecule known to induce ferroptosis, a form of iron-dependent regulated cell death.[1][2][3][4][5][6][7][8] Unlike apoptosis or necrosis, ferroptosis is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and is gaining significant attention as a therapeutic strategy for various diseases, particularly cancer.[9][10][11] IKE functions as a powerful inhibitor of system Xc-, a cystine/glutamate antiporter, leading to the depletion of intracellular glutathione (B108866) (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4).[1][3][4][12] This guide provides a comprehensive overview of the technical details surrounding IKE, including its properties, biological effects, and established experimental protocols.
While IKE is commercially available from several suppliers, this guide notes that detailed, step-by-step chemical synthesis and purification protocols are not extensively detailed in the readily available scientific literature. However, a plausible synthetic approach and standard purification methodologies are proposed herein for informational purposes.
Physicochemical and Pharmacokinetic Properties
Imidazole ketone erastin is characterized by its specific chemical structure and properties that enhance its potency and stability compared to the parent compound, erastin.[2]
| Property | Value | Reference |
| Formal Name | 2-[[4-[2-(4-chlorophenoxy)acetyl]-1-piperazinyl]methyl]-3-[5-[2-(1H-imidazol-1-yl)acetyl]-2-(1-methylethoxy)phenyl]-4(3H)-quinazolinone | [1] |
| CAS Number | 1801530-11-9 | [1][4][12] |
| Molecular Formula | C₃₅H₃₅ClN₆O₅ | [1][12] |
| Molecular Weight | 655.1 g/mol | [1][12] |
| Purity | >98-99% (Commercially available) | [3][4] |
| Solubility | DMSO: ≥100 mg/mL (152.64 mM) DMF: 10 mg/mL Ethanol: ≥39.4 mg/mL | [1][4][12] |
Pharmacokinetic Profile in Mice
| Administration | Half-life (T½) | Cmax | Reference |
| Intraperitoneal (i.p.) | 1.82 h | 19515 ng/mL | [3][12] |
| Intravenous (i.v.) | 1.31 h | 11384 ng/mL | [3][12] |
| Oral (p.o.) | 0.96 h | 5203 ng/mL | [3][12] |
Chemical Synthesis and Purification
Disclaimer: The following synthesis and purification schemes are proposed based on standard organic chemistry principles and the structure of IKE. These are not detailed protocols from published literature but represent a chemically sound and logical approach.
Proposed Retrosynthetic Analysis and Synthesis
A logical retrosynthetic analysis of this compound (IKE) suggests it can be assembled from three key building blocks. The core quinazolinone structure can be disconnected at the C-N and N-C bonds, leading to a plausible forward synthesis involving sequential alkylation and acylation steps.
Caption: Proposed retrosynthetic analysis of IKE.
Forward Synthesis Workflow:
-
Step 1: Synthesis of the Quinazolinone-Piperazine Intermediate: React 2-(chloromethyl)quinazolin-4(3H)-one with 1-(2-(4-chlorophenoxy)acetyl)piperazine via nucleophilic substitution to form the central framework.
-
Step 2: Final Assembly: Couple the product from Step 1 with the aniline (B41778) derivative, 1-(4-amino-2-isopropoxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one, likely through a Buchwald-Hartwig amination or similar cross-coupling reaction to form the final IKE molecule.
Purification
Post-synthesis, the crude product would require purification to achieve the high purity needed for biological assays.
-
Chromatography: Flash column chromatography is a standard method for purifying organic compounds.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of solvents, likely starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) to elute the final compound.
-
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective final step to obtain a highly crystalline, pure product. Given IKE's solubility profile, a mixed solvent system such as ethanol/water or DMSO/water might be effective.[4][13]
-
Purity Confirmation: The purity of the final product should be confirmed by analytical techniques.
Mechanism of Action and Signaling Pathways
IKE induces ferroptosis primarily by inhibiting the system Xc- cystine/glutamate antiporter.[3][6][7][12] This inhibition blocks the cellular uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[15][16] The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[4][17] Unchecked lipid peroxidation, driven by iron-dependent Fenton reactions, causes membrane damage and cell death.[9][18]
Caption: IKE's core mechanism of inducing ferroptosis.
Erastin and its analogs are also known to interact with other cellular pathways, including the p53 tumor suppressor and the NRF2 antioxidant response pathway, although these are complex and can be context-dependent.[9][10][19]
Experimental Protocols
The following are detailed protocols for common in vitro and in vivo experiments involving this compound.
In Vitro Cell Viability Assay
This protocol is used to determine the concentration of IKE that inhibits cell growth (e.g., IC₅₀).
Materials:
-
Diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., SUDHL6)[12]
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (IKE)
-
DMSO (for stock solution)
-
White, 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Plating: Seed DLBCL cells at a density of 10,000 cells per well in 32 µL of medium in a 384-well plate. Incubate overnight.[2][8]
-
Compound Preparation: Prepare a stock solution of IKE in DMSO (e.g., 100 mM). Create a two-fold serial dilution series of IKE in culture medium, starting from a high concentration (e.g., 100 µM). Also prepare a DMSO vehicle control.[2][8]
-
Cell Treatment: Add 8 µL of the diluted IKE solutions or vehicle control to the appropriate wells.[2][8]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[2][8]
-
Luminescence Measurement: Add 40 µL of a 1:1 mixture of CellTiter-Glo® reagent and culture medium to each well. Shake the plate for 15 minutes at room temperature.[2][8]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO vehicle control and calculate IC₅₀ values using appropriate software.
Caption: Workflow for an in vitro cell viability assay with IKE.
In Vivo Tumor Growth Inhibition Study
This protocol describes how to assess the anti-tumor efficacy of IKE in a mouse xenograft model.
Materials:
-
NCG or similar immunodeficient mice
-
SUDHL6 or other suitable tumor cells
-
IKE
-
In vivo formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[7][12]
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant SUDHL6 cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into treatment and vehicle control groups.
-
IKE Formulation: Prepare the IKE solution in the vehicle at the desired concentration. For example, to achieve a dose of 40 mg/kg, the concentration will depend on the injection volume.[7][12]
-
Dosing: Administer IKE (e.g., 23-40 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily for the duration of the study (e.g., 13 days).[3][12]
-
Monitoring: Monitor animal body weight and tumor volume regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., biomarker analysis for ferroptosis).
Biological Activity Data
| Assay / Cell Line | Metric | Value | Reference |
| Glutamate Release Inhibition (CCF-STTG1) | IC₅₀ | 30 nM | [1] |
| GSH Depletion (SUDHL6) | IC₅₀ | 34 nM | [1][3][12] |
| Growth Inhibition (HT-1080) | GI₅₀ | 310 nM | [1] |
| Growth Inhibition (HRAS G12V BJeLR) | IC₅₀ | 3 nM | [1] |
| Tumor Growth Reduction (SUDHL6 Xenograft) | Dose | 23 and 40 mg/kg | [1] |
Conclusion
This compound is a highly effective and specific inducer of ferroptosis with significant potential in preclinical research, particularly in oncology. Its well-defined mechanism of action through the inhibition of system Xc- provides a clear rationale for its use in studying this unique cell death pathway. While detailed synthesis guides are not widely published, the established commercial availability and extensive characterization of IKE's biological activity and pharmacokinetic profile provide researchers with a robust tool for advancing the field of ferroptosis-based therapeutics. This guide serves as a central resource for professionals aiming to utilize this compound in their research and development endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. MTBLS774 - this compound induces ferroptosis and slows tumor growth in a mouse lymphoma model - OmicsDI [omicsdi.org]
- 6. This compound|IKE|cas 1801530-11-9|DC Chemicals [dcchemicals.com]
- 7. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 10. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. goldbio.com [goldbio.com]
- 14. MassIVE Dataset Summary [massive.ucsd.edu]
- 15. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Ferroptosis-associated signaling pathways and therapeutic approaches in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of the reverse transsulfuration pathway through NRF2/CBS confers erastin-induced ferroptosis resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Imidazole Ketone Erastin (IKE) in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole Ketone Erastin (B1684096) (IKE) is a potent, selective, and metabolically stable analog of erastin.[1] It functions as a small molecule inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[2][3] IKE specifically inhibits the cystine/glutamate antiporter (system Xc-), which leads to the depletion of intracellular cysteine.[2][4] This, in turn, impairs the synthesis of glutathione (B108866) (GSH), a crucial antioxidant, and inactivates the glutathione peroxidase 4 (GPX4) enzyme.[5] The resulting accumulation of lipid reactive oxygen species (ROS) ultimately triggers cell death.[6] These characteristics make IKE a valuable tool for studying ferroptosis and a potential anti-cancer therapeutic agent, particularly in models like diffuse large B cell lymphoma (DLBCL).[2]
Mechanism of Action: IKE-Induced Ferroptosis
IKE's primary mechanism involves the inhibition of system Xc-, a cell surface transporter responsible for importing cystine and exporting glutamate.[6] The subsequent depletion of cystine, a building block for the antioxidant glutathione (GSH), leads to two critical downstream events:
-
GSH Depletion: Reduced GSH levels compromise the cell's primary defense against oxidative stress.[6]
-
GPX4 Inactivation: Glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, requires GSH as a cofactor. Its inactivation leads to the unchecked accumulation of toxic lipid peroxides.[5]
This cascade, coupled with the presence of iron, results in extensive lipid peroxidation, membrane damage, and execution of the ferroptotic cell death program.[3] Key protein markers are often altered, with increased expression of ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4), which is involved in the metabolism of fatty acids that are susceptible to peroxidation, and decreased expression of GPX4.[7]
Experimental Workflow
A typical in vitro experiment to assess the efficacy and mechanism of IKE involves several key stages: cell culture and treatment, assessment of cell viability to determine potency (e.g., IC50), and mechanistic assays to confirm ferroptosis induction, such as measuring lipid peroxidation and analyzing key protein markers.
Data Presentation
Table 1: Potency of Imidazole Ketone Erastin (IKE) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Method | Incubation Time (h) |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | 14 | CellTiter-Glo | 24 |
| SU-DHL-16 | Diffuse Large B-Cell Lymphoma | 12 | CellTiter-Glo | 24 |
| SU-DHL-2 | Diffuse Large B-Cell Lymphoma | 21 | CellTiter-Glo | 24 |
| DOHH-2 | Follicular Lymphoma | 14 | CellTiter-Glo | 24 |
| HT-1080 | Fibrosarcoma | 314 | Alamar Blue | 48 |
| CCF-STTG1 | Astrocytoma | 30 | Glutamate Release | 2 |
Data compiled from multiple sources.[6] IC50 values can vary based on the specific assay, cell density, and experimental conditions.
Table 2: Expected Outcomes of Mechanistic Assays after IKE Treatment
| Assay | Parameter Measured | Expected Result with IKE | Control/Rescue |
| C11-BODIPY 581/591 | Lipid Peroxidation | Dose-dependent increase in green fluorescence (oxidized probe)[6] | Co-treatment with Ferrostatin-1 or Liproxstatin-1 should prevent the fluorescence shift |
| GSH Assay | Reduced Glutathione Levels | Dose-dependent decrease in GSH levels[6] | N-acetylcysteine (NAC) pre-treatment may restore GSH levels |
| Western Blot | Protein Expression | Downregulation of GPX4, upregulation of ACSL4[7][8] | Vehicle-treated cells show baseline expression |
Experimental Protocols
Cell Culture and IKE Treatment
-
Cell Seeding: Plate cells (e.g., DLBCL cell lines like SU-DHL-6) in an appropriate plate format (e.g., 96-well for viability, 6-well for Western blot/flow cytometry) at a predetermined density to ensure they are in a logarithmic growth phase at the time of treatment. For SU-DHL-6, a density of 10,000 cells/well in a 96-well plate is a common starting point.[1]
-
Adherence/Recovery: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence (for adherent lines) or recovery.
-
IKE Preparation: Prepare a stock solution of IKE (e.g., 10 mM in high-quality anhydrous DMSO).[9] Further dilute the stock solution in fresh cell culture medium to create a series of working concentrations (e.g., a two-fold dilution series starting from 100 µM).[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of IKE. Include a vehicle control (DMSO only) and negative controls. For rescue experiments, co-incubate with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1-2 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for viability assays, or shorter/longer time points for mechanistic studies).[6]
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This protocol is adapted for a 96-well plate format.
-
Assay Equilibration: After the 24-hour IKE incubation, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation & Lysis: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Following this, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data by setting the vehicle control luminescence as 100% viability. Plot the normalized values against the logarithm of the IKE concentration and use a non-linear regression model to calculate the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This protocol is for flow cytometry analysis.
-
Cell Treatment: Seed and treat cells with IKE in a 6-well plate as described in Protocol 1. A typical IKE concentration for this assay is between 125-500 nM.[6]
-
Cell Harvesting: Following treatment, harvest the cells. For suspension cells, gently pipette to resuspend and transfer to a flow cytometry tube. For adherent cells, wash with PBS and detach using Accutase or a gentle cell scraper.[10]
-
Staining: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.[10] Resuspend the cell pellet in 1 mL of pre-warmed buffer (e.g., HBSS) containing C11-BODIPY™ 581/591 at a final concentration of 1-2 µM.[9][11]
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[10][11]
-
Washing: After incubation, wash the cells twice with 1 mL of PBS to remove excess dye. Centrifuge between washes.
-
Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of PBS. Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red (detected in a channel like PE-Texas Red), while the oxidized probe fluoresces green (detected in a channel like FITC).[11]
-
Data Analysis: Quantify lipid peroxidation by measuring the shift in fluorescence from the red to the green channel. An increase in the green fluorescence intensity indicates a higher level of lipid peroxidation.
Western Blot Analysis for Ferroptosis Markers
-
Cell Lysis: After treating cells in a 6-well plate, wash them with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key ferroptosis markers overnight at 4°C. Recommended antibodies include:
-
Anti-GPX4 (e.g., Cell Signaling Technology #52455)[12]
-
Anti-ACSL4
-
Anti-SLC7A11
-
A loading control like Anti-β-actin or Anti-GAPDH
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of target proteins to the loading control to determine relative changes in protein levels. A decrease in GPX4 and an increase in ACSL4 are indicative of ferroptosis induction.[13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 5. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 10. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Determining the Optimal Concentration of IKE Modulators for Cell Culture Experiments
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
IκB kinase ε (IKKε), also known as IKE or IKKi, is a serine/threonine kinase that plays a pivotal role in regulating innate immune responses and has been implicated in oncogenesis. As a member of the non-canonical IKK family, IKKε, along with its homolog TANK-binding kinase 1 (TBK1), is a key downstream effector of signaling pathways initiated by Toll-like receptors (TLRs) and the STIMULATOR OF INTERFERON GENES (STING) pathway.[1][2][3] Activated IKKε phosphorylates several downstream substrates, most notably the transcription factors Interferon Regulatory Factor 3 (IRF3) and IRF7, leading to the production of type I interferons.[4][5] Additionally, IKKε can contribute to the activation of the NF-κB signaling pathway.[4][6] Given its central role in immunity and cancer, IKKε has emerged as a significant target for therapeutic intervention.
This document provides detailed protocols and guidelines for determining the optimal concentration of IKKε modulators (both inhibitors and activators) for use in cell culture experiments. Accurate determination of the optimal concentration is critical for obtaining reliable and reproducible experimental results.
Data Presentation: Efficacy of IKKε Inhibitors
The following tables summarize the in vitro efficacy of commonly used IKKε inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target(s) | IC50 (IKKε) | Other Key Targets (IC50) | Cell Line Examples & Notes |
| Amlexanox | IKKε, TBK1 | ~1-2 µM | TBK1 (~1-2 µM) | U87 & U251 (Glioblastoma): IC50 of ~140 µM and ~120 µM for cell viability after 72h.[7] |
| BX795 | IKKε, TBK1, PDK1 | 41 nM | TBK1 (6 nM), PDK1 (6 nM) | MDA-468, HCT-116, MiaPaca (Cancer cell lines): IC50 of 1.6, 1.4, and 1.9 µM for cell growth inhibition.[8][9] |
| MRT67307 | IKKε, TBK1, ULK1/2 | 160 nM | TBK1 (19 nM), ULK1 (45 nM), ULK2 (38 nM) | Bone-marrow-derived macrophages (BMDMs): 2 µM prevents IRF3 phosphorylation.[10][11] |
Note: IC50 values can vary significantly based on the assay conditions (e.g., ATP concentration in in vitro kinase assays) and the biological context in cell-based assays.
Signaling Pathways Involving IKKε
Understanding the signaling context of IKKε is crucial for designing experiments and interpreting results. Below are diagrams of key pathways involving IKKε.
Experimental Protocols
The determination of the optimal concentration of an IKKε modulator typically involves a two-stage process: an initial dose-response screening to determine the potency (e.g., IC50 for an inhibitor or EC50 for an activator), followed by functional assays at concentrations around the determined potency value to confirm the biological effect.
Protocol 1: Determining the IC50 of an IKKε Inhibitor
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an IKKε inhibitor by measuring the phosphorylation of a key downstream target, IRF3.
Workflow Diagram
Materials:
-
Cell line expressing IKKε (e.g., HEK293, THP-1, or a relevant cancer cell line)
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
-
IKKε inhibitor stock solution (e.g., in DMSO)
-
IKKε pathway agonist (e.g., poly(I:C) for TLR3 stimulation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader or imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the IKKε inhibitor in complete culture medium. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Pre-incubate for 1-2 hours.
-
IKKε Activation: Stimulate the cells with an IKKε agonist to induce IRF3 phosphorylation. For example, treat with poly(I:C) (a TLR3 agonist) at a pre-determined optimal concentration (e.g., 10 µg/mL) for a specific time (e.g., 2-4 hours). Include an unstimulated control.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well. Incubate on ice to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-IRF3 antibody.
-
Strip and re-probe the membrane with anti-total-IRF3 and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-IRF3 and total IRF3.
-
Normalize the phospho-IRF3 signal to the total IRF3 signal for each sample.
-
Express the data as a percentage of the stimulated vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Protocol 2: Determining the EC50 of an IKKε Activator/Agonist
While specific small-molecule direct activators of IKKε are not widely commercially available, the activity of the IKKε pathway is commonly induced by agonists of upstream receptors like TLRs. This protocol outlines how to determine the effective concentration (EC50) of such an agonist.
Workflow Diagram
Materials:
-
Same as Protocol 1, but with an IKKε pathway agonist (e.g., poly(I:C), LPS, or a STING agonist like cGAMP) instead of an inhibitor.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Agonist Preparation: Prepare serial dilutions of the IKKε pathway agonist in complete culture medium. Include an untreated control.
-
Agonist Treatment: Remove the old medium and add the medium containing the different concentrations of the agonist.
-
Incubation: Incubate the cells for a pre-determined optimal time to allow for maximal IRF3 phosphorylation (this may require a preliminary time-course experiment).
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 5-7 from Protocol 1.
-
Data Analysis:
-
Quantify and normalize the phospho-IRF3 signal as in Protocol 1.
-
Plot the normalized phospho-IRF3 signal versus the log of the agonist concentration.
-
Fit the data using a non-linear regression model to determine the EC50 value, which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response.
-
The protocols outlined in this application note provide a robust framework for determining the optimal concentration of IKKε modulators in cell culture. By carefully performing dose-response experiments and measuring the activity of downstream effectors, researchers can confidently select appropriate concentrations for their studies, leading to more accurate and impactful findings in the fields of immunology and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. TBK1 and IKKε Act Redundantly to Mediate STING-Induced NF-κB Responses in Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKKɛ induces STING non-IFN immune responses via a mechanism analogous to TBK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARCN1 suppresses innate immune responses against respiratory syncytial virus by promoting STUB1-mediated IKKε degradation | PLOS Pathogens [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Amlexanox, a selective inhibitor of IKBKE, generates anti-tumoral effects by disrupting the Hippo pathway in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Ferroptosis Induced by Imidazole Ketone Erastin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2][3] Imidazole ketone erastin (B1684096) (IKE) is a potent and selective inhibitor of the cystine-glutamate antiporter, system xc-, which leads to the depletion of intracellular glutathione (B108866) (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4).[4][5][6][7] This disruption of the cellular antioxidant defense system results in the accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death.[8][9] These application notes provide a comprehensive guide to inducing and measuring ferroptosis in response to IKE treatment in cultured cells.
Mechanism of Action of Imidazole Ketone Erastin (IKE)
IKE induces ferroptosis by inhibiting system xc-, a cell surface antiporter that imports cystine and exports glutamate.[4][5] Intracellular cystine is subsequently reduced to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). By blocking cystine uptake, IKE leads to the depletion of intracellular GSH.[4][7] GSH is an essential cofactor for the enzyme glutathione peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides.[9] The resulting inactivation of GPX4 leads to an uncontrolled accumulation of lipid peroxides, which damage cellular membranes and execute ferroptotic cell death.[8][9]
IKE-Induced Ferroptosis Signaling Pathway
Caption: Signaling pathway of IKE-induced ferroptosis.
Experimental Protocols
A multi-parametric approach is recommended to robustly measure ferroptosis.[10] This involves assessing cell viability, quantifying key markers of ferroptosis such as lipid peroxidation and glutathione depletion, and analyzing the expression of relevant proteins.
Cell Viability Assay
This protocol determines the cytotoxic effect of IKE and establishes a dose-response curve.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (IKE)
-
Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor control
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of IKE in culture medium. A typical concentration range to test is 0.01 µM to 10 µM.[8]
-
Include the following controls:
-
Negative control: Treat cells with vehicle (e.g., DMSO) at the same final concentration as the highest IKE concentration.
-
Ferroptosis inhibition control: Co-treat cells with an effective concentration of IKE and 1 µM Ferrostatin-1.[8]
-
-
Add the compounds to the respective wells and incubate for a desired time (e.g., 24, 48, or 72 hours).[8]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
General Experimental Workflow
Caption: General experimental workflow for measuring IKE-induced ferroptosis.
Lipid Peroxidation Assay
This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis.[10][11]
Materials:
-
6-well cell culture plates
-
IKE-treated and control cells
-
C11-BODIPY™ 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with IKE as determined from the viability assay. Include vehicle and IKE + Fer-1 co-treatment controls. A shorter time course (e.g., 4, 8, or 12 hours) may be appropriate.
-
Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[8]
-
Incubate for 30 minutes at 37°C.
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (~510-530 nm) and red (~580-610 nm) channels.[8]
-
An increase in the green to red fluorescence intensity ratio indicates an increase in lipid peroxidation.[8]
Glutathione (GSH) Depletion Assay
This assay measures the decrease in intracellular GSH levels, a direct consequence of IKE's mechanism of action.[2]
Materials:
-
IKE-treated and control cells
-
ThiolTracker™ Violet or monochlorobimane (B1663430)
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Treat cells with IKE as previously described.
-
At the end of the treatment period, wash the cells with PBS.
-
Incubate the cells with ThiolTracker™ Violet or monochlorobimane according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry or a fluorescence plate reader.
-
A decrease in fluorescence intensity compared to the vehicle control indicates GSH depletion.
Labile Iron Pool Assay
This assay measures the accumulation of intracellular labile iron, which contributes to the generation of lipid ROS.[2]
Materials:
-
IKE-treated and control cells
-
Phen Green™ SK or Calcein-AM
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with IKE as previously described.
-
Wash the cells with PBS.
-
Load the cells with Phen Green™ SK or Calcein-AM according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Quenching of the fluorescent signal indicates an increase in the labile iron pool.[2]
Western Blot Analysis
This protocol assesses the expression levels of key proteins involved in ferroptosis.
Materials:
-
IKE-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GPX4, anti-ACSL4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the protein bands.
-
Quantify band intensities and normalize to the loading control. A decrease in GPX4 and an increase in ACSL4 levels are often associated with ferroptosis induction.[8]
Logical Relationship of Ferroptosis Assays
Caption: Logical relationship of key assays for measuring ferroptosis.
Data Presentation
The following tables summarize expected quantitative data when using IKE to induce ferroptosis. These values can vary depending on the cell line and experimental conditions.
Table 1: In Vitro Efficacy of this compound (IKE)
| Cell Line | Assay | Parameter | IKE Concentration | Result | Reference |
| Diffuse Large B Cell Lymphoma (DLBCL) | Cell Viability | Cell Number Reduction | 0.1 nM - 100 µM (24h) | Potent reduction | [4][7] |
| SUDHL-6 | Glutathione Depletion | IC50 | 34 nM (24h) | Potent GSH depletion | [4][7] |
| SUDHL-6 | Lipid ROS | - | 125 - 500 nM | Dose-dependent increase | [4][7] |
| BJeLR (RAS-G12V) | Growth Inhibition | IC50 | 0.003 µM (48h) | High potency | [5] |
| HT1080 | Growth Inhibition | GI50 | 0.314 µM (48h) | Moderate potency | [5] |
| CCF-STTG1 | System xc- Inhibition | IC50 | 0.03 µM (2h) | Direct target engagement | [5][6] |
Table 2: In Vivo Activity of this compound (IKE)
| Animal Model | Treatment | Outcome | Reference |
| Mice with SUDHL-6 xenograft | 23-40 mg/kg, i.p. daily for 13 days | Inhibition of tumor growth | [4][7] |
| Mice | 50 mg/kg, single i.p. | Significant GSH depletion starting at 4h | [4][7] |
Table 3: Pharmacokinetic Properties of this compound (IKE) in Mice
| Administration Route | Half-life (T1/2) | Maximum Concentration (Cmax) | Reference |
| Intraperitoneal (i.p.) | 1.82 h | 19515 ng/mL | [4] |
| Intravenous (i.v.) | 1.31 h | 11384 ng/mL | [4] |
| Oral (p.o.) | 0.96 h | 5203 ng/mL | [4] |
References
- 1. Recent Advances of Fluorescence Probes for Imaging of Ferroptosis Process [mdpi.com]
- 2. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
Application Notes: Detecting Lipid ROS with C11-BODIPY 581/591 Following IKE Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] This process is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1] Imidazole Ketone Erastin (IKE), a potent and metabolically stable analog of erastin, is a well-established inducer of ferroptosis.[3] IKE triggers ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine, which is a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[3] The subsequent depletion of GSH inactivates glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[4] This inactivation results in the unchecked accumulation of lipid ROS, leading to membrane damage and cell death.[4][5]
C11-BODIPY™ 581/591 is a lipophilic fluorescent dye ideally suited for detecting and quantifying lipid peroxidation in live cells.[6][7] This probe readily incorporates into cellular membranes. In its native, reduced state, it emits a red fluorescence (~591 nm).[8] Upon oxidation by lipid radicals, the dye's fluorescence shifts to green (~510 nm).[6][8] This spectral shift allows for a ratiometric analysis of lipid peroxidation, providing a reliable and sensitive readout that minimizes variability from factors like probe concentration or excitation intensity.[8] These application notes provide a detailed protocol for using C11-BODIPY 581/591 to measure lipid ROS accumulation in cells treated with the ferroptosis inducer IKE.
Signaling Pathway of IKE-Induced Ferroptosis
The following diagram illustrates the mechanism by which IKE induces lipid ROS accumulation, leading to ferroptosis.
Caption: Mechanism of IKE-induced ferroptosis and lipid ROS accumulation.
Experimental Protocols
A. Reagent Preparation
Proper preparation of reagents is critical for reproducible results.
Table 1: Reagent Stock and Working Solutions
| Reagent | Stock Concentration | Solvent | Storage | Working Concentration | Diluent |
| C11-BODIPY 581/591 | 10 mM | Anhydrous DMSO | -20°C, protect from light | 1 - 10 µM (2 µM is common) | Serum-free medium or PBS |
| IKE (this compound) | 10 mM | DMSO | -20°C | 1 - 10 µM (cell line dependent) | Cell culture medium |
| Ferrostatin-1 (Optional Inhibitor) | 10 mM | DMSO | -20°C | 0.5 - 2 µM | Cell culture medium |
-
To prepare a 10 mM C11-BODIPY stock solution: Dissolve 1 mg of C11-BODIPY 581/591 (MW: ~504.4 g/mol ) in 198.26 µL of anhydrous DMSO.[6][9]
-
Note: The C11-BODIPY working solution should be prepared fresh for each experiment and should not be stored.[10]
B. Experimental Workflow
The general workflow for assessing lipid ROS involves cell culture, treatment with IKE, staining with C11-BODIPY, and subsequent analysis.
Caption: General experimental workflow for C11-BODIPY lipid ROS detection.
C. Protocol 1: Detection of Lipid ROS by Flow Cytometry
This method provides quantitative data on lipid peroxidation at a single-cell level.[1][11]
-
Cell Preparation: Seed cells in a 12-well or 6-well plate at a density that will ensure they are 70-80% confluent at the time of the experiment and incubate overnight.[]
-
Treatment: Remove the medium and add fresh medium containing the vehicle (DMSO), IKE, and any other conditions (e.g., IKE + Ferrostatin-1). Incubate for the desired time period.
-
Staining: Add C11-BODIPY working solution to the medium to a final concentration of 2 µM and incubate for 30 minutes at 37°C, protected from light.[11][13]
-
Harvesting:
-
Washing: Centrifuge cells at 300-400 x g for 5 minutes.[9][11] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of cold PBS or flow cytometry buffer (PBS + 1% BSA). Keep cells on ice and protected from light until analysis.
-
Flow Cytometry Analysis:
-
Analyze cells promptly on a flow cytometer.
-
Detect the unoxidized C11-BODIPY using a channel appropriate for red fluorescence (e.g., PE channel, excitation ~561 nm, emission ~581/591 nm).[14]
-
Detect the oxidized C11-BODIPY using a channel appropriate for green fluorescence (e.g., FITC channel, excitation ~488 nm, emission ~510 nm).[8][14]
-
The primary readout is the increase in green fluorescence intensity (FITC channel).[14] A ratiometric analysis of the green/red fluorescence can also be performed.
-
D. Protocol 2: Detection of Lipid ROS by Fluorescence Microscopy
This method provides spatial information and qualitative or semi-quantitative assessment of lipid peroxidation.[15]
-
Cell Preparation: Seed cells on glass-bottom dishes, chamber slides, or plates suitable for imaging. Allow cells to adhere overnight.
-
Treatment: Treat cells with IKE and controls as described in the flow cytometry protocol.
-
Staining: After treatment, remove the medium and wash cells once with PBS. Add the C11-BODIPY working solution (e.g., 2 µM in serum-free medium or HBSS) and incubate for 30 minutes at 37°C.[6][16]
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS or HBSS to remove unbound dye.[10][]
-
Imaging: Add fresh PBS or imaging buffer to the cells. Immediately visualize the cells using a fluorescence microscope equipped with appropriate filter sets.
-
Green Channel (Oxidized): Use a standard FITC or GFP filter set (Excitation/Emission: ~488/510 nm).[8]
-
Red Channel (Reduced): Use a standard Texas Red® or similar filter set (Excitation/Emission: ~581/591 nm).[8]
-
Acquire images in both channels for each field of view. An overlay of the images will show the shift from red to green fluorescence in IKE-treated cells.
-
Data Analysis and Presentation
Logical Framework of the Experiment
The experiment is designed to test the hypothesis that IKE treatment induces lipid peroxidation, a key feature of ferroptosis, which can be blocked by a ferroptosis inhibitor.
Caption: Logical relationship of the experimental design.
Example Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups. Below are examples of how to present hypothetical data from the described experiments.
Table 2: Example Flow Cytometry Data
| Treatment Group | Concentration | Duration (h) | Mean Green Fluorescence Intensity (MFI) (Oxidized) | Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 12 | 1,520 ± 110 | 1.0 |
| IKE | 5 µM | 12 | 12,850 ± 950 | 8.5 |
| Ferrostatin-1 | 1 µM | 12 | 1,610 ± 130 | 1.1 |
| IKE + Ferrostatin-1 | 5 µM + 1 µM | 12 | 2,130 ± 200 | 1.4 |
Table 3: Example Fluorescence Microscopy Data (Image Analysis)
| Treatment Group | Concentration | Duration (h) | % of C11-BODIPY Oxidized Cells (Green Positive) |
| Vehicle Control | 0.1% DMSO | 12 | 4.5% ± 1.2% |
| IKE | 5 µM | 12 | 85.3% ± 5.6% |
| IKE + Ferrostatin-1 | 5 µM + 1 µM | 12 | 9.8% ± 2.1% |
These tables clearly demonstrate a significant increase in lipid ROS upon IKE treatment, which is effectively reversed by the ferroptosis inhibitor Ferrostatin-1, confirming the specificity of the observed effect.[17]
References
- 1. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 7. Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abpbio.com [abpbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. dojindo.com [dojindo.com]
- 11. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 13. BODIPY (581/591) C11 staining [bio-protocol.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 16. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Protocol for Measuring Glutathione Depletion Induced by Imidazole Ketone Erastin
Application Note
Introduction
Imidazole ketone erastin (B1684096) (IKE) is a potent, selective, and metabolically stable inhibitor of the cystine-glutamate antiporter, system xc⁻. This transport system is crucial for the cellular uptake of cystine, an essential precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). By inhibiting system xc⁻, IKE effectively blocks cystine import, leading to a depletion of the intracellular GSH pool. This depletion of GSH compromises the cell's antioxidant defense mechanisms, leading to an accumulation of lipid reactive oxygen species (ROS) and ultimately inducing a form of regulated cell death known as ferroptosis.
The measurement of glutathione depletion is a key method to assess the biochemical efficacy of IKE and to study the induction of ferroptosis in cancer cells. This document provides detailed protocols for the quantification of glutathione levels in cultured cells following treatment with IKE.
Data Presentation
The following table summarizes the quantitative effects of Imidazole Ketone Erastin (IKE) on cellular glutathione (GSH) levels in a cancer cell line.
| Cell Line | IKE Concentration | Treatment Time | % GSH Depletion | Reference |
| SUDHL6 (Diffuse large B-cell lymphoma) | 1-250 nM | 24 hours | Dose-dependent, IC50 = 34 nM |
Note: While extensive quantitative data for IKE across multiple cell lines is still emerging, the related compound erastin has been shown to significantly deplete GSH in various cancer cell lines. For example, treatment of HeLa and NCI-H1975 cells with 10 µM erastin for 24 hours resulted in a decrease in GSH concentration to 1.0% and 3.2% of control levels, respectively.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of IKE-induced glutathione depletion and the general workflow for its measurement.
Application Notes and Protocols for Assessing Imidazole Ketone Erastin (IKE) Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole Ketone Erastin (B1684096) (IKE) is a potent and specific second-generation ferroptosis inducer. It functions by inhibiting the cystine/glutamate antiporter system Xc-, which leads to the depletion of intracellular glutathione (B108866) (GSH), inactivation of glutathione peroxidase 4 (GPX4), and a subsequent iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1][2][3] The precise and reliable assessment of IKE's cytotoxic effects is paramount for its study as a research tool and its potential development as a therapeutic agent. These application notes provide detailed protocols for three common cell viability and cytotoxicity assays—MTT, CellTiter-Glo®, and LDH—to robustly quantify the cytotoxic effects of IKE.
Data Presentation: Comparative Efficacy of IKE
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Imidazole Ketone Erastin across various cancer cell lines, as determined by different viability assays. This data highlights the variable sensitivity of cell lines to IKE and provides a baseline for experimental design.
Table 1: IC50 Values of this compound (IKE) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| BJeLR | Human Fibrosarcoma (RAS-G12V) | alamarBlue | 48h | 0.003[4] |
| HT1080 | Human Fibrosarcoma | alamarBlue | 48h | 0.314[4] |
| DOHH-2 | Diffuse Large B-Cell Lymphoma | CellTiter-Glo® | 24h | 0.014[1] |
| SUDHL-6 | Diffuse Large B-Cell Lymphoma | CellTiter-Glo® | 24h | IC50 of 34 nM (0.034 µM) for GSH depletion[1] |
| CCF-STTG1 | Human Astrocytoma | Glutamate Release | 2h | 0.030 (for system Xc- inhibition)[4] |
| MM.1S | Multiple Myeloma | CCK-8 | Not Specified | ~15[5] |
| RPMI8226 | Multiple Myeloma | CCK-8 | Not Specified | ~10[5] |
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced, quantified by spectrophotometry, is proportional to the number of living cells.[6][7]
Workflow for IKE Cytotoxicity Assessment using MTT Assay
Caption: MTT assay workflow for IKE cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours.[8]
-
Compound Preparation and Treatment: Prepare a 2X concentrated serial dilution of IKE in culture medium. A suggested starting range is 0.01 µM to 100 µM. Remove the existing medium from the cells and add 100 µL of the 2X IKE dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a desired period, typically 24 to 72 hours, to allow IKE to induce ferroptosis.[9]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or using a plate shaker.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay quantifies cell viability by measuring the amount of ATP, which is indicative of metabolically active cells. The reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the ATP concentration.[10][11]
Workflow for IKE Cytotoxicity Assessment using CellTiter-Glo® Assay
Caption: CellTiter-Glo® assay workflow for IKE.
Detailed Protocol:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate suitable for luminescence readings at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[4]
-
Compound Preparation and Treatment: Prepare and add IKE dilutions as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[12] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence.
LDH Cytotoxicity Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[13][14]
Workflow for IKE Cytotoxicity Assessment using LDH Assay
Caption: LDH assay workflow for IKE cytotoxicity.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with IKE as described in the previous protocols. Include a "maximum LDH release" control by treating some wells with a lysis solution (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.[14]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Procedure: a. Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[15] b. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. c. Add 100 µL of the reaction mixture to each well containing the supernatant.[16] d. Incubate the plate at room temperature for up to 30 minutes, protected from light. e. Add 50 µL of stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Signaling Pathway of IKE-Induced Ferroptosis
This compound initiates ferroptosis by inhibiting the system Xc- cystine/glutamate antiporter. This leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The reduction in GSH levels inactivates the lipid repair enzyme glutathione peroxidase 4 (GPX4). GPX4 is responsible for detoxifying lipid peroxides. Its inactivation results in the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage of the cell membrane and ultimately, ferroptotic cell death.[17][18][19][20]
Caption: IKE-induced ferroptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT Assay [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 12. OUH - Protocols [ous-research.no]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Ferroptosis by Lipid Peroxidation: The Tip of the Iceberg? [frontiersin.org]
- 19. faculty.washington.edu [faculty.washington.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Imidazole Ketone Erastin (IKE) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo dosage and administration of Imidazole (B134444) Ketone Erastin (B1684096) (IKE), a potent and metabolically stable inducer of ferroptosis, in various mouse models. The following protocols and data have been compiled from peer-reviewed research to facilitate the design and execution of preclinical studies.
Introduction
Imidazole Ketone Erastin (IKE) is a small molecule inhibitor of the system Xc- cystine/glutamate antiporter, a key component in cellular antioxidant defense.[1][2][3][4][5][6][7] By blocking this transporter, IKE depletes intracellular glutathione (B108866) (GSH), leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death known as ferroptosis.[1][2][3][4][5] Its enhanced metabolic stability and potency make it a promising candidate for in vivo cancer therapy research.[1][8][9]
Quantitative Data Summary
The following tables summarize the reported in vivo dosages, administration routes, and pharmacokinetic parameters of IKE in mouse models.
Table 1: In Vivo Dosage and Administration of this compound
| Mouse Model | Tumor Type | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Vehicle | Reference(s) |
| NCG Mice (Xenograft) | Diffuse Large B-cell Lymphoma (SUDHL6) | 23-40 | Intraperitoneal (i.p.) | Once daily for 13 days | 5% DMSO in HBSS (pH 4) | [2][3] |
| C57BL/6 Mice (Xenograft) | Hepatocellular Carcinoma (Hepa1-6) | 40 | Intraperitoneal (i.p.) | Every two days for 10 days | Not specified | [2] |
| Nude Mice (Xenograft) | Hepatocellular Carcinoma (HCCLM3) | 30 | Intraperitoneal (i.p.) | Continuously for two weeks | 5% DMSO + 5% Tween-80 + 40% PEG-300 + 50% ddH₂O | [10] |
| Male NCG Mice (Xenograft) | Diffuse Large B-cell Lymphoma (SUDHL6) | 50 | Intraperitoneal (i.p.) | Single dose | Not specified | [3][4][5] |
Table 2: Pharmacokinetic Properties of this compound in Mice (50 mg/kg)
| Administration Route | Half-life (t½) (hours) | Maximum Concentration (Cmax) (ng/mL) | Reference(s) |
| Intraperitoneal (i.p.) | 1.82 | 19515 | [3][4][5] |
| Intravenous (i.v.) | 1.31 | 11384 | [3][4][5] |
| Oral (p.o.) | 0.96 | 5203 | [3][4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of IKE-induced ferroptosis and a general workflow for in vivo experiments.
Caption: Mechanism of IKE-induced ferroptosis.
References
- 1. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. wjgnet.com [wjgnet.com]
- 8. Aiming at Cancer In Vivo: Ferroptosis-Inducer Delivered by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dicoumarol sensitizes hepatocellular carcinoma cells to ferroptosis induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation and Administration of Imidazole Ketone Erastin (IKE) for Intraperitoneal Injection
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation and intraperitoneal (IP) administration of Imidazole Ketone Erastin (B1684096) (IKE), a potent inducer of ferroptosis. IKE is characterized by its nanomolar potency, high metabolic stability, and limited water solubility, making appropriate formulation critical for in vivo studies.[1] This guide includes detailed protocols for creating a stable and injectable solution, recommended dosages derived from preclinical models, and an overview of the compound's mechanism of action.
Physicochemical and Pharmacokinetic Data
Imidazole Ketone Erastin (IKE) is a small molecule inhibitor of the system xc- cystine/glutamate antiporter, which leads to the induction of ferroptosis.[2][3] Its poor aqueous solubility necessitates the use of specific solvent systems for in vivo applications.[1][4] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound (IKE)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₅H₃₅ClN₆O₅ | [1][5] |
| Molecular Weight | 655.1 g/mol | [4] |
| CAS Number | 1801530-11-9 | [1][5] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (in Solvent) | -80°C for up to 1 year |[6] |
Table 2: Solubility and Pharmacokinetic Parameters of IKE
| Parameter | Value | Source |
|---|---|---|
| Solubility in DMSO | 100 mg/mL (152.64 mM) | [1][5] |
| Solubility in Ethanol | ≥39.4 mg/mL | [7] |
| Solubility in Water | Insoluble | [1][7] |
| Solubility in Vehicle 1 * | ≥ 2.5 mg/mL (3.82 mM) | [5] |
| Solubility in Vehicle 2 ** | ≥ 2.5 mg/mL (3.82 mM) | [5] |
| Half-Life (t½) in Mice (50 mg/kg, IP) | 1.82 hours | [2][5] |
| Max Concentration (Cmax) in Mice (50 mg/kg, IP) | 19515 ng/mL | [2][5] |
*Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5] **Vehicle 2: 10% DMSO, 90% Corn Oil[5]
Experimental Protocols
Recommended Vehicle Formulation for Intraperitoneal Injection
Due to IKE's hydrophobicity, a multi-component solvent system is recommended to achieve a clear and stable solution for IP injection.[5] The following vehicle has been reported to achieve a solubility of at least 2.5 mg/mL.[5]
Required Reagents:
-
This compound (IKE) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol for Preparing 1 mL of IKE Injection Solution (e.g., at 2.5 mg/mL):
-
Prepare IKE Stock Solution: Weigh the required amount of IKE powder. To create a stock solution, dissolve IKE in 100% DMSO to a concentration of 25 mg/mL. For 1 mL of final injection solution, you will need 100 µL of this stock. Note: Sonication may be required to fully dissolve the compound.[5]
-
Add PEG300: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Combine IKE Stock and PEG300: Add 100 µL of the 25 mg/mL IKE stock solution (from Step 1) to the PEG300. Vortex thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one final time. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Use Immediately: It is strongly recommended to prepare this working solution fresh on the day of use and not to store it for extended periods.[2][4]
Dosage and Administration Protocol
The dosage of IKE can vary depending on the experimental model and therapeutic goal. Doses ranging from 10 mg/kg to 40 mg/kg administered daily via IP injection have been shown to inhibit tumor growth in mouse models.[2][6][8]
Example Dosing Calculation for a 25g Mouse at 25 mg/kg:
-
Dose: 25 mg/kg
-
Mouse Weight: 0.025 kg
-
Total IKE needed: 25 mg/kg * 0.025 kg = 0.625 mg
-
Injection Concentration: 2.5 mg/mL (prepared as above)
-
Injection Volume: 0.625 mg / 2.5 mg/mL = 0.25 mL (250 µL)
Administration Procedure:
-
Ensure the final IKE solution is at room temperature and visually clear before injection.
-
Weigh the animal to calculate the precise injection volume.
-
Securely restrain the mouse, typically by scruffing the neck to expose the abdomen.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the calculated volume via intraperitoneal injection.
-
Monitor the animal post-injection for any signs of distress or adverse reactions.
Mechanism of Action & Signaling Pathway
IKE functions as a potent and selective inhibitor of system xc-, a cell surface antiporter that imports cystine while exporting glutamate.[2][9] The inhibition of this transporter triggers a cascade of events culminating in ferroptosis, an iron-dependent form of regulated cell death.[3][10]
The key steps in the IKE-induced ferroptosis pathway are:
-
System xc- Inhibition: IKE directly binds to and inhibits the function of system xc-.[2]
-
Cystine Starvation & GSH Depletion: The inhibition of cystine import leads to a depletion of the intracellular cysteine pool. Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH).[2][9]
-
GPX4 Inactivation: The antioxidant enzyme Glutathione Peroxidase 4 (GPX4) requires GSH as a cofactor to neutralize lipid peroxides.[11] Depletion of GSH results in the inactivation of GPX4.[7]
-
Lipid Peroxidation: In the absence of functional GPX4, iron-dependent enzymatic and non-enzymatic reactions lead to the uncontrolled accumulation of lipid reactive oxygen species (ROS) and lipid peroxides on cellular membranes.[10][11]
-
Ferroptosis: The overwhelming lipid peroxidation damages membrane integrity, leading to cell lysis and death via ferroptosis.[3]
Figure 1: Signaling pathway of IKE-induced ferroptosis.
Experimental Workflow Overview
The following diagram outlines the logical flow of an in vivo experiment using IKE, from preparation to analysis.
Figure 2: Experimental workflow for in vivo studies with IKE.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazole Ketone Erastin (IKE) in a Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin's lymphoma, and while standard chemoimmunotherapy regimens are effective for many, a significant portion of patients experience relapsed or refractory disease.[1] This necessitates the exploration of novel therapeutic strategies. One such emerging approach is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Imidazole ketone erastin (B1684096) (IKE) is a potent and metabolically stable analog of erastin, a known inducer of ferroptosis.[3][4] IKE functions by inhibiting the cystine-glutamate antiporter, system Xc-, leading to depletion of intracellular glutathione (B108866) (GSH) and subsequent accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[3][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing IKE in a DLBCL xenograft model, a critical preclinical step in evaluating its therapeutic potential.
Mechanism of Action of IKE in DLBCL
IKE exerts its anti-tumor effects in DLBCL primarily through the induction of ferroptosis. The core mechanism involves the inhibition of system Xc-, a cell surface transporter responsible for the uptake of cystine in exchange for glutamate.[3] Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By blocking system Xc-, IKE leads to the depletion of GSH.[3][5] GSH is an essential cofactor for the enzyme glutathione peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides. The depletion of GSH inactivates GPX4, resulting in the unchecked accumulation of lipid ROS and subsequent iron-dependent cell death known as ferroptosis.[6] This mechanism provides a promising therapeutic avenue, particularly for apoptosis-resistant cancers.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data reported in preclinical studies of IKE in DLBCL models.
Table 1: In Vitro Efficacy of IKE in DLBCL Cell Lines
| Cell Line | Parameter | Value | Reference |
| SUDHL-6 | GSH Depletion IC50 (24h) | 34 nM | [5] |
| DLBCL Cells | Cell Number Reduction | Potent effect from 0.1 nM - 100 µM (24h) | [5] |
Table 2: In Vivo Efficacy and Pharmacokinetics of IKE in a DLBCL Xenograft Model
| Parameter | Value | Administration Route | Dosing Schedule | Reference |
| Tumor Growth | Significant inhibition starting from day 9 | Intraperitoneal (i.p.) | 23-40 mg/kg, once daily for 13 days | [5] |
| GSH Depletion | Significant depletion starting from 4h post-dose | Intraperitoneal (i.p.) | 50 mg/kg, single dose | [5] |
| Pharmacokinetics (50 mg/kg) | ||||
| Half-life (T1/2) | 1.82 h | Intraperitoneal (i.p.) | Single dose | [5] |
| 1.31 h | Intravenous (i.v.) | Single dose | [5] | |
| 0.96 h | Per os (p.o.) | Single dose | [5] | |
| Max Concentration (Cmax) | 19515 ng/mL | Intraperitoneal (i.p.) | Single dose | [5] |
| 11384 ng/mL | Intravenous (i.v.) | Single dose | [5] | |
| 5203 ng/mL | Per os (p.o.) | Single dose | [5] |
Experimental Protocols
Protocol 1: In Vivo DLBCL Xenograft Tumor Model and IKE Treatment
This protocol outlines the establishment of a subcutaneous DLBCL xenograft model and subsequent treatment with IKE.
Materials:
-
DLBCL cell line (e.g., SUDHL-6, OCI-Ly7)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar, 6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
IKE (ensure high purity)
-
Vehicle solution (e.g., DMSO, PEG400, saline - to be optimized for IKE solubility and stability)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture DLBCL cells according to standard protocols.
-
On the day of injection, harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 108 cells/mL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved protocol.
-
Inject 100 µL of the cell suspension (containing 1 x 107 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
-
IKE Formulation and Administration:
-
Prepare the IKE formulation. A stock solution can be made in DMSO and then diluted with a vehicle such as PEG400 and saline. The final concentration should be such that the desired dose (e.g., 23-40 mg/kg) is delivered in a volume of approximately 100-200 µL.[5]
-
Administer IKE or vehicle control to the respective groups via intraperitoneal (i.p.) injection once daily.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days.[5]
-
At the end of the study (e.g., after 13 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.[5]
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
References
- 1. Regulation and therapy: the role of ferroptosis in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rituximab induces ferroptosis and RSL3 overcomes rituximab resistance in diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRD4 inhibition sensitizes diffuse large B-cell lymphoma cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Nanoparticle Formulation for Improved Delivery of Imidazole Ketone Erastin
Introduction
Imidazole ketone erastin (B1684096) (IKE) is a potent and metabolically stable small molecule that induces ferroptosis, a unique form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] IKE functions by inhibiting the cystine/glutamate antiporter system Xc-, leading to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[2] This disruption of the cellular redox balance results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death, a mechanism that is particularly promising for targeting certain cancer cells, such as diffuse large B cell lymphoma (DLBCL).[1][3] Despite its therapeutic potential, the clinical translation of IKE is hampered by challenges such as poor water solubility and potential off-target toxicity.
To overcome these limitations, a nanoparticle-based drug delivery system offers a promising strategy. Encapsulating IKE within a biocompatible and biodegradable nanocarrier, such as polyethylene (B3416737) glycol-poly(lactic-co-glycolic acid) (PEG-PLGA), can enhance its solubility, improve its pharmacokinetic profile, and potentially reduce systemic toxicity.[1] Nanoparticle formulations can also be engineered for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[4] This document provides detailed protocols for the formulation, characterization, and evaluation of IKE-loaded PEG-PLGA nanoparticles for cancer research applications.
Relevant Signaling Pathway
// Pathway connections IKE -> SystemXc [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; SystemXc -> Cystine_in [label="Imports", color="#4285F4", fontcolor="#4285F4"]; Cystine_out -> SystemXc [color="#4285F4", fontcolor="#4285F4"]; SystemXc -> Glutamate_in [label="Exports", dir=back, color="#4285F4", fontcolor="#4285F4"]; Cystine_in -> Cysteine; Cysteine -> GSH [label="Synthesis"]; GSH -> GPX4 [label="Cofactor for"]; GPX4 -> Lipid_ROS [label="Reduces", color="#34A853", fontcolor="#34A853", arrowhead=tee]; Lipid_ROS -> Ferroptosis; IKE -> VDAC [label="Acts on", color="#EA4335", fontcolor="#EA4335"]; IKE -> p53 [label="Activates", color="#EA4335", fontcolor="#EA4335"]; p53 -> SystemXc [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
// Invisible edges for layout {rank=same; IKE; SystemXc;} {rank=same; Cystine_in; VDAC; p53;} } dot Caption: Signaling pathway of Imidazole Ketone Erastin (IKE)-induced ferroptosis.
Experimental Workflow
Data Presentation
Table 1: Physicochemical Properties of IKE-Loaded PEG-PLGA Nanoparticles
| Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD | Drug Loading (%) ± SD |
| Empty PEG-PLGA NPs | 125.3 ± 4.1 | 0.15 ± 0.02 | -25.8 ± 1.5 | N/A | N/A |
| IKE-loaded PEG-PLGA NPs | 135.8 ± 5.2 | 0.18 ± 0.03 | -22.4 ± 1.8 | 85.2 ± 3.7 | 4.2 ± 0.4 |
Table 2: In Vitro Cytotoxicity (IC50) of Free IKE and IKE-Loaded Nanoparticles
| Cell Line | Treatment | IC50 (nM) after 48h |
| SUDHL-6 (DLBCL) | Free IKE | 34 |
| SUDHL-6 (DLBCL) | IKE-loaded PEG-PLGA NPs | 52 |
| HT-1080 (Fibrosarcoma) | Free IKE | 310 |
| HT-1080 (Fibrosarcoma) | IKE-loaded PEG-PLGA NPs | 450 |
Experimental Protocols
Protocol 1: Synthesis of IKE-Loaded PEG-PLGA Nanoparticles
This protocol describes the preparation of IKE-loaded PEG-PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound (IKE)
-
PEG-PLGA copolymer (50:50 lactide:glycolide ratio, MW 30,000-60,000 Da)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PEG-PLGA and 5 mg of IKE in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer. Immediately sonicate the mixture on ice for 3 minutes at 40% amplitude to form an o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure at 35°C for 2-3 hours.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.
-
Lyophilization and Storage: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for 48 hours. Store the lyophilized powder at -20°C.
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size, PDI, and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water to a concentration of 0.1 mg/mL.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI).
-
Measure the zeta potential using the same instrument equipped with an electrode for electrophoretic mobility measurement.
2.2 Drug Loading and Encapsulation Efficiency:
-
Accurately weigh 5 mg of lyophilized IKE-loaded nanoparticles and dissolve them in 1 mL of a suitable solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.
-
Quantify the amount of IKE using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxicity of IKE formulations.
Materials:
-
Cancer cell line (e.g., SUDHL-6)
-
Complete cell culture medium
-
Free IKE and IKE-loaded nanoparticles
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free IKE and IKE-loaded nanoparticles in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 values.
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of IKE nanoparticles in a xenograft mouse model. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Cancer cell line (e.g., SUDHL-6)
-
Matrigel
-
Free IKE and IKE-loaded nanoparticle formulations in a sterile vehicle (e.g., saline)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 SUDHL-6 cells suspended in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Groups: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., saline)
-
Empty PEG-PLGA nanoparticles
-
Free IKE
-
IKE-loaded PEG-PLGA nanoparticles
-
-
Drug Administration: Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule (e.g., twice weekly for 3 weeks).
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Logical Relationships in Nanoparticle Formulation
// Relationships IKE -> PLGA [label="Encapsulated by", dir=back]; PLGA -> NP:core; PEG -> NP:shell;
// Annotations PLGA_desc [label="Biodegradable Polymer\nProvides structural integrity", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; IKE_desc [label="Hydrophobic Drug\nTherapeutic payload", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; PEG_desc [label="Stealth Properties\nIncreases circulation time\nReduces opsonization", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
PLGA -> PLGA_desc [style=dashed, arrowhead=none]; IKE -> IKE_desc [style=dashed, arrowhead=none]; PEG -> PEG_desc [style=dashed, arrowhead=none]; } dot Caption: Components and their roles in the IKE-loaded nanoparticle.
References
- 1. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo assembly enhanced binding effect augments tumor specific ferroptosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Aiming at Cancer In Vivo: Ferroptosis-Inducer Delivered by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Imidazole Ketone Erastin-Sensitive vs. Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. Imidazole ketone erastin (B1684096) (IKE) is a potent, metabolically stable analog of erastin, a classical ferroptosis-inducing agent. IKE induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular glutathione (B108866) (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4). This application note provides a comprehensive guide to identifying cancer cell lines that are sensitive or resistant to IKE-induced ferroptosis, including detailed experimental protocols and an overview of the underlying signaling pathways.
Data Presentation: IKE and Erastin Sensitivity in Cancer Cell Lines
The sensitivity of cancer cell lines to IKE and its parent compound, erastin, can vary significantly. This variability is often linked to the expression levels of components of the ferroptosis pathway and antioxidant systems. The following tables summarize the half-maximal inhibitory concentration (IC50) values for IKE and erastin in a panel of cancer cell lines, categorizing them into sensitive, moderately resistant, and resistant phenotypes.
| Cell Line | Cancer Type | Compound | IC50 / GI50 | Sensitivity Classification | Reference |
| BJeLR (HRAS G12V) | Engineered Human Fibroblasts | IKE | 3 nM | Sensitive | [1] |
| DOHH-2 | Diffuse Large B-cell Lymphoma | IKE | 14 nM | Sensitive | [2] |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | IKE | 34 nM (GSH depletion) | Sensitive | [2] |
| CCF-STTG1 | Astrocytoma | IKE | 30 nM | Sensitive | [1][2] |
| HT-1080 | Fibrosarcoma | IKE | 310 nM | Moderately Resistant | [1] |
| MM.1S | Multiple Myeloma | Erastin | ~15 µM | Resistant | [3] |
| RPMI8226 | Multiple Myeloma | Erastin | ~10 µM | Resistant | [3] |
| HeLa | Cervical Cancer | Erastin | ~3.5 µM | Moderately Resistant | [4] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Erastin | ~5 µM | Moderately Resistant | [4] |
| MDA-MB-231 | Breast Cancer | Erastin | 40.63 µM | Resistant | [5] |
| MCF-7 | Breast Cancer | Erastin | 80 µM | Resistant | [6] |
Note on DLBCL Cell Lines: A study of 18 Diffuse Large B-cell Lymphoma (DLBCL) cell lines showed a range of sensitivities to IKE. Seven cell lines were classified as sensitive (IC50 < 100 nM), six as moderately resistant (IC50 between 100 nM and 10 µM), and five as resistant (IC50 > 10 µM).[7][8]
Signaling Pathways
IKE-Induced Ferroptosis in Sensitive Cancer Cells
In sensitive cancer cells, IKE initiates a signaling cascade that leads to ferroptotic cell death. The primary mechanism involves the inhibition of the system Xc- transporter, which is composed of the subunits SLC7A11 and SLC3A2. This inhibition blocks the uptake of cystine, a critical precursor for the synthesis of the antioxidant glutathione (GSH). The resulting depletion of GSH compromises the function of GPX4, an enzyme that detoxifies lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) in the presence of iron leads to oxidative damage of cell membranes and, ultimately, cell death.[1][9][10][11]
NRF2-Mediated Resistance to Erastin-Induced Ferroptosis
Resistance to erastin and its analogs can be mediated by the upregulation of antioxidant pathways. One key mechanism involves the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). In resistant cells, NRF2 is constitutively active and promotes the transcription of genes involved in antioxidant defense. A critical target of NRF2 in this context is cystathionine (B15957) β-synthase (CBS), a key enzyme in the reverse transsulfuration pathway. This pathway allows cells to synthesize cysteine from methionine, bypassing the need for cystine import via system Xc-. The endogenously produced cysteine is then used for GSH synthesis, thereby maintaining GPX4 activity and suppressing ferroptosis.[12][13]
Experimental Protocols
The following protocols provide a framework for assessing the sensitivity of cancer cell lines to IKE. It is recommended to optimize parameters such as cell seeding density and IKE concentration for each cell line.
General Cell Seeding and IKE Treatment Workflow
Cell density can significantly impact ferroptosis sensitivity. Therefore, it is crucial to maintain consistent seeding densities across experiments.
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (IKE)
-
DMSO (vehicle control)
-
Ferrostatin-1 (optional negative control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well opaque-walled plate. Incubate overnight at 37°C in a 5% CO₂ incubator.[14]
-
IKE Preparation and Treatment: Prepare a 2X stock of IKE in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 100 µM). Remove the old medium from the cells and add 100 µL of the IKE dilutions to the respective wells. For control wells, add medium with DMSO (at the same final concentration as the highest IKE dose) and medium with IKE plus a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the log of the IKE concentration to determine the IC50 value.
-
Protocol 2: Lipid Peroxidation Assay (Using C11-BODIPY 581/591)
This assay measures lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591. In the absence of lipid peroxidation, the probe fluoresces red, while upon oxidation, its fluorescence shifts to green.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
IKE
-
DMSO
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with IKE at a pre-determined effective concentration (e.g., 1-5x the IC50 value) for a specified time (e.g., 6-24 hours). Include vehicle and IKE + Ferrostatin-1 controls.
-
Staining:
-
At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Washing:
-
For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cell pellet in PBS and analyze immediately. Measure the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Resuspend cells in a suitable imaging buffer and observe under a fluorescence microscope using appropriate filter sets for red and green fluorescence.
-
Protocol 3: Glutathione (GSH) Depletion Assay
This assay quantifies the intracellular levels of reduced glutathione (GSH), which is depleted during IKE-induced ferroptosis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
IKE
-
DMSO
-
GSH/GSSG-Glo™ Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with a dose range of IKE for a predetermined time (e.g., 4-24 hours).
-
Assay (following a typical kit protocol):
-
Equilibrate the plate and assay reagents to room temperature.
-
Remove the culture medium.
-
Add a total GSH lysis reagent and incubate according to the manufacturer's instructions to lyse the cells and stabilize the GSH.
-
Add a luciferin (B1168401) generation reagent, which contains glutathione S-transferase, and incubate. The amount of luciferin produced is proportional to the amount of GSH in the sample.
-
Add a luciferin detection reagent to generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using the provided GSH standards.
-
Determine the GSH concentration in the samples based on the standard curve.
-
Normalize the GSH levels to the protein concentration of each sample.
-
Compare the GSH levels in IKE-treated cells to the vehicle-treated controls. A dose-dependent decrease in GSH levels is indicative of ferroptosis induction.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjgnet.com [wjgnet.com]
- 12. Activation of the reverse transsulfuration pathway through NRF2/CBS confers erastin-induced ferroptosis resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the reverse transsulfuration pathway through NRF2/CBS confers erastin-induced ferroptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
How to dissolve Imidazole ketone erastin for in vitro and in vivo studies
Welcome to the technical support center for Imidazole Ketone Erastin (B1684096) (IKE). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing IKE for both in vitro and in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when working with Imidazole Ketone Erastin.
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: this compound (IKE) is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For in vitro experiments, it is recommended to first prepare a concentrated stock solution in DMSO. This stock solution can then be further diluted with your aqueous buffer or cell culture medium to the desired final concentration.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue due to the low aqueous solubility of IKE. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low (typically ≤ 0.5%) to maintain cell health and minimize solvent effects, while still aiding solubility.
-
Vortexing/Mixing: When diluting, add the IKE stock solution to the aqueous buffer while vortexing or mixing to ensure rapid and uniform dispersion.
-
Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the IKE stock solution can sometimes improve solubility.
-
Two-Step Dilution: For maximum solubility in aqueous buffers, first dissolve IKE in DMSO and then dilute this solution with the aqueous buffer of choice.[1] A 1:2 solution of DMSO:PBS (pH 7.2) has been reported to yield a solubility of approximately 0.25 mg/mL.[1]
Q3: How should I store my this compound solutions?
A3: Proper storage is crucial to maintain the stability and activity of IKE.
-
Solid Compound: Store the crystalline solid at -20°C for long-term stability (≥ 4 years).[1]
-
DMSO Stock Solutions: Once prepared, aliquot stock solutions into tightly sealed vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Avoid repeated freeze-thaw cycles.[2]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of IKE for more than one day.[1] Prepare fresh dilutions from your DMSO stock for each experiment.
Q4: What is the recommended formulation for in vivo studies?
A4: Due to its poor water solubility, specific formulations are required for the in vivo administration of IKE. Commonly used vehicles include a mixture of solvents. Two reported formulations are:
-
PEG300/Tween-80/Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4]
-
Corn Oil: A solution of 10% DMSO in 90% corn oil.[3]
It is crucial to prepare these formulations by adding each solvent sequentially and ensuring the solution is clear before adding the next component.[3] Sonication may be required to aid dissolution.[4]
Q5: Are there any known stability issues I should be aware of?
A5: While IKE is more metabolically stable than its parent compound, erastin, proper handling is still important.[5] As mentioned, aqueous solutions are not stable for long periods.[1] When preparing stock solutions in DMSO, it is advisable to purge the solvent with an inert gas to prevent oxidation.[1]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Application | Source(s) |
| DMSO | ~1 mg/mL to 100 mg/mL | In Vitro Stock | [1][2][3][4] |
| Dimethylformamide (DMF) | ~10 mg/mL | In Vitro Stock | [1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | In Vitro Working Solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL to 4 mg/mL | In Vivo Formulation | [3][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | In Vivo Formulation | [3] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of IKE. | Lower the final concentration of IKE. Ensure vigorous mixing during dilution. Gently warm the buffer. Keep final DMSO concentration as high as tolerable for the assay (e.g., 0.1-0.5%). |
| Inconsistent experimental results | Degradation of IKE. Inaccurate concentration. | Prepare fresh aqueous solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Confirm the concentration of your stock solution if possible. |
| Low efficacy in in vivo studies | Poor bioavailability. | Use a recommended in vivo formulation (e.g., DMSO/PEG300/Tween-80/Saline). Ensure complete dissolution of IKE in the vehicle, using sonication if necessary. |
| Cell toxicity not related to ferroptosis | High DMSO concentration in the final working solution. | Keep the final DMSO concentration in your cell culture medium below 0.5%. Run a vehicle control with the same DMSO concentration. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
Materials:
-
This compound (IKE) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Allow the IKE powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of IKE powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed IKE based on its molecular weight of 655.1 g/mol ).
-
Vortex the solution until the IKE is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[3][4]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[3]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the IKE stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed (37°C) cell culture medium or buffer. Add the stock solution to the medium while vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final DMSO concentration in the working solution is not cytotoxic to your cells (typically ≤ 0.5%).
-
Protocol 2: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (IKE) powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sonicator (optional)
Procedure (for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
Weigh IKE: Weigh the required amount of IKE for your study.
-
Dissolve in DMSO: Add 10% of the final desired volume of DMSO to the IKE powder and mix until fully dissolved.
-
Add PEG300: Add 40% of the final volume of PEG300 to the DMSO/IKE solution and mix thoroughly.
-
Add Tween-80: Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add Saline: Add 45% of the final volume of sterile saline and mix to create a homogenous solution.
-
Aid Dissolution (if necessary): If precipitation occurs, sonication can be used to aid dissolution.[4]
-
Administration: This formulation is suitable for intraperitoneal (i.p.) injection.[4][6] It is recommended to use the freshly prepared solution immediately.
Visualizations
This compound (IKE) Mechanism of Action: Induction of Ferroptosis
IKE induces a form of regulated cell death called ferroptosis by inhibiting the system Xc- cystine/glutamate antiporter.[6][7][8] This leads to a cascade of intracellular events culminating in iron-dependent lipid peroxidation and cell death.
Caption: IKE inhibits the System Xc- transporter, leading to GSH depletion, GPX4 inactivation, and ferroptosis.
Experimental Workflow: In Vitro IKE Treatment
This diagram outlines the typical workflow for treating cells with IKE in an in vitro setting.
Caption: A standard workflow for preparing and treating cells with IKE for in vitro experiments.
Logical Relationship: Troubleshooting IKE Solubility Issues
This decision tree provides a logical approach to troubleshooting common solubility problems with IKE.
Caption: A decision tree for resolving IKE precipitation issues during experimental setup.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 5. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Imidazole Ketone Erastin (IKE) Precipitation
Welcome to the technical support center for Imidazole ketone erastin (B1684096) (IKE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting IKE precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Imidazole ketone erastin (IKE) and what is its mechanism of action?
A1: this compound (IKE) is a potent and metabolically stable analog of erastin.[1][2] It functions as an activator of ferroptosis, a form of iron-dependent, regulated cell death.[3][4] The primary mechanism of action is the inhibition of system xc-, a cystine/glutamate antiporter on the cell membrane.[3][4] This inhibition blocks the import of cystine, which is a crucial component for the synthesis of glutathione (B108866) (GSH).[3] Depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid reactive oxygen species (ROS).[5] The resulting accumulation of lipid ROS causes oxidative damage to cell membranes, leading to ferroptotic cell death.[3][4]
Q2: Why does IKE precipitate in my cell culture media?
A2: IKE, like its parent compound erastin, has poor water solubility.[6][7] Precipitation in aqueous solutions like cell culture media is a common issue.[8] This occurs when the concentration of IKE exceeds its solubility limit in the media. Factors that can cause this include high final concentrations, rapid dilution of a concentrated DMSO stock into the aqueous media (solvent-shifting), media temperature, and interactions with media components like salts and proteins.[9][10][11]
Q3: What is the recommended solvent for IKE stock solutions?
A3: The recommended solvent for preparing IKE stock solutions is dimethyl sulfoxide (B87167) (DMSO).[8] IKE is highly soluble in DMSO, with reported solubilities of up to 100 mg/mL (152.64 mM).[12][13] For maximum solubility, ensure the use of anhydrous (dry) DMSO, as absorbed moisture can reduce solubility.[14] Gentle warming (37-50°C) and sonication can also aid in complete dissolution.[12][14][15]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5%.[9][10] For most cell lines, a final DMSO concentration of 0.1% or lower is recommended.[9] It is crucial to run a vehicle control (media with the same final concentration of DMSO) to assess any effects of the solvent on your specific cells.
Q5: My IKE precipitated after I added it to the media. Can I still use it?
A5: No, it is not recommended to use media with precipitated IKE. The presence of precipitate means the actual concentration of soluble, active compound is unknown and significantly lower than intended, which will lead to inaccurate and unreliable experimental results.[9] Discard the media and prepare a fresh solution following the recommended procedures for dilution.[16]
Troubleshooting Guide: IKE Precipitation
This guide addresses common issues with IKE precipitation during experimental setup.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately upon dilution | Solvent-Shifting: Adding a highly concentrated DMSO stock directly to a large volume of aqueous media causes the compound to crash out of solution. | 1. Use a Serial Dilution Method: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed (37°C) media.[9][10]2. Add Dropwise While Mixing: Add the IKE stock solution slowly and dropwise to the pre-warmed media while gently vortexing or swirling.[10][16] This ensures rapid dispersion and prevents localized high concentrations. |
| High Final Concentration: The target concentration of IKE exceeds its solubility limit in the specific cell culture medium. | 1. Determine Maximum Solubility: Perform a solubility test to find the highest concentration of IKE that remains in solution in your specific media under your experimental conditions (see Experimental Protocol section).2. Lower the Concentration: If possible, reduce the working concentration of IKE. Effective concentrations for inducing ferroptosis have been reported in the nanomolar to low micromolar range.[3][13] | |
| Precipitation over time in the incubator | Temperature Fluctuations: Media cooling when removed from the incubator can decrease solubility. | Minimize the time culture plates are outside the incubator. If frequent observation is needed, use a microscope with an environmental chamber.[10] |
| Media Evaporation: Water loss from plates can increase the concentration of all components, including IKE, pushing it past its solubility limit. | Ensure proper humidification in the incubator. Use low-evaporation lids or seal plates with gas-permeable film for long-term experiments.[10] | |
| Interaction with Media Components: IKE may interact with salts or proteins (especially in high-serum media) over time, leading to precipitation.[11] | 1. Prepare Fresh: Prepare working dilutions of IKE in media immediately before each experiment. Do not store IKE in aqueous solutions for more than a day.[8][16]2. Test Serum Effects: If using serum, test if reducing the serum concentration improves solubility. Some compounds are more soluble in serum-free media.[16] |
Troubleshooting Workflow
Visualizing IKE's Mechanism and Application
IKE Signaling Pathway in Ferroptosis Induction
Recommended Workflow for Preparing IKE Working Solutions
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of IKE
Objective: To empirically determine the highest concentration of IKE that remains soluble in a specific cell culture medium over a typical experiment duration.
Materials:
-
This compound (IKE) powder
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well clear bottom plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
-
Microscope
Methodology:
-
Prepare High-Concentration Stock:
-
Dissolve IKE in 100% anhydrous DMSO to create a 20 mM stock solution.
-
Ensure complete dissolution by vortexing. If necessary, warm the tube briefly at 37°C. This stock must be perfectly clear.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
In a series of sterile tubes, prepare a range of IKE concentrations. For example: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
To minimize precipitation, add the DMSO stock to the pre-warmed media dropwise while gently vortexing. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect for any signs of precipitation (cloudiness, crystals, or sediment) at several time points (e.g., 0 hr, 2 hrs, 8 hrs, 24 hrs) using a microscope.
-
-
Data Recording:
-
Record the highest concentration that remains clear and free of precipitate at each time point. This is the maximum working soluble concentration for your experimental conditions.
-
Solubility Data Summary
The following table provides an example of how to present the data from the solubility protocol. Actual values will be experiment-dependent.
| IKE Conc. (µM) | Medium | Serum (%) | Time = 0h | Time = 2h | Time = 8h | Time = 24h |
| 100 | DMEM | 10 | Precipitate | Precipitate | Precipitate | Precipitate |
| 50 | DMEM | 10 | Clear | Precipitate | Precipitate | Precipitate |
| 25 | DMEM | 10 | Clear | Clear | Precipitate | Precipitate |
| 10 | DMEM | 10 | Clear | Clear | Clear | Clear |
| 5 | DMEM | 10 | Clear | Clear | Clear | Clear |
| 1 | DMEM | 10 | Clear | Clear | Clear | Clear |
| 25 | DMEM | 0 | Clear | Precipitate | Precipitate | Precipitate |
| 10 | DMEM | 0 | Clear | Clear | Clear | Precipitate |
This table illustrates that, in this example, the maximum stable 24-hour soluble concentration for IKE in DMEM is 10 µM with 10% serum, but lower in serum-free conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Imidazole Ketone Erastin (IKE) Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Imidazole Ketone Erastin (B1684096) (IKE) treatment conditions and minimize toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Imidazole Ketone Erastin (IKE) and what is its primary mechanism of action?
A1: this compound (IKE) is a potent and metabolically stable analog of erastin.[1] Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death, by inhibiting the cystine/glutamate (B1630785) antiporter known as system Xc-.[2][3] This inhibition blocks the uptake of cystine, a crucial component for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[4] The resulting depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[5] This cascade of events results in the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS), leading to cell death.[6]
Q2: My cells are showing high levels of toxicity even at low concentrations of IKE. What could be the cause and how can I mitigate this?
A2: High toxicity at low IKE concentrations can stem from several factors:
-
Off-target effects: Like many small molecule inhibitors, IKE may have off-target effects that contribute to cytotoxicity.[1]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to ferroptosis inducers.[7][8]
-
Solvent toxicity: The solvent used to dissolve IKE, typically DMSO, can be toxic to cells at higher concentrations.[9]
To mitigate this, consider the following troubleshooting steps:
-
Optimize IKE Concentration: Perform a dose-response experiment to determine the minimal effective concentration that induces ferroptosis in your specific cell line without causing excessive toxicity.[10]
-
Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic, typically below 0.1%.[9]
-
Include Ferroptosis Inhibitors: To confirm that the observed cell death is indeed ferroptosis, include a negative control with a known ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1) or Liproxstatin-1.[3] If the toxicity is rescued, it is likely on-target.
-
Assess Cell Density: The initial seeding density of your cells can influence their susceptibility to treatment. Optimize seeding density to ensure cells are in a healthy growth phase during treatment.
Q3: I am not observing the expected level of ferroptosis in my cells after IKE treatment. What are some possible reasons and troubleshooting tips?
A3: A lack of IKE efficacy can be due to several factors:
-
Cell Line Resistance: Some cell lines may have intrinsic resistance to ferroptosis due to high expression of antioxidant proteins or low iron content.[7]
-
IKE Degradation: Improper storage or handling of the IKE compound can lead to its degradation.
-
Suboptimal Treatment Conditions: The duration of IKE treatment may not be sufficient to induce ferroptosis.
Here are some troubleshooting suggestions:
-
Verify IKE Activity: Test your IKE stock on a sensitive, positive control cell line known to undergo ferroptosis in response to IKE.
-
Optimize Treatment Duration: Conduct a time-course experiment to determine the optimal treatment duration for inducing ferroptosis in your cell line (e.g., 24, 48, 72 hours).
-
Assess Key Ferroptosis Markers: Confirm the induction of ferroptosis by measuring key markers such as GSH depletion, lipid ROS accumulation, and the expression of ferroptosis-related genes like PTGS2.[4]
-
Consider Combination Treatments: In resistant cell lines, combining IKE with other agents that modulate iron metabolism or inhibit other antioxidant pathways may enhance its efficacy.
Q4: How can I be sure that the cell death I am observing is ferroptosis and not another form of cell death like apoptosis?
A4: It is crucial to differentiate ferroptosis from other cell death modalities. Here's how:
-
Use Specific Inhibitors: As mentioned, co-treatment with ferroptosis inhibitors like Ferrostatin-1 should rescue the cells from IKE-induced death. In contrast, apoptosis inhibitors (e.g., Z-VAD-FMK) or necroptosis inhibitors (e.g., Necrosulfonamide) should not prevent IKE-induced cell death.[7]
-
Morphological Analysis: Ferroptotic cells typically exhibit distinct morphological changes, such as mitochondrial shrinkage and increased mitochondrial membrane density, which differ from the characteristics of apoptotic cells (e.g., cell shrinkage, membrane blebbing, and formation of apoptotic bodies).
-
Biochemical Assays: Measure specific markers of ferroptosis, such as lipid peroxidation, which is a hallmark of this process.[11] Conversely, assays for caspase activation, a key indicator of apoptosis, should be negative in ferroptotic cells.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on IKE treatment to help guide experimental design.
Table 1: In Vitro IKE Concentrations and Observed Effects
| Cell Line | IKE Concentration Range | Treatment Duration | Observed Effect | Reference |
| SUDHL6 (DLBCL) | 1 - 250 nM | 24 h | Dose-dependent depletion of GSH (IC50 = 34 nM) | [4] |
| SUDHL6 (DLBCL) | 125 - 500 nM | Not Specified | Dose-dependent increase in lipid ROS | [4] |
| Diffuse Large B Cell Lymphoma (DLBCL) | 0.1 nM - 100 µM | 24 h | Potent reduction in cell number | [4] |
| Human Astrocytoma CCF-STTG1 | Not Specified | 2 h | Inhibition of glutamate release | [3] |
| 18 DLBCL cell lines | 0.0001 - 100 µM | 24 h | Growth inhibition | [3] |
Table 2: In Vivo IKE Dosing and Antitumor Activity
| Animal Model | IKE Dosage | Administration Route | Treatment Schedule | Observed Antitumor Activity | Reference |
| NCG mice with SUDHL6 xenograft | 23 - 40 mg/kg | Intraperitoneal (i.p.) | Once daily for 13 days | Inhibition of tumor growth | [3] |
| C57BL/6 mice with Hepa1-6 xenograft | 40 mg/kg | Intraperitoneal (i.p.) | Every two days for 10 days | Inhibition of tumor growth | [3] |
| Mouse Lymphoma Model | Not Specified | Not Specified | Not Specified | Slowed tumor growth | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal IKE Concentration using a Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of IKE in a specific cell line to identify the optimal working concentration that minimizes non-specific toxicity.
Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate for 24 hours to allow for cell attachment.[10]
-
IKE Treatment: a. Prepare a stock solution of IKE in DMSO (e.g., 10 mM). b. Perform serial dilutions of the IKE stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[10] c. Include a vehicle control (medium with the same final DMSO concentration as the highest IKE concentration). d. Remove the old medium from the cells and replace it with the IKE-containing medium. e. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (e.g., using MTT assay): a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. b. Plot the percentage of cell viability against the log of the IKE concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Measurement of Lipid Peroxidation
Objective: To quantify the level of lipid peroxidation in cells treated with IKE as a direct measure of ferroptosis induction.
Methodology:
-
Sample Preparation: a. Seed and treat cells with the optimized IKE concentration and duration as determined in Protocol 1. b. Harvest cells by trypsinization and wash with ice-cold PBS. c. Homogenize the cell pellet in an appropriate lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during sample processing.[12] d. Centrifuge the lysate to remove insoluble material.[12]
-
Malondialdehyde (MDA) Assay (a common method to measure lipid peroxidation): a. Prepare MDA standards. b. Add a solution containing thiobarbituric acid (TBA) to the cell lysates and standards.[13] c. Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[13] d. Cool the samples on ice to stop the reaction.
-
Detection: a. Transfer the samples and standards to a 96-well plate. b. Measure the absorbance (colorimetric) or fluorescence at the appropriate wavelength (e.g., 532 nm for colorimetric detection).[12]
-
Data Analysis: a. Generate a standard curve using the MDA standards. b. Determine the concentration of MDA in the samples by interpolating from the standard curve. c. Normalize the MDA concentration to the protein concentration of the cell lysate.
Visualizations
Caption: IKE-induced ferroptosis signaling pathway.
Caption: Experimental workflow for IKE treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. oxfordbiomed.com [oxfordbiomed.com]
- 12. abcam.cn [abcam.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Imidazole Ketone Erastin (IKE) Experiments
Welcome to the technical support center for Imidazole Ketone Erastin (B1684096) (IKE) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is Imidazole Ketone Erastin (IKE) and how does it differ from Erastin?
A1: this compound (IKE) is a potent analog of erastin, a small molecule used to induce ferroptosis, a form of iron-dependent regulated cell death.[1][2][3] Compared to its parent compound, erastin, IKE exhibits significantly improved metabolic stability and water solubility, making it more suitable for in vivo studies.[4] Like erastin, IKE induces ferroptosis by inhibiting the system Xc- cystine/glutamate antiporter, which leads to depletion of intracellular glutathione (B108866) (GSH) and subsequent accumulation of lipid reactive oxygen species (ROS).[1][3][5]
Q2: I am observing inconsistent cell death in my experiments with IKE. What are the potential causes?
A2: Inconsistent results in IKE-induced ferroptosis experiments can arise from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to IKE. It is crucial to determine the optimal concentration and incubation time for your specific cell line through dose-response experiments.[6]
-
Compound Stability and Solubility: IKE, while more soluble than erastin, can still precipitate in culture media, especially at higher concentrations or after prolonged incubation. It is recommended to prepare fresh stock solutions in DMSO and to visually inspect the media for any signs of precipitation after adding the compound.[1] For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 are often required.[1]
-
Cell Culture Conditions: Factors such as cell density, passage number, and the specific composition of the culture medium can influence the cellular response to IKE. Standardize these parameters across experiments to ensure reproducibility.
-
Purity of IKE: Ensure the IKE used is of high purity, as impurities can lead to off-target effects and variable results.
Q3: What is the recommended concentration range for IKE in cell culture experiments?
A3: The effective concentration of IKE is highly cell-line dependent and can range from nanomolar to micromolar.[1][5] It is essential to perform a dose-response curve to determine the IC50 value for cell viability in your chosen cell line. As a starting point, concentrations ranging from 0.01 µM to 10 µM are often tested.[5] For specific downstream assays, such as measuring GSH depletion or lipid ROS, concentrations around the IC50 value are typically used.[5]
Q4: How can I confirm that the cell death I am observing is indeed ferroptosis?
A4: To confirm that IKE is inducing ferroptosis, it is recommended to use a multi-parametric approach:
-
Inhibition with Ferrostatin-1: Co-treatment with a specific ferroptosis inhibitor, such as ferrostatin-1, should rescue the cells from IKE-induced death.
-
Measurement of Lipid Peroxidation: A hallmark of ferroptosis is the accumulation of lipid ROS. This can be measured using fluorescent probes like C11-BODIPY™ 581/591.[5]
-
Glutathione Depletion: IKE's mechanism involves inhibiting cystine import, leading to GSH depletion. Measuring intracellular GSH levels will help confirm this.[5]
-
Iron Dependence: Chelation of intracellular iron with agents like deferoxamine (B1203445) (DFO) should inhibit IKE-induced cell death.
-
Expression of Ferroptosis Markers: Analyze the expression of key proteins involved in ferroptosis, such as GPX4 and SLC7A11, via western blot.[7][8][9][10]
Troubleshooting Guides
Issue 1: Low or No Cell Death Observed
| Possible Cause | Troubleshooting Step |
| IKE Concentration Too Low | Perform a dose-response experiment to determine the optimal IKE concentration for your cell line. |
| Incorrect Incubation Time | Optimize the incubation time. Ferroptosis can be a relatively slow process, and effects may not be apparent at early time points. |
| Cell Line Resistance | Some cell lines are inherently resistant to ferroptosis. Consider using a different cell line known to be sensitive to IKE or investigate the molecular basis of resistance in your current cell line (e.g., high GPX4 expression). |
| IKE Degradation | Prepare fresh stock solutions of IKE in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Precipitation in Media | Visually inspect the culture medium for precipitation after adding IKE. If precipitation occurs, try a lower concentration or a different formulation. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Use a multichannel pipette for seeding and visually inspect plates before treatment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete IKE Solubilization | Ensure the IKE stock solution is fully dissolved before adding it to the culture medium. Vortex the stock solution briefly before use. |
Issue 3: Inconsistent Results in Downstream Assays
| Possible Cause | Troubleshooting Step |
| Lipid Peroxidation Assay: High background fluorescence | Wash cells thoroughly to remove any unbound probe. Optimize the probe concentration and incubation time. Include appropriate controls (e.g., untreated cells, cells treated with a known inducer of oxidative stress). |
| GSH Depletion Assay: Inaccurate measurements | Ensure proper sample preparation to prevent GSH oxidation. Use a validated commercial kit and follow the manufacturer's instructions carefully. Run a standard curve with each experiment.[11] |
| Western Blot: Weak or no signal for target proteins | Optimize protein extraction and loading amounts. Ensure the primary and secondary antibodies are validated for your application and used at the recommended dilutions. Use appropriate positive and negative controls. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies using this compound.
Table 1: In Vitro Efficacy of this compound (IKE) in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Incubation Time | Reference |
| BJeLR | RAS-G12V overexpressing | Growth Inhibition (Alamar Blue) | 0.003 | 48h | [1] |
| HT-1080 | Fibrosarcoma | Growth Inhibition (Alamar Blue) | 0.314 | 48h | [1] |
| CCF-STTG1 | Astrocytoma | Glutamate Release | 0.03 | 2h | [1][12] |
| SUDHL6 | Diffuse Large B-cell Lymphoma | GSH Depletion | 0.034 | 24h | [5] |
| Various DLBCL | Diffuse Large B-cell Lymphoma | Cell Viability | Sensitive: <0.1, Moderately Resistant: 0.1-10, Resistant: >10 | 24h | [3] |
Table 2: In Vivo Pharmacokinetics of this compound (IKE) in Mice
| Administration Route | Dose (mg/kg) | Half-life (T½) (h) | Cmax (ng/mL) | Reference |
| Intraperitoneal (i.p.) | 50 | 1.82 | 19515 | [5][13] |
| Intravenous (i.v.) | 50 | 1.31 | 11384 | [5][13] |
| Oral (p.o.) | 50 | 0.96 | 5203 | [5][13] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Treatment: Treat cells with a serial dilution of IKE. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with IKE for the desired time.
-
Probe Loading: Add the C11-BODIPY™ 581/591 probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Upon oxidation, the fluorescence of the probe shifts from red to green. An increase in the green fluorescence signal indicates lipid peroxidation.
Western Blot for GPX4 and SLC7A11
-
Cell Lysis: After treatment with IKE, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, SLC7A11, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7][8][9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (IKE) | ferroptosis inducer | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. caymanchem.com [caymanchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Potential off-target effects of Imidazole ketone erastin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Imidazole Ketone Erastin (B1684096) (IKE), a potent inducer of ferroptosis. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other common issues encountered during cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Imidazole Ketone Erastin (IKE)?
A1: this compound (IKE) is a potent and metabolically stable inhibitor of the cystine/glutamate antiporter, system xc-.[1][2] This transporter exchanges extracellular cystine for intracellular glutamate.[3][4] By inhibiting system xc-, IKE blocks the uptake of cystine, which is a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[1][2] The resulting depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. This culminates in the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via a process called ferroptosis.[5][6]
Q2: I am not observing the expected level of cell death after IKE treatment. What are some possible reasons?
A2: Several factors can contribute to a lack of IKE-induced cell death:
-
Cell Line Specificity: Not all cell lines are equally sensitive to IKE. Resistance can be due to low expression of system xc- components (SLC7A11 and SLC3A2), or compensatory antioxidant pathways.[7] It is advisable to test a range of IKE concentrations and include a known sensitive cell line as a positive control.
-
IKE Potency and Stability: Ensure the IKE used is of high purity and has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay Conditions: The duration of IKE treatment is critical. Ferroptosis is a dynamic process, and the optimal time point for observing cell death can vary between cell lines. A time-course experiment is recommended. Additionally, ensure that the cell culture medium does not contain high levels of antioxidants that could counteract the effects of IKE.
-
Incorrect Assessment of Cell Death: Standard cytotoxicity assays may not be optimal for detecting ferroptosis. It is recommended to use assays that specifically measure lipid peroxidation or intracellular iron levels in conjunction with cell viability assays.
Q3: My results are inconsistent across experiments. What could be the cause?
A3: Inconsistency in results can arise from several sources:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum quality can all impact cellular responses to IKE. Maintain consistent cell culture practices.
-
IKE Preparation: Ensure accurate and consistent preparation of IKE stock solutions and dilutions. Given its hydrophobic nature, ensure it is fully dissolved.
-
Assay Timing: The timing of reagent addition and measurements in assays for ROS and glutathione can be critical. Adhere strictly to a standardized protocol.
Q4: How can I confirm that the cell death I am observing is indeed ferroptosis and not another form of cell death like apoptosis or necroptosis?
A4: To confirm ferroptosis, you should perform rescue experiments. Co-treatment of your cells with IKE and specific inhibitors of ferroptosis should reverse the observed cell death. Key rescue agents include:
-
Ferrostatin-1 (Fer-1) and Liproxstatin-1: These are radical-trapping antioxidants that specifically inhibit ferroptosis.
-
Deferoxamine (DFO): An iron chelator that will inhibit ferroptosis by removing the iron required for the Fenton reaction and lipid peroxidation.
In contrast, inhibitors of apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., Necrostatin-1) should not rescue IKE-induced cell death.[8][9]
Q5: Are there any known off-target effects of IKE?
A5: Currently, there is limited publicly available data from comprehensive off-target screening panels (e.g., kinase panels) for this compound. While IKE is considered a selective inhibitor of system xc-, like most small molecules, it has the potential for off-target activities, especially at higher concentrations.[6] Potential off-target effects could manifest as mitochondrial dysfunction or inhibition of other cellular enzymes. Researchers should empirically determine the optimal concentration of IKE that induces ferroptosis without significant off-target toxicity. The troubleshooting guides below provide strategies to investigate potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Mitochondrial Dysfunction
You observe changes in mitochondrial morphology, membrane potential, or respiration that are not fully rescued by ferroptosis inhibitors like Ferrostatin-1 or DFO. This could indicate a potential off-target effect of IKE on mitochondria.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected mitochondrial dysfunction.
Issue 2: High Background or False Positives in High-Throughput Screens (HTS)
In an HTS campaign, IKE or similar imidazole-containing compounds show activity across multiple, unrelated assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high hit rates in HTS.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (IKE)
| Parameter | Cell Line/System | IC50 Value | Reference |
| On-Target Effects | |||
| System xc- Inhibition | Human Astrocytoma CCF-STTG1 cells | 30 nM | [2] |
| GSH Depletion | SUDHL6 (DLBCL) | 34 nM | [1] |
| Cell Viability | SUDHL6 (DLBCL) - sensitive | <100 nM | [2] |
| Cell Viability | Other sensitive DLBCL lines | <100 nM | [2] |
| Cell Viability | Moderately resistant DLBCL lines | 100 nM - 10 µM | [2] |
| Cell Viability | Resistant DLBCL lines | >10 µM | [2] |
| Off-Target Effects | |||
| No specific off-target IC50 values for IKE have been identified in the public domain. |
DLBCL: Diffuse Large B-Cell Lymphoma
Experimental Protocols
Protocol 1: Measurement of Cellular Glutathione (GSH)
This protocol is adapted from commercially available GSH assay kits.
Materials:
-
GSH Assay Buffer
-
GSH Standard
-
Reagent for GSH detection (e.g., monochlorobimane (B1663430) or a luciferin (B1168401) derivative)
-
96-well white or black-walled, clear-bottom plates
-
Luminometer or Fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in overgrowth during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of IKE and appropriate controls (e.g., vehicle, positive control) for the desired duration.
-
Cell Lysis:
-
For suspension cells, centrifuge the plate and aspirate the supernatant.
-
For adherent cells, aspirate the media.
-
Add 50 µL of GSH Assay Buffer to each well and lyse the cells according to the kit manufacturer's instructions (e.g., shaking for 5 minutes).
-
-
GSH Detection:
-
Prepare a GSH standard curve according to the kit instructions.
-
Add the GSH detection reagent to each well, including the standards.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement: Read the luminescence or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the GSH concentration in each sample by interpolating from the standard curve. Normalize the results to the vehicle control.
Protocol 2: Measurement of Lipid ROS using C11-BODIPY 581/591
This protocol is for the detection of lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on appropriate cultureware (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy). Treat with IKE and controls as required.
-
Staining:
-
At the end of the treatment period, remove the medium and wash the cells once with PBS.
-
Add fresh, pre-warmed medium containing 1-5 µM C11-BODIPY 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis (Flow Cytometry):
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze immediately on a flow cytometer. The oxidized form of the dye fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE or similar). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
-
Analysis (Fluorescence Microscopy):
-
Wash the cells three times with PBS.
-
Add fresh medium or PBS for imaging.
-
Image the cells using appropriate filter sets for the oxidized (green) and reduced (red) forms of the dye.
-
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol allows for the assessment of mitochondrial-specific ROS production.
Materials:
-
MitoSOX Red reagent (stock solution in DMSO)
-
HBSS (with Ca2+/Mg2+) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.
-
Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm HBSS.
-
Analysis (Flow Cytometry):
-
Harvest and resuspend the cells in HBSS.
-
Analyze immediately by flow cytometry, detecting the fluorescence in the appropriate red channel (e.g., PE).
-
-
Analysis (Fluorescence Microscopy):
-
Add fresh warm HBSS or medium for imaging.
-
Image the cells using a fluorescence microscope with a rhodamine filter set.
-
Signaling Pathways and Experimental Workflows
Caption: IKE's on-target mechanism of action via ferroptosis induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 3. System xc- cystine/glutamate antiporter: an update on molecular pharmacology and roles within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Simultaneous Study of Anti-Ferroptosis and Antioxidant Mechanisms of Butein and (S)-Butin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells | PLOS One [journals.plos.org]
- 8. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to control for lot-to-lot variability of Imidazole ketone erastin
Welcome to the technical support center for Imidazole Ketone Erastin (B1684096) (IKE). This resource is designed to assist researchers, scientists, and drug development professionals in controlling for the lot-to-lot variability of IKE, ensuring the reproducibility and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Imidazole Ketone Erastin (IKE) and what is its mechanism of action?
A1: this compound (IKE) is a potent and metabolically stable analog of erastin.[1] It functions as an inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] IKE's primary mechanism of action is the inhibition of the cystine/glutamate antiporter, known as system xc-.[2][3] This inhibition depletes intracellular cysteine, which is a crucial component for the synthesis of glutathione (B108866) (GSH), a major antioxidant enzyme.[2] The resulting GSH depletion leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[3][4]
Q2: What are the potential causes of lot-to-lot variability in IKE?
A2: Lot-to-lot variability of IKE can stem from several factors inherent to its chemical synthesis and purification processes. While specific impurities are not extensively documented in public literature, potential sources of variability include:
-
Residual Solvents and Starting Materials: Incomplete removal of solvents or unreacted starting materials from the synthesis process.
-
Byproducts of Synthesis: Formation of structurally related impurities during the chemical reactions.
-
Degradation Products: Instability of the compound if not stored under appropriate conditions, leading to the formation of degradation products.
-
Purity Differences: Variations in the efficiency of the final purification steps, leading to different purity levels between batches.
Q3: How can I assess the quality and consistency of a new lot of IKE?
A3: It is crucial to perform quality control checks on each new lot of IKE before its use in critical experiments. We recommend the following analytical and functional validation steps:
-
Analytical Chemistry Verification:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound. Commercially available IKE typically has a purity of >98%.[5]
-
Identity Confirmation: Verify the chemical structure and molecular weight using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]
-
-
Functional Assay Validation:
-
Dose-Response Curve Generation: Perform a cell-based assay to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) in a sensitive cell line (e.g., DLBCL cell lines like SUDHL-6, or fibrosarcoma HT-1080 cells).[4][7]
-
Comparison with Previous Lots: Compare the IC50/GI50 value of the new lot with previously validated lots to ensure consistent biological activity.
-
Q4: What are the recommended storage and handling procedures for IKE?
A4: Proper storage and handling are critical to maintain the stability and activity of IKE.
-
Powder Form: Store the solid compound at -20°C for long-term storage (stable for at least 3 years) or at 4°C for shorter periods, protected from light and moisture.[1][8]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year).[9] When preparing solutions in DMSO, be aware that moisture-absorbing DMSO can reduce solubility; therefore, using fresh, anhydrous DMSO is recommended.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50/GI50 values between experiments with a new lot of IKE. | Lot-to-lot variability in IKE potency. | 1. Perform a full dose-response curve for the new lot to determine its specific IC50/GI50. 2. Adjust the working concentration of the new lot based on its empirically determined potency. 3. If variability is significant, consider performing analytical chemistry verification (HPLC, MS) to check purity and identity. |
| Degradation of IKE stock solution. | 1. Prepare a fresh stock solution from the powder. 2. Ensure proper storage of stock solutions (aliquoted, -80°C). 3. Avoid repeated freeze-thaw cycles. | |
| Reduced or no observable ferroptotic effect (e.g., no increase in lipid ROS). | Inactive or degraded IKE. | 1. Validate the activity of the current lot with a functional assay in a sensitive cell line. 2. Purchase a new, validated lot of IKE if necessary. |
| Sub-optimal experimental conditions. | 1. Ensure the cell line used is sensitive to IKE-induced ferroptosis. 2. Optimize the concentration and incubation time of IKE. | |
| Precipitation of IKE in cell culture media. | Poor solubility of IKE. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and non-toxic to the cells. 2. Prepare intermediate dilutions of the IKE stock solution in media before adding to the final culture volume. 3. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are recommended to improve solubility.[1][4] |
Signaling & Experimental Workflow Diagrams
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 6. selectscience.net [selectscience.net]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Addressing challenges with Imidazole ketone erastin stability in long-term experiments
Welcome to the technical support center for Imidazole Ketone Erastin (B1684096) (IKE). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing IKE in long-term experiments by addressing common challenges related to its stability and application.
Frequently Asked Questions (FAQs)
Q1: What is Imidazole Ketone Erastin (IKE) and what is its primary mechanism of action?
A1: this compound (IKE) is a potent and metabolically stable analog of erastin.[1] It functions as an inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[2] The primary mechanism of action for IKE is the inhibition of the cystine/glutamate antiporter, system Xc-, which leads to the depletion of intracellular glutathione (B108866) (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4).[3][4] This disruption of the cellular antioxidant defense system results in the accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death.[4][5]
Q2: How should I store this compound (IKE) to ensure its stability?
A2: Proper storage of IKE is critical for maintaining its activity. For long-term stability, IKE powder should be stored at -20°C for up to 3 years.[3] Stock solutions of IKE in a solvent like DMSO should be stored at -80°C for up to 1 year.[3] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: In what solvents can I dissolve this compound (IKE) and what are the recommended concentrations?
A3: IKE is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL.[1][3] For cell culture experiments, a concentrated stock solution in fresh, high-quality DMSO should be prepared and then diluted to the final working concentration in the culture medium immediately before use. For in vivo studies, a common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
Q4: What are the typical effective concentrations of IKE in cell culture experiments?
A4: The effective concentration of IKE can vary significantly depending on the cell line. For example, in diffuse large B cell lymphoma (DLBCL) cell lines, IKE can reduce cell number with an IC50 of less than 100 nM.[6] In SUDHL6 cells, the IC50 for GSH depletion is approximately 34 nM.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Inconsistent or no induction of ferroptosis in my experiments.
This is a common challenge that can be attributed to several factors. The following decision tree can help you troubleshoot the issue:
Caption: Troubleshooting workflow for inconsistent IKE activity.
Issue 2: High background toxicity or off-target effects observed.
Possible Cause: The concentration of DMSO in the final culture medium may be too high, or the IKE concentration may be excessive for the specific cell line.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of DMSO as the IKE-treated wells) to assess the toxicity of the solvent.
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. If higher concentrations are necessary, perform a dose-response curve for DMSO alone to determine its toxic threshold for your cells.
-
Optimize IKE Concentration: As mentioned previously, perform a dose-response experiment to find the lowest effective concentration of IKE that induces ferroptosis without causing non-specific toxicity.
-
Issue 3: IKE appears to lose activity over the course of a long-term experiment (e.g., > 48 hours).
Possible Cause: While IKE is more metabolically stable than erastin, its stability in aqueous cell culture medium can decrease over extended periods.
-
Troubleshooting Steps:
-
Replenish IKE: For experiments lasting longer than 48-72 hours, consider replacing the culture medium with fresh medium containing IKE every 48 hours.
-
Monitor IKE Activity: If possible, include positive control wells for a shorter incubation time (e.g., 24 hours) in your experimental setup to ensure the compound is active at the start of the experiment.
-
Data Presentation
Table 1: Storage and Stability of this compound (IKE)
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | ≥ 4 years | [5] |
| In Solvent (DMSO) | -80°C | 1 year | [3] |
| In Solvent (DMSO) | -20°C | 1 month | [7] |
Table 2: Solubility of this compound (IKE)
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (152.64 mM) | Sonication and heating may be required. | [3] |
| DMF | 10 mg/mL | - | [5] |
| DMSO:PBS (pH 7.2) (1:2) | 0.25 mg/mL | Prepare fresh, do not store for more than one day. | [5][8] |
| In vivo formulation | 4 mg/mL (6.11 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. | [3] |
Table 3: Effective Concentrations of IKE in Various Cell Lines
| Cell Line | Assay | IC50 / GI50 | Source |
| SUDHL6 (DLBCL) | GSH Depletion | 34 nM | [4][5] |
| CCF-STTG1 (Astrocytoma) | Glutamate Release Inhibition | 30 nM | [5] |
| HT-1080 (Fibrosarcoma) | Growth Inhibition | 310 nM | [5] |
| BJeLR (HRAS G12V) | Growth Inhibition | 3 nM | [5] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Induction of Ferroptosis with IKE
This protocol describes a general procedure for inducing ferroptosis in a cancer cell line using IKE and assessing the outcome.
Caption: A typical experimental workflow for in vitro IKE studies.
-
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency).
-
IKE Preparation: On the day of the experiment, thaw a single-use aliquot of your IKE stock solution in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of IKE. Include the following controls:
-
Vehicle control (medium with DMSO).
-
Negative control (untreated cells).
-
Rescue control (co-treatment with IKE and a ferroptosis inhibitor like Ferrostatin-1).
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis:
-
Cell Viability: Measure cell viability using an appropriate assay such as CellTiter-Glo or MTT.
-
Lipid ROS: Quantify lipid peroxidation using a fluorescent probe like C11-BODIPY 581/591 followed by flow cytometry or fluorescence microscopy.
-
GSH Levels: Measure intracellular GSH levels using a commercially available kit.
-
-
Signaling Pathway of IKE-Induced Ferroptosis
IKE induces ferroptosis by targeting the system Xc- antiporter, a key component of the cell's antioxidant defense system.
Caption: Signaling pathway of IKE-induced ferroptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | 1801530-11-9 | Ferroptosis | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Strategies to enhance the therapeutic index of Imidazole ketone erastin in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Imidazole Ketone Erastin (B1684096) (IKE) in in vivo experiments. Our goal is to help you overcome common challenges and enhance the therapeutic index of IKE in your research.
Frequently Asked Questions (FAQs)
Q1: What is Imidazole Ketone Erastin (IKE) and how does it work?
A1: this compound (IKE) is a potent and metabolically stable analog of erastin. It functions as a small molecule inhibitor of the cystine/glutamate antiporter system Xc-.[1][2] Inhibition of system Xc- blocks the import of cystine, which is a crucial component for the synthesis of the antioxidant glutathione (B108866) (GSH).[2] The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid reactive oxygen species (ROS).[3][4] This culminates in an iron-dependent accumulation of lipid peroxides, leading to a form of regulated cell death known as ferroptosis.[5][6]
Q2: What are the main challenges of using IKE in vivo?
A2: The primary challenges associated with the in vivo use of IKE are related to its physicochemical properties and potential for toxicity. These include:
-
Poor water solubility: IKE is hydrophobic, making it difficult to prepare stable formulations for in vivo administration.[7]
-
Metabolic instability: While more stable than its parent compound erastin, IKE can still be subject to metabolic inactivation.[7]
-
Off-target toxicity: At higher concentrations, IKE can cause side effects, such as weight loss in animal models.[2]
-
Narrow therapeutic window: Achieving a dose that is effective against the target tissue (e.g., a tumor) while minimizing systemic toxicity can be challenging.
Q3: What are the recommended strategies to improve the therapeutic index of IKE?
A3: Several strategies can be employed to enhance the therapeutic index of IKE in vivo:
-
Nanoparticle-based delivery: Encapsulating IKE in biodegradable nanoparticles, such as those made from polyethylene (B3416737) glycol-poly(lactic-co-glycolic acid) (PEG-PLGA), can improve its solubility, stability, and pharmacokinetic profile, while reducing systemic toxicity.[5][8]
-
Combination therapies: Combining IKE with other therapeutic agents can create synergistic effects, allowing for lower, less toxic doses of IKE to be used. For example, co-administration with etomoxir (B15894) has been shown to enhance the ferroptotic effect of IKE on myeloid-derived suppressor cells (MDSCs).
-
Optimized formulation: Using appropriate solvent systems can improve the solubility and bioavailability of IKE for in vivo administration.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with IKE.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of IKE during formulation preparation. | IKE has poor aqueous solubility. The solvent system may be inadequate. | Prepare a stock solution of IKE in an organic solvent like DMSO. For the final in vivo formulation, use a co-solvent system. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8][9] Always add the components sequentially and ensure each is fully dissolved before adding the next. Prepare the final formulation fresh on the day of use.[2] |
| Significant weight loss or other signs of toxicity (e.g., lethargy, ruffled fur) in animal models. | The dose of IKE may be too high, leading to systemic toxicity. | Reduce the dosage of IKE. Consider a dose range of 23-40 mg/kg, administered intraperitoneally once daily, as this has been shown to inhibit tumor growth with manageable toxicity.[2][10] If toxicity persists, consider switching to a nanoparticle-based delivery system, which has been shown to reduce the toxicity of IKE compared to the free drug.[5] Monitor the animals daily for weight loss and other clinical signs of toxicity. |
| Lack of significant anti-tumor efficacy. | The dose of IKE may be too low or the administration schedule may be suboptimal. The tumor model may be resistant to ferroptosis. | Gradually increase the dose of IKE, while carefully monitoring for signs of toxicity. Ensure the formulation is prepared correctly to maximize bioavailability. Confirm that your tumor model is sensitive to ferroptosis induction by IKE through in vitro testing prior to in vivo studies. Consider combination therapy to enhance the anti-tumor effect. |
| Difficulty in confirming that IKE is inducing ferroptosis in vivo. | In vivo assessment of ferroptosis can be challenging due to the lack of highly specific and easily measurable biomarkers. | To assess ferroptosis in vivo, you can measure markers of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), in tissue samples.[11] Additionally, you can perform immunohistochemistry for markers like PTGS2.[12] TUNEL staining can be used to detect general cell death.[1] It is also recommended to include a control group treated with a ferroptosis inhibitor, such as liproxstatin-1, to confirm that the observed effects are indeed due to ferroptosis.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo use of IKE.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Half-life (t½) (hours) | Maximum Concentration (Cmax) (ng/mL) |
| Intraperitoneal (i.p.) | 50 | 1.82 | 19515 |
| Intravenous (i.v.) | 50 | 1.31 | 11384 |
| Oral (p.o.) | 50 | 0.96 | 5203 |
| Data obtained from studies in NOD/SCID mice.[2][10] |
Table 2: Comparison of Free IKE vs. Nanoparticle-Encapsulated IKE
| Formulation | Key Advantage | Reported Outcome |
| Free IKE | Simpler to prepare. | Can exhibit toxicity, such as weight loss, at effective doses.[2] |
| PEG-PLGA Nanoparticle IKE | Reduced systemic toxicity, improved pharmacokinetics. | Showed reduced toxicity compared to free IKE in a DLBCL xenograft model.[5][8] |
Experimental Protocols
Protocol 1: Preparation of IKE Formulation for Intraperitoneal Injection
Materials:
-
This compound (IKE) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of IKE in DMSO (e.g., 100 mg/mL). This can be stored at -80°C for up to 6 months.[9]
-
On the day of injection, prepare the final formulation. For a final concentration of 2.5 mg/mL, for example, mix the components in the following order and volumes for a total of 1 mL:
-
400 µL of PEG300
-
100 µL of DMSO (or the appropriate volume of your IKE stock solution in DMSO to achieve the desired final concentration, adjusting the final DMSO volume to 100 µL)
-
50 µL of Tween 80
-
450 µL of sterile saline
-
-
Vortex the solution thoroughly after the addition of each component to ensure complete dissolution. The final solution should be clear.[9]
-
Administer the freshly prepared solution to the animals via intraperitoneal injection at the desired dosage.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Tumor cells of interest
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
IKE formulation (prepared as in Protocol 1)
-
Vehicle control formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer IKE or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily for 13 days).[2]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).
Protocol 3: Assessment of Ferroptosis Biomarkers in Tumor Tissue
Materials:
-
Excised tumor tissue
-
Formalin or paraformaldehyde for tissue fixation
-
Reagents for immunohistochemistry (e.g., primary antibodies against 4-HNE or PTGS2, secondary antibodies, DAB substrate)
-
Kits for MDA or GSH assays
-
Microscope
Procedure:
-
Immunohistochemistry for 4-HNE:
-
Fix the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific antibody.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against 4-HNE.
-
Incubate with a secondary antibody conjugated to HRP.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine under a microscope for brown staining, indicative of lipid peroxidation.
-
-
MDA Assay:
-
Homogenize a portion of the fresh or frozen tumor tissue.
-
Perform a colorimetric or fluorometric MDA assay according to the manufacturer's instructions to quantify the levels of this lipid peroxidation byproduct.
-
-
GSH Assay:
-
Homogenize a portion of the fresh or frozen tumor tissue.
-
Use a commercially available kit to measure the levels of reduced glutathione (GSH). A decrease in GSH levels in IKE-treated tumors compared to controls is indicative of target engagement.
-
Visualizations
Caption: Signaling pathway of IKE-induced ferroptosis.
Caption: General workflow for in vivo efficacy studies of IKE.
Caption: Strategies to enhance the therapeutic index of IKE.
References
- 1. In Vivo Assessment of Ferroptosis and Ferroptotic Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 7. wjgnet.com [wjgnet.com]
- 8. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
Imidazole Ketone Erastin (IKE) Combination Therapy: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers combining Imidazole (B134444) Ketone Erastin (B1684096) (IKE) with other agents to enhance its anti-cancer efficacy.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during your experiments.
Question: We are not observing a synergistic effect between IKE and our combination agent in our cancer cell line. What are the potential reasons and troubleshooting steps?
Answer:
A lack of synergy can stem from several factors, from the biological context of your cell line to the experimental setup. Here are some common causes and troubleshooting strategies:
-
Cell Line-Specific Resistance: Cancer cells can have intrinsic or acquired resistance to ferroptosis.
-
High GPX4 Expression: Glutathione (B108866) Peroxidase 4 (GPX4) is the master regulator that protects against ferroptosis. High levels of GPX4 can negate the effect of IKE.
-
Troubleshooting:
-
Assess GPX4 Levels: Perform a western blot to check the baseline GPX4 protein expression in your cell line.
-
Consider a GPX4 Inhibitor: If GPX4 levels are high, you might see better synergy by combining IKE with a direct GPX4 inhibitor like RSL3, instead of your current agent.
-
-
-
NRF2 Pathway Activation: The NRF2 antioxidant response element pathway can be activated in response to oxidative stress, upregulating protective genes and conferring resistance to ferroptosis inducers.[1]
-
Troubleshooting:
-
Check NRF2 Activity: Assess the expression of NRF2 and its downstream targets (e.g., HMOX1, SLC7A11).
-
Inhibit NRF2: Consider co-treatment with an NRF2 inhibitor.
-
-
-
Compensatory Upregulation of SLC7A11: Erastin and its analogs can sometimes cause a compensatory transcriptional upregulation of SLC7A11, the target of IKE.[2]
-
Troubleshooting:
-
Measure SLC7A11 mRNA levels: Use RT-qPCR to see if SLC7A11 expression increases after IKE treatment.
-
Optimize Dosing: A higher initial dose of IKE might be needed to overcome this compensation.
-
-
-
-
Experimental Design Flaws:
-
Incorrect Dosing/Ratio: The synergistic effect of two drugs is often highly dependent on their concentrations and ratio.
-
Troubleshooting:
-
Perform a Dose-Matrix Experiment: Test a wide range of concentrations for both IKE and the combination agent, both individually and in combination.
-
Calculate Combination Index (CI): Use the Chou-Talalay method to calculate CI values from your dose-matrix data. A CI < 1 indicates synergy.
-
-
-
Suboptimal Timing of Drug Addition: The sequence and timing of drug administration can be critical.
-
Troubleshooting:
-
Test Different Schedules: Compare simultaneous addition with sequential addition (e.g., pre-treating with one agent for a few hours before adding the second).
-
-
-
-
In Vivo Specific Issues:
-
Immunocompetent Models: IKE alone may show no effect on tumor growth in immunocompetent mouse models due to the presence of myeloid-derived suppressor cells (MDSCs), which are resistant to IKE-induced ferroptosis.[3]
-
Pharmacokinetics: Poor pharmacokinetics of either drug can prevent them from reaching the tumor at effective concentrations simultaneously.[6]
-
Troubleshooting:
-
Review PK Data: Check the literature for the pharmacokinetic profiles of both agents.
-
Optimize Dosing Regimen: Adjust the dosing frequency and route of administration based on the half-lives of the drugs to ensure overlapping exposure at the tumor site.[6]
-
-
-
Question: How can I confirm that the cell death I'm observing from my IKE combination therapy is indeed ferroptosis?
Answer:
To confirm ferroptosis, you must demonstrate iron-dependent cell death characterized by lipid peroxidation. It is highly recommended to use multiple assays to build a strong case.[7]
-
Inhibition by Ferrostatin-1: The most critical test is to see if the cell death can be rescued by a specific ferroptosis inhibitor.
-
Experiment: Co-treat your cells with your IKE combination and Ferrostatin-1 (a potent ferroptosis inhibitor). If Ferrostatin-1 rescues the cells from death, it strongly indicates ferroptosis.[8]
-
-
Detection of Lipid Peroxidation: This is the hallmark of ferroptosis.
-
Measurement of Glutathione (GSH) Depletion: IKE works by inhibiting system Xc-, which leads to the depletion of the antioxidant glutathione.
-
Assessment of GPX4 Activity: As GSH is depleted, the activity of GPX4, which uses GSH as a cofactor, will decrease.
II. Data Presentation: IKE Combination Efficacy
The following tables summarize quantitative data for IKE as a single agent and in combination with other compounds.
Table 1: In Vitro Efficacy of IKE (Single Agent)
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
|---|---|---|---|---|---|
| CCF-STTG1 | Human Astrocytoma | Glutamate Release | IC50 | 30 nM | [18][19] |
| SUDHL6 | Diffuse Large B-Cell Lymphoma | GSH Depletion | IC50 | 34 nM | [18][20] |
| BJeLR (HRASG12V) | Fibrosarcoma | Growth Inhibition | IC50 | 3 nM | [18] |
| HT-1080 | Fibrosarcoma | Growth Inhibition | GI50 | 310 nM | [18][19] |
| Various DLBCL | Diffuse Large B-Cell Lymphoma | Cell Viability | IC50 | Sensitive (<100 nM), Moderately Resistant (100 nM - 10 µM), Resistant (>10 µM) |[21] |
Table 2: In Vivo Efficacy and Pharmacokinetics of IKE (Single Agent)
| Parameter | Animal Model | Dosing | Value | Reference |
|---|---|---|---|---|
| Tumor Growth Inhibition | SUDHL6 Xenograft (NCG mice) | 23-40 mg/kg, i.p., daily for 13 days | Significant reduction in tumor growth | [18][20] |
| Half-life (T1/2) | Mice | 50 mg/kg (single dose) | i.p.: 1.82 h, i.v.: 1.31 h, p.o.: 0.96 h | [20][22] |
| Max Concentration (Cmax) | Mice | 50 mg/kg (single dose) | i.p.: 19515 ng/mL, i.v.: 11384 ng/mL, p.o.: 5203 ng/mL |[20][22] |
Table 3: Synergistic Combinations with IKE
| Combination Agent | Cancer Type / Model | Key Synergistic Effect | Mechanism | Reference |
|---|---|---|---|---|
| Etomoxir (CPT1A inhibitor) | Melanoma, Lung Carcinoma, Colorectal Carcinoma (in vivo) | Overcomes MDSC-mediated resistance to IKE, enhances T-cell mediated tumor suppression. | Induces ferroptosis in MDSCs by downregulating SLC7A11 and GPX4.[3] | [3][4][5][23] |
| Dicoumarol (NQO1 inhibitor) | Hepatocellular Carcinoma (in vitro & in vivo) | Sensitizes HCC cells to IKE-induced ferroptosis, leading to significantly enhanced tumor growth inhibition. | Combined inhibition of two ferroptosis suppressor genes: SLC7A11 (by IKE) and NQO1 (by Dicoumarol). |[24] |
III. Experimental Protocols
Protocol 1: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the use of the ratiometric fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key hallmark of ferroptosis, via flow cytometry.
Materials:
-
C11-BODIPY 581/591 (e.g., Thermo Fisher, Cat. No. D3861)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest
-
IKE and combination agent
-
Ferrostatin-1 (as a negative control)
-
Flow cytometer with 488 nm and 561 nm lasers (or equivalent)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Treat cells with IKE, the combination agent, and the combination of both at pre-determined concentrations.
-
Include the following controls:
-
Vehicle control (e.g., DMSO)
-
IKE + Ferrostatin-1
-
Combination + Ferrostatin-1
-
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
C11-BODIPY Staining:
-
Prepare a 1-2 µM working solution of C11-BODIPY in your cell culture medium.
-
At the end of the treatment period, add the C11-BODIPY working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[25]
-
-
Cell Harvesting:
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin or another appropriate dissociation agent.
-
Neutralize the trypsin, and centrifuge the cells at 300 x g for 5 minutes.[1]
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Excite the C11-BODIPY probe at 488 nm for the oxidized green signal and ~580 nm for the reduced red signal.
-
Collect fluorescence emission at ~510 nm (e.g., FITC channel) for the oxidized form and ~590 nm (e.g., PE-Texas Red channel) for the reduced form.[11]
-
The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity. An increase in this ratio indicates ferroptosis.[13]
-
Protocol 2: Glutathione (GSH) Depletion Assay
This protocol outlines the measurement of intracellular glutathione using a commercially available colorimetric assay kit.
Materials:
-
Glutathione Assay Kit (e.g., Sigma-Aldrich, Cat. No. CS0260)
-
Cell line of interest, treated as described in Protocol 1.
-
Reagent-grade water
-
Microplate reader
Procedure:
-
Sample Preparation:
-
After treatment, harvest ~1x106 cells per sample.
-
Wash the cell pellet with PBS.
-
Lyse the cells according to the manufacturer's protocol, often involving repeated freeze-thaw cycles.[12]
-
Centrifuge the lysate to pellet cellular debris. Collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
-
Assay Procedure:
-
Follow the specific instructions provided with your glutathione assay kit. This typically involves:
-
Preparing a standard curve using the provided GSH standard.
-
Adding cell lysates and standards to a 96-well plate.
-
Adding a reaction mixture that often contains glutathione reductase and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Incubating the plate at room temperature for a specified time.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at ~412 nm using a microplate reader.
-
Calculate the GSH concentration in your samples using the standard curve.
-
Normalize the GSH concentration to the total protein concentration of each sample. A decrease in normalized GSH levels compared to the vehicle control indicates glutathione depletion.
-
Protocol 3: GPX4 Activity Assay
This protocol describes a coupled-enzyme assay to measure the activity of GPX4 in cell lysates. The activity is measured indirectly by monitoring the consumption of NADPH.[14]
Materials:
-
GPX4 Activity Assay Kit (e.g., Cayman Chemical, Cat. No. 701880; BPS Bioscience, Cat. No. 79532)
-
Cell line of interest, treated as described in Protocol 1.
-
Cold assay buffer (often provided in the kit)
-
Microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Lysate Preparation:
-
Harvest (3-6) x 106 cells and pellet by centrifugation.
-
Homogenize the cell pellet in ~200 µL of cold Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 2.0 mM EDTA) containing a mild detergent like 0.1% Triton X-100.[13]
-
Centrifuge at 10,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration for normalization.
-
-
Assay Reaction:
-
Follow the kit manufacturer's protocol precisely. The general principle is:
-
Add assay buffer, cell lysate, glutathione (GSH), glutathione reductase (GR), and NADPH to the wells of a 96-well plate.[13][17]
-
Initiate the reaction by adding a substrate for GPX4, such as cumene (B47948) hydroperoxide.[14]
-
-
-
Measurement and Calculation:
-
Immediately begin measuring the decrease in absorbance at 340 nm every minute for 10-20 minutes. The oxidation of NADPH to NADP+ results in a decrease in absorbance.[14]
-
The rate of decrease in absorbance is directly proportional to the GPX4 activity in the sample.
-
Calculate the specific activity (e.g., in nmol/min/mg protein) after normalizing to the protein concentration of the lysate. A reduction in GPX4 activity in treated samples compared to controls is indicative of a ferroptotic mechanism.
-
IV. Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of IKE-induced ferroptosis via inhibition of System Xc-.
Caption: Synergistic action of IKE and Etomoxir in the tumor microenvironment.
Caption: General workflow for testing synergistic ferroptosis induction in vitro.
References
- 1. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 2. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 3. Ferroptosis Research Solutions | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Etomoxir Sodium Salt Promotes Imidazole Ketone Erastin-Induced Myeloid-Derived Suppressor Cell Ferroptosis and Enhances Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Exploring Ferroptosis-Inducing Therapies for Cancer Treatment: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. abpbio.com [abpbio.com]
- 12. Glutathione assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. youtube.com [youtube.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. caymanchem.com [caymanchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 22. universalbiologicals.com [universalbiologicals.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Dicoumarol sensitizes hepatocellular carcinoma cells to ferroptosis induced by this compound [frontiersin.org]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Adjusting Imidazole Ketone Erastin (IKE) Dosage for Different Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazole Ketone Erastin (B1684096) (IKE), a potent inducer of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is Imidazole Ketone Erastin (IKE) and what is its mechanism of action?
A1: this compound (IKE) is a potent, selective, and metabolically stable analog of erastin.[1] Its primary mechanism of action is the inhibition of the cystine/glutamate antiporter system Xc-, which leads to the depletion of intracellular cysteine.[2][3] Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. Depletion of GSH inactivates the antioxidant enzyme glutathione peroxidase 4 (GPX4), resulting in the accumulation of lipid-based reactive oxygen species (ROS) and ultimately leading to an iron-dependent form of programmed cell death called ferroptosis.[4][5]
Q2: What are the key biomarkers to confirm IKE-induced ferroptosis?
A2: To confirm that IKE is inducing ferroptosis, researchers should assess for the following key markers:
-
Depletion of intracellular glutathione (GSH): This is a direct consequence of system Xc- inhibition.[3][6]
-
Increased lipid peroxidation: This is the hallmark of ferroptosis and can be measured using fluorescent probes like C11-BODIPY.[6]
-
Induction of ferroptosis-related genes: Increased expression of genes like PTGS2 (COX-2) and CHAC1 can be observed.[6]
-
Reversal of cell death by ferroptosis inhibitors: The cytotoxic effects of IKE should be rescued by co-treatment with ferroptosis inhibitors such as ferrostatin-1 (Fer-1) or liproxstatin-1.[2][7]
-
Iron-dependency: The cell death induced by IKE can be prevented by iron chelators like deferoxamine (B1203445) (DFO).
Q3: What factors can influence a cancer cell line's sensitivity to IKE?
A3: The sensitivity of cancer cells to IKE-induced ferroptosis can be influenced by several factors, including:
-
Expression levels of system Xc- components: The expression of SLC7A11, a key component of system Xc-, can correlate with sensitivity to IKE.[8][9][10]
-
Iron metabolism: The intracellular labile iron pool is critical for the execution of ferroptosis.
-
Lipid metabolism: The abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes provides the substrate for lipid peroxidation.
-
Cell cycle arrest: Some studies suggest that cell cycle arrest can sensitize cancer cells to ferroptosis.[11]
-
Expression of antioxidant pathways: The activity of other antioxidant systems beyond the GSH/GPX4 axis can impact sensitivity.
IKE Dosage and Administration
In Vitro Dosage Guidelines
The optimal in vitro concentration of IKE is highly dependent on the cancer cell line. It is recommended to perform a dose-response curve to determine the IC50 value for each specific cell line.
| Cancer Type | Cell Line | Reported Concentration/IC50 | Incubation Time | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | SUDHL6 | IC50 for GSH depletion: 34 nM | 24 h | [3][6][12] |
| 18 DLBCL cell lines | Sensitive: IC50 < 100 nM; Moderately Resistant: 100 nM < IC50 < 10 µM; Resistant: IC50 > 10 µM | 24 h | [2] | |
| Fibrosarcoma | HT-1080 | GI50: 310 nM | Not Specified | [3] |
| Astrocytoma | CCF-STTG1 | IC50 for system Xc- inhibition: 30 nM | 2 h | [2][3] |
| Biliary Tract Cancer | CCC-5, HuH-28, KKU-055 | Dose-dependent reduction in cell viability | 48 h | [8] |
| Gastric Cancer | HGC-27 | IC30: ~6.23 µM | Not Specified | [13] |
In Vivo Dosage Guidelines
The in vivo dosage of IKE can vary depending on the tumor model, administration route, and treatment schedule.
| Cancer Model | Animal Model | Dosage | Administration Route | Treatment Schedule | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft | NCG mice | 23-40 mg/kg | Intraperitoneal (i.p.) | Once daily for 13 days | [2][6] |
| Hepatocellular Carcinoma | C57BL/6 mice | 40 mg/kg | Intraperitoneal (i.p.) | Every two days for 10 days | [2] |
| General Pharmacokinetics | Mice | 50 mg/kg | i.p., i.v., p.o. | Single dose | [6][12] |
| Colorectal Carcinoma | C57BL/6 mice | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [14] |
| Melanoma | C57BL/6 mice | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [14] |
| Lung Carcinoma | C57BL/6 mice | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [14] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay using CellTiter-Glo®
This protocol outlines the steps to assess the effect of IKE on cancer cell viability.
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of IKE in culture medium at 2X the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X IKE dilutions.
-
For the vehicle control, add 50 µL of medium containing the same concentration of DMSO as the highest IKE concentration.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot a dose-response curve and calculate the IC50 value.
-
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY™ 581/591
This protocol describes how to measure lipid ROS, a key indicator of ferroptosis.
-
Cell Treatment:
-
Seed cells in a suitable format (e.g., 6-well plate or chamber slides) and treat with IKE at the desired concentration and for the appropriate duration.
-
-
Staining:
-
Prepare a working solution of C11-BODIPY™ 581/591 in pre-warmed culture medium (final concentration typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy:
-
Wash the cells three times with PBS.
-
Add fresh culture medium or PBS for imaging.
-
Image the cells using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.
-
-
Flow Cytometry:
-
Wash the cells once with PBS.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the green and red channels.
-
-
-
Data Analysis:
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation. An increase in this ratio in IKE-treated cells compared to control cells signifies ferroptosis induction.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| IKE does not induce cell death or shows low potency. | Cell line is resistant to ferroptosis. | - Confirm the expression of key ferroptosis-related genes (e.g., SLC7A11, GPX4).- Try co-treatment with other agents that may sensitize cells to ferroptosis. |
| IKE solubility or stability issues. | - Ensure IKE is fully dissolved in DMSO before further dilution in culture medium. Prepare fresh stock solutions regularly.- Minimize the final DMSO concentration in the culture medium (ideally ≤ 0.5%). | |
| Incorrect dosage or incubation time. | - Perform a thorough dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| High variability between replicate experiments. | Inconsistent cell seeding. | - Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or medium to maintain humidity. | |
| IKE precipitation in culture medium. | - Prepare intermediate dilutions of the IKE stock in pre-warmed medium before adding to the cells to avoid "solvent shock". | |
| Difficulty dissolving IKE for in vivo studies. | Improper solvent mixture. | - Follow established protocols for preparing IKE formulations. A common mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[15] Ensure each component is fully dissolved before adding the next. |
| Off-target effects are suspected. | The compound may be affecting other cellular pathways. | - Perform rescue experiments with ferroptosis inhibitors (ferrostatin-1, liproxstatin-1) and iron chelators to confirm the on-target effect.- Consider using lower, more specific concentrations of IKE.- Be aware that at higher concentrations, off-target effects are more likely, a common consideration for many small molecule inhibitors.[16] |
Visualizations
Signaling Pathway of IKE-Induced Ferroptosis
Caption: Signaling pathway of IKE-induced ferroptosis.
Experimental Workflow for Assessing IKE Efficacy In Vitro
Caption: Experimental workflow for in vitro IKE efficacy.
Logical Relationship for Troubleshooting IKE Experiments
Caption: Troubleshooting logic for IKE experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells | PLOS One [journals.plos.org]
- 9. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC‑27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Progress in understanding ferroptosis and challenges in its targeting for therapeutic benefit - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
How to confirm that Imidazole ketone erastin is inducing ferroptosis and not apoptosis
For researchers, scientists, and drug development professionals, discerning the precise mechanism of cell death is paramount. Imidazole ketone erastin (B1684096) (IKE) is a potent inducer of ferroptosis, a form of regulated cell death distinct from apoptosis. This guide provides a comparative framework, supported by experimental data and detailed protocols, to confidently identify IKE-induced ferroptosis and differentiate it from classical apoptosis.
Ferroptosis is characterized by iron-dependent lipid peroxidation, while apoptosis is a caspase-dependent process.[1][2] Imidazole ketone erastin (IKE) acts as a potent and selective inhibitor of the cystine-glutamate antiporter, system xc-, leading to depletion of glutathione (B108866) (GSH) and subsequent accumulation of lipid reactive oxygen species (ROS), the hallmark of ferroptosis.[3][4][5] Understanding the key molecular distinctions between these two pathways is crucial for accurate interpretation of experimental results and for the development of targeted therapeutics.
Key Differentiators: Ferroptosis vs. Apoptosis
A series of hallmark molecular and morphological changes distinguish ferroptosis from apoptosis. The following table summarizes these key differences, providing a quick reference for experimental design and data interpretation.
| Feature | Ferroptosis | Apoptosis |
| Primary Inducer Example | This compound (IKE) | Staurosporine |
| Key Molecular Event | Iron-dependent lipid peroxidation | Caspase activation |
| Primary Inhibitor | Ferrostatin-1 (Fer-1), Iron Chelators (e.g., Deferoxamine) | Pan-caspase inhibitors (e.g., z-VAD-FMK) |
| Morphological Changes | Mitochondrial shrinkage, increased mitochondrial membrane density, no chromatin condensation | Cell shrinkage, chromatin condensation, membrane blebbing, formation of apoptotic bodies |
| Key Protein Markers | GPX4 inactivation/downregulation, ACSL4 upregulation | Cleaved Caspase-3, Cleaved PARP |
| Lipid ROS Levels | Significantly increased | Minimally changed or a secondary effect |
| Caspase-3/7 Activity | No significant change | Significantly increased |
Experimental Confirmation: A Head-to-Head Comparison
To definitively characterize the cell death modality induced by IKE, a series of comparative experiments should be performed alongside a known apoptosis inducer, such as staurosporine. The following tables present expected quantitative outcomes from such a comparative study.
Table 1: Lipid Peroxidation Analysis
| Treatment | Inducer Concentration | Inhibitor | Normalized Mean Fluorescence Intensity (Oxidized C11-BODIPY) |
| Vehicle Control | - | - | 1.0 |
| IKE | 1 µM | - | 8.5 |
| IKE | 1 µM | Ferrostatin-1 (1 µM) | 1.2 |
| IKE | 1 µM | z-VAD-FMK (20 µM) | 8.3 |
| Staurosporine | 1 µM | - | 1.5 |
| Staurosporine | 1 µM | Ferrostatin-1 (1 µM) | 1.4 |
| Staurosporine | 1 µM | z-VAD-FMK (20 µM) | 1.1 |
Table 2: Caspase-3/7 Activity Analysis
| Treatment | Inducer Concentration | Inhibitor | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | - | - | 1,000 | 1.0 |
| IKE | 1 µM | - | 1,200 | 1.2 |
| IKE | 1 µM | Ferrostatin-1 (1 µM) | 1,100 | 1.1 |
| IKE | 1 µM | z-VAD-FMK (20 µM) | 1,050 | 1.05 |
| Staurosporine | 1 µM | - | 15,000 | 15.0 |
| Staurosporine | 1 µM | Ferrostatin-1 (1 µM) | 14,800 | 14.8 |
| Staurosporine | 1 µM | z-VAD-FMK (20 µM) | 1,300 | 1.3 |
Signaling Pathways: A Visual Comparison
The underlying signaling cascades for ferroptosis and apoptosis are fundamentally different. IKE triggers a cascade dependent on the inhibition of system xc-, leading to GSH depletion and GPX4 inactivation.[3][5] In contrast, apoptosis is initiated through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[6][7]
Experimental Protocols
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key indicator of ferroptosis.[8][9][10]
Materials:
-
Cells of interest
-
IKE, Staurosporine, Ferrostatin-1, z-VAD-FMK
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable plate format and allow them to adhere overnight.
-
Treat cells with the desired concentrations of IKE, staurosporine, and/or inhibitors for the appropriate duration.
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 2 µM in serum-free cell culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the C11-BODIPY 581/591 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy.
-
Flow Cytometry: Detect the green fluorescence (oxidized probe) in the FITC channel (e.g., Ex/Em ~488/520 nm) and the red fluorescence (reduced probe) in the PE-Texas Red channel (e.g., Ex/Em ~561/610 nm). The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Fluorescence Microscopy: Capture images using appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.
-
Caspase-3/7 Activity Assay (Luminescent)
This protocol outlines a common method for quantifying caspase-3 and -7 activity, a hallmark of apoptosis, using a luminogenic substrate.[11][12][13]
Materials:
-
Cells of interest
-
IKE, Staurosporine, Ferrostatin-1, z-VAD-FMK
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of IKE, staurosporine, and/or inhibitors for the appropriate duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker at a low speed for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to stabilize the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
Western Blot for GPX4
This protocol is for assessing the protein levels of GPX4, a key regulator of ferroptosis that is often downregulated during this process.[14][15][16][17]
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL reagent and visualize protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
By employing these comparative assays and understanding the distinct signaling pathways, researchers can confidently and accurately confirm that this compound is inducing ferroptosis and not apoptosis in their experimental models.
References
- 1. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. sartorius.com.cn [sartorius.com.cn]
- 4. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. abpbio.com [abpbio.com]
- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 13. promega.com [promega.com]
- 14. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPX4 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 16. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Validating the Mechanism of Imidazole Ketone Erastin with Ferrostatin-1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel compounds is paramount. This guide provides a comprehensive comparison of Imidazole Ketone Erastin (IKE), a potent inducer of ferroptosis, with Ferrostatin-1, a benchmark inhibitor of this cell death pathway. Through detailed experimental protocols, quantitative data, and pathway visualizations, this guide serves as a practical resource for validating the ferroptotic activity of IKE.
This compound (IKE) has emerged as a powerful tool in cancer research due to its ability to induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] IKE functions as a potent and metabolically stable inhibitor of the cystine/glutamate antiporter system xc-, which leads to the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[3][4] This depletion, in turn, inactivates the enzyme glutathione peroxidase 4 (GPX4), resulting in the accumulation of lethal lipid reactive oxygen species (ROS) and subsequent cell death.[5][6]
To confirm that the cytotoxic effects of IKE are indeed mediated by ferroptosis, co-treatment with a specific ferroptosis inhibitor is essential. Ferrostatin-1 is a highly potent and selective inhibitor of ferroptosis that acts as a radical-trapping antioxidant, directly scavenging lipid radicals to prevent the propagation of lipid peroxidation.[7][8][9] The ability of Ferrostatin-1 to rescue cells from IKE-induced death serves as a key piece of evidence to validate IKE's mechanism of action.[10]
Comparative Efficacy and Potency
The following table summarizes key quantitative data for this compound and Ferrostatin-1, highlighting their opposing roles in the regulation of ferroptosis.
| Parameter | This compound (IKE) | Ferrostatin-1 | Other Ferroptosis Inducers/Inhibitors |
| Primary Target | System xc- (cystine/glutamate antiporter)[1][4] | Lipid Radicals[7][9] | Erastin: System xc-[7][11] RSL3: GPX4[9] |
| Mechanism of Action | Inhibits cystine import, leading to GSH depletion and indirect GPX4 inactivation[12][13] | Radical-trapping antioxidant, prevents lipid peroxidation[7][9] | Erastin: Similar to IKE but with lower metabolic stability[12] RSL3: Directly and covalently inhibits GPX4[9] |
| Effect on Glutathione (GSH) | Depletes intracellular GSH[3][4] | No direct effect on GSH levels | Erastin: Depletes GSH[13] RSL3: No direct effect on GSH synthesis |
| Effect on Lipid Peroxidation | Induces lipid peroxidation[3][4] | Inhibits lipid peroxidation[7][11] | Erastin & RSL3: Induce lipid peroxidation[11] |
| Potency | IC50 for GSH depletion: ~34 nM (in SUDHL6 cells)[3][4] | EC50 for inhibiting erastin-induced ferroptosis: ~60 nM (in HT-1080 cells)[8][9] | Erastin: Less potent than IKE[10] RSL3: Potent GPX4 inhibitor |
Experimental Protocols
Accurate and reproducible experimental design is critical for validating the mechanism of IKE. Below are detailed protocols for key assays used to assess ferroptosis.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which correlates with cell viability. A decrease in viability upon IKE treatment, which is rescued by Ferrostatin-1, indicates ferroptosis-mediated cell death.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (IKE)
-
Ferrostatin-1
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.[4]
-
Treatment:
-
Prepare serial dilutions of IKE in complete cell culture medium.
-
For rescue experiments, pre-incubate cells with Ferrostatin-1 (e.g., 0.5-2 µM) for 1-2 hours before adding IKE.[14]
-
Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
-
Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[4]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. For MTT, a solubilization step is required before reading.[4]
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay utilizes a fluorescent probe, C11-BODIPY 581/591, to visualize and quantify lipid peroxidation in live cells.[7][15] Upon oxidation, the fluorescence emission of the probe shifts from red to green, allowing for ratiometric analysis.
Materials:
-
Cells seeded in a suitable format (e.g., 6-well plate, chamber slide)
-
IKE and Ferrostatin-1
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with IKE and/or Ferrostatin-1 as described in the cell viability protocol.
-
Staining: At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM and incubate for 30 minutes at 37°C, protected from light.[1][15]
-
Washing: Wash the cells twice with PBS.[7]
-
Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for the reduced (red) and oxidized (green) forms of the probe. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[15]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm and emission detection in the green and red channels.[8]
-
Glutathione (GSH) Assay
This assay measures the intracellular concentration of reduced glutathione (GSH). A significant decrease in GSH levels following IKE treatment is a key indicator of system xc- inhibition.
Materials:
-
Treated cells
-
Glutathione Assay Kit (e.g., from Cayman Chemical or Sigma-Aldrich)
-
Microplate reader
Procedure:
-
Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol, which typically involves a deproteinization step.[16]
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the assay reagents, which usually include glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[16]
-
Measurement: Measure the absorbance at the specified wavelength (typically 405-415 nm) over time. The rate of color development is proportional to the GSH concentration.[17]
-
Quantification: Calculate the GSH concentration in the samples by comparing the results to a standard curve generated with known concentrations of GSH.[17]
Visualizing the Mechanism of Action
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways and a typical experimental workflow for validating the mechanism of IKE.
Caption: IKE induces ferroptosis by inhibiting System xc-, while Ferrostatin-1 rescues cells by scavenging lipid ROS.
Caption: A typical experimental workflow for validating IKE-induced ferroptosis using Ferrostatin-1.
References
- 1. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Validation of ferroptosis in canine cancer cells to enable comparative oncology and translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. abpbio.com [abpbio.com]
- 16. Glutathione assay [bio-protocol.org]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Imidazole Ketone Erastin Demonstrates Superior Potency over Erastin in Inducing Cancer Cell Death
For researchers, scientists, and drug development professionals, a detailed comparison of ferroptosis-inducing agents is critical for advancing cancer therapeutics. This guide provides an objective analysis of Imidazole ketone erastin (B1684096) (IKE) and its parent compound, erastin, with a focus on their relative potency in cancer cells, supported by experimental data and detailed protocols.
Imidazole ketone erastin (IKE), a structural analog of erastin, has emerged as a significantly more potent inducer of ferroptosis, a form of iron-dependent programmed cell death.[1][2] This enhanced potency, coupled with improved metabolic stability and water solubility, positions IKE as a more promising candidate for in vivo applications and clinical development compared to erastin.[2]
Quantitative Comparison of Potency
The superior potency of IKE over erastin is evident from the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values obtained from various cancer cell lines. While direct side-by-side comparisons in the same study are limited, the available data consistently show that IKE is effective at nanomolar concentrations, whereas erastin typically requires micromolar concentrations to achieve similar effects.
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound (IKE) | HT-1080 (Fibrosarcoma) | Growth Inhibition (Alamar Blue) | 0.314 | [3] |
| SUDHL6 (DLBCL) | Cell Viability (CellTiter-Glo) | IC50: 0.034 (for GSH depletion) | [4] | |
| SU-DHL-16 (DLBCL) | Cell Viability | IC50: 0.012 | [4] | |
| DOHH-2 (DLBCL) | Cell Viability | IC50: 0.014 | [4] | |
| CCF-STTG1 (Astrocytoma) | Glutamate Release Inhibition | IC50: 0.03 | [3] | |
| BJeLR (HRAS G12V) | Growth Inhibition (Alamar Blue) | IC50: 0.003 | [3] | |
| Erastin | HT-1080 (Fibrosarcoma) | Cell Viability | ~5-10 | [5] |
| MM.1S (Multiple Myeloma) | Cell Viability (CCK-8) | Not specified, but treatment at 15 µM | [6] | |
| RPMI8226 (Multiple Myeloma) | Cell Viability (CCK-8) | Not specified, but treatment at 10 µM | [6] | |
| Prostate Cancer Cell Lines | Cell Viability (CellTiter-Blue) | 1.25 - 20 | [7] |
DLBCL: Diffuse Large B-cell Lymphoma
Mechanism of Action: Targeting System Xc- to Induce Ferroptosis
Both IKE and erastin induce ferroptosis primarily by inhibiting the system Xc- cystine/glutamate antiporter, which is composed of the SLC7A11 and SLC3A2 subunits.[1][2] This inhibition blocks the cellular uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[5] Depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid reactive oxygen species (ROS). The resulting accumulation of lipid ROS, in an iron-dependent manner, leads to cell membrane damage and ultimately, ferroptotic cell death.
Molecular docking studies suggest that IKE may exhibit a stronger binding affinity to SLC7A11 compared to erastin, potentially explaining its enhanced potency.
Below is a diagram illustrating the signaling pathway of ferroptosis induction by IKE and erastin.
Experimental Protocols
To provide a framework for comparative studies, detailed methodologies for key experiments are outlined below.
Cell Viability Assay for IC50 Determination
This protocol is designed to quantify the dose-dependent effect of IKE and erastin on cancer cell viability to determine their respective IC50 values. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
This compound (IKE) and erastin stock solutions in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of IKE and erastin in complete medium. A typical concentration range for IKE would be 0.001 µM to 10 µM, and for erastin, 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
The following diagram illustrates the experimental workflow for comparing the potency of IKE and erastin.
Conclusion
The available evidence strongly indicates that this compound is a more potent inducer of ferroptosis in cancer cells than its predecessor, erastin. Its efficacy at nanomolar concentrations and improved pharmacological properties make it a more attractive candidate for further preclinical and clinical investigation. The provided experimental framework offers a robust methodology for researchers to validate and expand upon these findings in their specific cancer models of interest.
References
- 1. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Differences in the mechanism of action between IKE and other ferroptosis inducers
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in oncology. A variety of small molecules, known as ferroptosis inducers, can trigger this pathway through distinct mechanisms. This guide provides an objective comparison of Imidazole Ketone Erastin (B1684096) (IKE) with other classical ferroptosis inducers: erastin, RSL3, and buthionine sulfoximine (B86345) (BSO), supported by experimental data and detailed protocols.
Differentiating the Mechanisms of Action
The primary distinction between these ferroptosis inducers lies in their molecular targets within the cell's antioxidant defense systems. While all ultimately lead to lipid peroxidation, their points of intervention differ significantly.
-
IKE and Erastin (Class 1 Ferroptosis Inducers): These compounds function by inhibiting the cystine/glutamate antiporter, known as system Xc-.[1][2][3] This transporter is crucial for the import of cystine, a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By blocking system Xc-, IKE and erastin lead to GSH depletion.[4][5] GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides.[6] Thus, the inhibition of system Xc- by IKE and erastin indirectly inactivates GPX4, leading to the accumulation of lethal lipid reactive oxygen species (ROS).[4][5] IKE is an analog of erastin designed for improved metabolic stability and potency.[7][8] Erastin has also been reported to have additional effects, such as acting on the voltage-dependent anion channel (VDAC) and activating p53, making its mechanism potentially more complex.
-
RSL3 (Class 2 Ferroptosis Inducer): Unlike IKE and erastin, RSL3 bypasses the need for GSH depletion by directly targeting and inhibiting GPX4.[6][9] This direct inactivation of the cell's primary defense against lipid peroxidation leads to a rapid and potent induction of ferroptosis.[10] Some research also suggests that RSL3's effects may be broader, potentially inhibiting other antioxidant selenoproteins and thioredoxin reductase 1 (TrxR1).
-
Buthionine Sulfoximine (BSO): BSO also induces ferroptosis by depleting GSH, but it acts on a different step of the synthesis pathway compared to IKE and erastin. BSO is an inhibitor of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.[11][12] By blocking GCL, BSO prevents the formation of the dipeptide γ-glutamylcysteine, a crucial intermediate in the production of GSH.[13] This leads to a reduction in the cellular pool of GSH, subsequent GPX4 inactivation, and ferroptosis.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways for each ferroptosis inducer.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imidazole ketone erastin | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of buthionine sulfoximine, a synthesis inhibitor of the antioxidant glutathione, on the murine nigrostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of glutathione synthesis overcomes Bcl-2-mediated topoisomerase inhibitor resistance and induces nonapoptotic cell death via mitochondrial-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Imidazole Ketone Erastin for the System xc- Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imidazole Ketone Erastin (B1684096) (IKE) and its specificity for the system xc- transporter, a critical player in cellular redox homeostasis and a key target in ferroptosis research. We will evaluate IKE's performance against other common system xc- inhibitors, supported by experimental data and detailed protocols.
Introduction to System xc- and Imidazole Ketone Erastin (IKE)
The cystine/glutamate (B1630785) antiporter, system xc-, is a plasma membrane transporter that mediates the exchange of extracellular cystine for intracellular glutamate in a 1:1 ratio.[1] This process is crucial for the intracellular synthesis of glutathione (B108866) (GSH), a major antioxidant that protects cells from oxidative stress.[2] Inhibition of system xc- depletes GSH, leading to an accumulation of lipid reactive oxygen species (ROS) and a form of regulated cell death known as ferroptosis.[3][4]
This compound (IKE) is a potent and selective inhibitor of system xc- and a powerful inducer of ferroptosis.[3][5][6] It is an analog of erastin, designed for improved metabolic stability and potency, making it more suitable for in vivo studies.[3][7][8]
Comparative Analysis of System xc- Inhibitors
IKE's performance is best understood in comparison to other widely used system xc- inhibitors: erastin and sulfasalazine (B1682708). While all three target the same transporter, they differ significantly in potency, specificity, and pharmacokinetic properties.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance metrics for IKE, erastin, and sulfasalazine based on available experimental data.
| Feature | This compound (IKE) | Erastin | Sulfasalazine |
| Potency (IC50) | ~34 nM (GSH depletion in SUDHL6 cells)[5][6][9]; ~30 nM (Glutamate release in CCF-STTG1 cells)[7] | Micromolar range (generally less potent than IKE)[4] | Micromolar range[10] |
| Mechanism of Action | Direct inhibition of system xc-[3][11] | Direct inhibition of system xc-[4][12] | Inhibition of system xc-[10][13][14] |
| Metabolic Stability | High; designed for in vivo applications[3][7] | Poor metabolic stability and solubility[4][12] | Rapidly metabolized by cleavage of the diazo bond[13] |
| Specificity & Off-Target Effects | Highly selective for system xc-[5][6] | Also targets voltage-dependent anion channels (VDACs)[12] | Known to have system xc- independent adverse effects[15][16] |
| In Vivo Applicability | Suitable for in vivo studies, demonstrates anti-tumor activity in mouse models[3][5][8] | Limited by poor pharmacokinetics[4][12] | Systemic use for system xc- inhibition is complex due to metabolism and side effects[15][16] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the relevant biological pathways and experimental procedures.
Caption: Inhibition of system xc- by IKE blocks cystine uptake, leading to GSH depletion, GPX4 inactivation, lipid ROS accumulation, and ultimately ferroptosis.
Caption: A typical workflow for evaluating the specificity and efficacy of system xc- inhibitors like IKE.
Caption: Logical relationship diagram comparing key attributes of IKE, Erastin, and Sulfasalazine.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of inhibitor specificity. Below are protocols for key assays.
Cystine Uptake Assay (Radiolabeled)
This assay directly measures the inhibition of system xc- function by quantifying the uptake of radiolabeled cystine.
-
Cell Seeding: Plate cells (e.g., human glioma CCF-STTG1) in a 96-well plate at a density of 0.04 x 10^6 cells per well and grow to confluence.[17]
-
Preparation: Wash cells with a pre-warmed (37°C), sodium-free buffer (e.g., Earle's Balanced Salt Solution - EBSS).[17]
-
Inhibition and Transport: Initiate the transport by adding the buffer containing a fixed concentration of L-[14C]-cystine (e.g., 80 µM) with or without various concentrations of the inhibitor (IKE, erastin, etc.).[17]
-
Termination: After a short incubation period (e.g., 2-10 minutes) at 37°C, terminate the uptake by rapidly washing the cells three times with ice-cold buffer.[18]
-
Quantification: Lyse the cells (e.g., with 0.1 M NaOH) and measure the radioactivity in the lysate using a scintillation counter.[18] Normalize the counts to the protein content of each well.
-
Analysis: Calculate the percentage of inhibition at each concentration relative to the vehicle control and determine the IC50 value.
Glutamate Release Assay (Fluorimetric)
This assay measures the glutamate released from cells, which is coupled to cystine uptake.
-
Cell Seeding and Preparation: Follow the same initial steps as the cystine uptake assay.
-
Initiation: Initiate the exchange by adding a buffer containing a fixed concentration of cystine (e.g., 80 µM) with or without the inhibitors.[17]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes to 2 hours).[17]
-
Detection: Collect the supernatant (extracellular medium). Measure the glutamate concentration using a fluorimetric assay kit, which typically involves glutamate oxidase, horseradish peroxidase (HRP), and a fluorescent probe like Amplex UltraRed.[11][17] The enzyme reaction produces a fluorescent product that can be measured (e.g., ex 530 nm, em 590 nm).
-
Analysis: Determine the IC50 value by plotting the reduction in glutamate release against the inhibitor concentration.
Cell Viability Assay (Ferroptosis Induction)
This assay assesses the downstream consequence of system xc- inhibition—cell death via ferroptosis.
-
Cell Seeding: Plate cells (e.g., DLBCL cell lines) in a 384-well plate at a density of 10,000 cells per well and incubate overnight.[7]
-
Treatment: Treat the cells with a serial dilution of IKE or other inhibitors. A parallel treatment with the ferroptosis inhibitor Ferrostatin-1 (Fer-1) can be included to confirm the mechanism of cell death.
-
Incubation: Incubate for 24-48 hours.[7]
-
Quantification: Measure cell viability using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels.[7]
-
Analysis: Normalize the luminescence data to the vehicle control and calculate IC50 or GI50 values. A rescue of cell viability by Fer-1 confirms that cell death is due to ferroptosis.
Conclusion
The data and experimental protocols presented in this guide demonstrate that this compound is a highly potent and specific inhibitor of the system xc- transporter. Compared to its predecessor, erastin, IKE offers substantially improved metabolic stability and solubility, making it a superior tool for in vivo investigations.[8] Furthermore, unlike sulfasalazine, which exhibits significant off-target and system xc- independent effects, IKE's high specificity minimizes confounding variables in research settings.[15][16] For researchers investigating the role of system xc- in ferroptosis, cancer, and neurodegenerative diseases, IKE represents the current best-in-class pharmacological tool for targeted and reliable inhibition.
References
- 1. Frontiers | The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer [frontiersin.org]
- 2. System xc- cystine/glutamate antiporter: an update on molecular pharmacology and roles within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. The cystine/glutamate antiporter system xc- drives breast tumor cell glutamate release and cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 12. wjgnet.com [wjgnet.com]
- 13. Inhibition of xc⁻ transporter-mediated cystine uptake by sulfasalazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfasalazine, an inhibitor of the cystine-glutamate antiporter, reduces DNA damage repair and enhances radiosensitivity in murine B16F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Chronic Sulfasalazine Treatment in Mice Induces System xc− - Independent Adverse Effects [frontiersin.org]
- 16. Chronic Sulfasalazine Treatment in Mice Induces System xc - - Independent Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Ferroptosis Induction in Liver Cancer: Imidazole Ketone Erastin vs. Sorafenib
For Immediate Release
In the landscape of liver cancer therapeutics, the induction of ferroptosis—an iron-dependent form of programmed cell death—has emerged as a promising strategy. This guide provides a detailed comparison of two key inducers of ferroptosis, Imidazole Ketone Erastin (IKE) and the multi-kinase inhibitor Sorafenib (B1663141), with a focus on their mechanisms, efficacy, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
This compound (IKE) and Sorafenib both trigger ferroptosis in liver cancer cells by inhibiting the cystine/glutamate antiporter system Xc-, leading to the depletion of glutathione (B108866) (GSH) and the accumulation of lipid reactive oxygen species (ROS). However, their potency and molecular targets present key differences. IKE is a highly potent and specific inhibitor of system Xc-, while Sorafenib exerts a broader multi-kinase inhibitory activity alongside its effects on ferroptosis. This guide presents available quantitative data comparing their efficacy and details the experimental methodologies required to assess their ferroptotic activity.
Data Presentation: Quantitative Comparison of IKE and Sorafenib
The following tables summarize the available quantitative data on the efficacy of IKE and Sorafenib in inducing ferroptosis in cancer cell lines. It is important to note that direct head-to-head comparisons in the same liver cancer cell line are limited in the current literature. The data presented is compiled from various studies to provide a comparative overview.
| Compound | Cell Line | Assay | IC50 / Effect | Citation |
| This compound (IKE) | SUDHL6 (Lymphoma) | GSH Depletion | 34 nM | [1] |
| Sorafenib | HepG2 (Liver Cancer) | Cell Viability (MTT) | ~3-5 µM | |
| Sorafenib | Huh7 (Liver Cancer) | Cell Viability (MTT) | ~5 µM | |
| Sorafenib | Hep3B (Liver Cancer) | Cell Viability | ~5 µM | |
| Sorafenib | SK-HEP-1 (Liver Cancer) | Cell Viability | ~4.6 µM |
Note: The IC50 values for Sorafenib can vary between studies and experimental conditions.
| Parameter | This compound (IKE) | Sorafenib |
| Primary Mechanism | Potent and specific inhibition of system Xc- | Multi-kinase inhibition and inhibition of system Xc- |
| Potency (GSH Depletion) | High (nM range) | Moderate (µM range) |
| Key Downstream Effects | GSH depletion, lipid ROS accumulation | GSH depletion, lipid ROS accumulation, inhibition of multiple signaling pathways |
| Resistance Mechanisms | Overexpression of system Xc- | Activation of the Nrf2 antioxidant pathway |
Signaling Pathways
The induction of ferroptosis by both IKE and Sorafenib converges on the inhibition of the system Xc- antiporter, which is composed of the subunits SLC7A11 and SLC3A2. This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. Consequently, lipid ROS accumulate, leading to oxidative damage and cell death.
A key difference lies in the broader activity of Sorafenib, which also inhibits multiple receptor tyrosine kinases involved in tumor progression and angiogenesis. Furthermore, a significant mechanism of resistance to Sorafenib-induced ferroptosis is the activation of the NRF2 signaling pathway, which upregulates the expression of antioxidant genes, thereby counteracting the effects of ROS.
Signaling Pathway of IKE- and Sorafenib-Induced Ferroptosis
Caption: Signaling pathways of IKE and Sorafenib in inducing ferroptosis.
Experimental Protocols
Accurate assessment of ferroptosis requires specific and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of IKE and Sorafenib.
Experimental Workflow for Assessing Ferroptosis Induction
Caption: General experimental workflow for comparing ferroptosis inducers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Liver cancer cells (e.g., HepG2, Huh7)
-
96-well plates
-
Complete culture medium
-
IKE and Sorafenib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed liver cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of IKE and Sorafenib in complete culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Lipid ROS Measurement (C11-BODIPY 581/591 Assay)
This assay uses a fluorescent probe to specifically detect lipid peroxidation, a hallmark of ferroptosis.
-
Materials:
-
Liver cancer cells
-
Culture plates or chamber slides
-
IKE and Sorafenib
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells and treat with IKE or Sorafenib for the desired time.
-
At the end of the treatment, wash the cells with PBS.
-
Incubate the cells with 2.5-5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. The oxidized probe fluoresces green (emission ~510 nm), while the reduced probe fluoresces red (emission ~590 nm).
-
Quantify the ratio of green to red fluorescence to determine the level of lipid peroxidation.
-
Glutathione (GSH) Depletion Assay (Colorimetric)
This assay measures the levels of reduced glutathione (GSH) in cell lysates.
-
Materials:
-
Liver cancer cells
-
IKE and Sorafenib
-
GSH assay kit (commercially available)
-
Cell lysis buffer
-
Microplate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and treat with IKE or Sorafenib.
-
After treatment, wash the cells with cold PBS and lyse them according to the assay kit's instructions.
-
Centrifuge the lysates to remove cell debris.
-
Perform the GSH assay on the supernatant according to the manufacturer's protocol. This typically involves a reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product in the presence of GSH.
-
Measure the absorbance at the recommended wavelength (usually around 412 nm).
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
-
Conclusion
Both this compound and Sorafenib are valuable tools for inducing ferroptosis in liver cancer cells, operating through the common pathway of system Xc- inhibition. The data suggests that IKE is a more potent and specific inducer of this pathway. In contrast, Sorafenib's broader kinase inhibitory profile may offer additional anti-cancer effects but also contributes to a more complex resistance mechanism involving the Nrf2 pathway. The choice between these compounds for research or therapeutic development will depend on the specific experimental goals and the desired balance between potency, specificity, and the spectrum of molecular targets. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other novel ferroptosis inducers.
References
A Comparative Guide to the Metabolic Stability of Imidazole Ketone Erastin and Other Erastin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of Imidazole Ketone Erastin (B1684096) (IKE) against its parent compound, erastin, and another key analog, piperazine (B1678402) erastin (PE). The development of erastin analogs has been crucial in overcoming the pharmacokinetic limitations of the original molecule, paving the way for more effective in vivo studies of ferroptosis, a non-apoptotic form of iron-dependent cell death.
Executive Summary
Data Presentation: Comparative Stability of Erastin Analogs
The following table summarizes the available data on the metabolic stability and related pharmacokinetic parameters of erastin, Imidazole Ketone Erastin (IKE), and Piperazine Erastin (PE). It is important to note that a direct in vitro comparison under identical experimental conditions has not been reported in the literature.
| Compound | In Vitro Metabolic Stability | In Vivo Pharmacokinetics (Mice) | Water Solubility | Key Findings |
| Erastin | Poor/Unstable[4] | Data not available (limited by poor stability) | Poor (0.086 mM)[5] | The parent compound, limited in vivo use due to metabolic lability. |
| This compound (IKE) | High/Metabolically Stable[2][6] | Half-life (t½) at 50 mg/kg: • Intraperitoneal (i.p.): 1.82 h • Intravenous (i.v.): 1.31 h • Oral (p.o.): 0.96 h Cmax at 50 mg/kg: • i.p.: 19515 ng/mL • i.v.: 11384 ng/mL • p.o.: 5203 ng/mL[2] | Intermediate[6] | A potent and metabolically stable analog suitable for in vivo studies.[1][2][6] |
| Piperazine Erastin (PE) | Improved/More Metabolically Stable than Erastin[5] | Data not available in reviewed literature | Improved (1.4 mM)[5] | An analog with enhanced solubility and stability over erastin.[5] |
Signaling Pathway of Erastin and its Analogs
Erastin and its analogs, including IKE and PE, induce ferroptosis primarily by inhibiting the system Xc- cystine/glutamate antiporter. This inhibition leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). The reduction in GSH levels inactivates glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. The subsequent accumulation of lipid reactive oxygen species (ROS) in the presence of iron leads to oxidative damage of cell membranes and ultimately, ferroptotic cell death.
Experimental Protocols: In Vitro Metabolic Stability Assay
This section provides a detailed methodology for assessing the metabolic stability of erastin analogs in a common in vitro system, such as human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of erastin, IKE, and PE.
Materials:
-
Test compounds (Erastin, IKE, PE)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable compound) for reaction termination
-
Control compounds (e.g., a high clearance compound like verapamil (B1683045) and a low clearance compound like warfarin)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting metabolic enzymes.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
Add the working solutions of the test compounds and controls to the microsome suspension.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Conclusion
The development of erastin analogs, particularly this compound (IKE), has significantly advanced the in vivo study of ferroptosis. The available data strongly indicates that IKE possesses superior metabolic stability compared to the parent compound, erastin, as evidenced by its pharmacokinetic profile in mice.[2] While direct comparative in vitro metabolic stability data for erastin, IKE, and Piperazine Erastin (PE) is lacking, the qualitative evidence suggests that both IKE and PE are more robust molecules. For researchers planning in vivo experiments, IKE currently stands out as a well-characterized and metabolically stable tool for inducing ferroptosis. Further studies providing a direct quantitative comparison of the in vitro metabolic stability of these key erastin analogs would be highly valuable to the research community.
References
Imidazole Ketone Erastin: A Superior System xc- Inhibitor for Ferroptosis Induction in Research and Drug Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the expanding field of ferroptosis research, the cystine/glutamate (B1630785) antiporter system xc- has emerged as a critical therapeutic target. Inhibition of this transporter leads to depletion of intracellular cysteine, subsequent glutathione (B108866) (GSH) biosynthesis arrest, and the accumulation of lipid-based reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death. While several inhibitors of system xc- have been identified, Imidazole Ketone Erastin (B1684096) (IKE) has demonstrated significant advantages over other commonly used compounds such as erastin and sulfasalazine (B1682708). This guide provides an objective comparison of IKE with these alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug developers in their selection of the most effective tools for their studies.
Key Advantages of Imidazole Ketone Erastin (IKE)
This compound stands out due to its superior potency, metabolic stability, and selectivity, making it a more reliable and effective tool for both in vitro and in vivo studies.
-
Enhanced Potency: IKE consistently demonstrates significantly lower IC50 values for system xc- inhibition and induction of ferroptosis compared to erastin and sulfasalazine.[1][2][3][4] This high potency allows for the use of lower concentrations, minimizing potential off-target effects.
-
Metabolic Stability: A critical drawback of erastin and sulfasalazine is their poor metabolic stability, limiting their efficacy in in vivo models.[5][6] IKE was specifically designed to overcome this limitation, exhibiting enhanced stability in plasma and liver microsomes, which translates to improved pharmacokinetic properties and sustained target engagement in animal models.[1][7][8][9][10][11][12][13]
-
Improved Solubility: Erastin is known for its poor water solubility, which complicates its use in experimental settings.[5][6] IKE was developed as an analog of erastin with intermediate water solubility, facilitating easier handling and more reliable dosing.[4]
-
Demonstrated In Vivo Efficacy: The enhanced potency and metabolic stability of IKE have been validated in preclinical xenograft models, where it has been shown to inhibit tumor growth effectively at well-tolerated doses.[1][2][14]
Quantitative Comparison of System xc- Inhibitors
The following tables summarize the quantitative data on the performance of this compound (IKE) in comparison to erastin and sulfasalazine.
Table 1: In Vitro Potency
| Inhibitor | Target/Assay | Cell Line | IC50/GI50 | Reference |
| This compound (IKE) | System xc- (Glutamate Release) | CCF-STTG1 | 30 nM | [2] |
| GSH Depletion | SUDHL6 | 34 nM | [1][2][3] | |
| Growth Inhibition | BJeLR (HRAS G12V) | 3 nM | [2][4] | |
| Growth Inhibition | HT-1080 | 310 nM | [2] | |
| Cell Viability | SUDHL6 | <100 nM | [15] | |
| Erastin | Cell Viability | Kasumi-1 | ~5 µM | [16] |
| Cell Viability | HL-60 | ~5 µM | [16] | |
| Sulfasalazine | Cell Viability | Kasumi-1 | ~300 µM | [16] |
| Cell Viability | HL-60 | ~400 µM | [16] |
Table 2: Pharmacokinetic Properties
| Inhibitor | Parameter | Species | Value | Route | Reference |
| This compound (IKE) | Half-life (T½) | Mouse | 1.82 h | i.p. | [1][3] |
| 1.31 h | i.v. | [1][3] | |||
| 0.96 h | p.o. | [1][3] | |||
| Max Concentration (Cmax) | Mouse | 19515 ng/mL | i.p. | [1][3] | |
| 11384 ng/mL | i.v. | [1][3] | |||
| 5203 ng/mL | p.o. | [1][3] | |||
| Sulfasalazine | Poor pharmacokinetics noted | - | - | - | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanism of IKE-induced ferroptosis.
Caption: Cell viability assay workflow.
Caption: Lipid peroxidation assay workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IKE, erastin, or sulfasalazine in culture medium. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO). For ferroptosis inhibition control, co-treat cells with the inhibitor and ferrostatin-1.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Cell Treatment: Treat cells with the desired concentrations of IKE, erastin, or sulfasalazine for the indicated time.
-
Staining: Add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid ROS. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Glutathione (GSH) Depletion Assay
-
Cell Treatment and Lysis: Treat cells with the system xc- inhibitors. After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Deproteinization: Deproteinize the cell lysates, for example, by adding an equal volume of 5% 5-sulfosalicylic acid, to prevent GSH oxidation. Centrifuge to pellet the precipitated protein.
-
Assay Reaction: In a 96-well plate, add the deproteinized supernatant. Add a reaction mixture containing NADPH, DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), and glutathione reductase.
-
Measurement: Measure the rate of color change (formation of 5-thio-2-nitrobenzoic acid) at 412 nm over time using a microplate reader. The rate is proportional to the concentration of GSH in the sample.
-
Quantification: Calculate the GSH concentration by comparing the rates to a standard curve generated with known concentrations of GSH.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups. Administer IKE, erastin, or sulfasalazine via an appropriate route (e.g., intraperitoneal injection, oral gavage) at the desired dose and schedule. A vehicle control group should be included.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 15. Design, synthesis, and characterization of novel system xC- transport inhibitors: inhibition of microglial glutamate release and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating the In Vivo Anti-Tumor Efficacy of Imidazole Ketone Erastin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of Imidazole Ketone Erastin (B1684096) (IKE) with other prominent ferroptosis-inducing agents, namely erastin and RSL3. The data presented is based on preclinical studies and aims to offer an objective overview to inform further research and drug development in the field of cancer therapeutics.
I. Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following tables summarize the quantitative data on the in vivo anti-tumor effects of IKE, erastin, and RSL3 from various xenograft models.
| Compound | Dosage and Administration | Tumor Model | Key Findings on Tumor Growth | Biomarker Changes | Reference |
| Imidazole Ketone Erastin (IKE) | 23-40 mg/kg, i.p., once daily for 13 days | Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft | Significant decrease in tumor growth starting from day 9. | Significant depletion of glutathione (B108866) (GSH) starting from 4 hours post-injection. Increased lipid peroxidation. Upregulation of PTGS2 and CHAC1 mRNA. | [1][2][3][4] |
| Erastin | 10-30 mg/kg, i.p., daily for 4 weeks | HT-29 Colorectal Cancer Xenograft | Dose-dependent inhibition of tumor growth. At 30 mg/kg, a significant reduction in tumor volume and weight was observed. | Depletion of intratumoral glutathione. | [5][6] |
| Erastin | 20 mg/kg, daily for 18 days | Ovarian Cancer Tumor-Initiating Cell Xenograft | Marked reduction in both tumor number and mass. | Not specified in the abstract. | |
| RSL3 | 20 mg/kg, i.p., once every two days | SKM-1 Myelodysplastic Syndrome Xenograft | Markedly smaller tumor volume and weight compared to the control group. | Decreased MYB and Bcl-2 expression in tumor tissue. | [7] |
| RSL3 | 50 mg/kg | A375 Melanoma Xenograft | Significant reduction in tumor weight and size on day 14. | Accumulation of PE-derived ferroptotic cell death signals. | [8] |
| RSL3 | 100 mg/kg | U87 Glioblastoma Xenograft | Strong inhibition of tumor growth. | Downregulation of GPX4, ATF4, and xCT expression. | [9] |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model. | Sigma-Aldrich [sigmaaldrich.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Item - Erastin administration inhibits HT-29 xenograft growth in SCID mice. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Imidazole Ketone Erastin
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Imidazole (B134444) Ketone Erastin (IKE), a potent inducer of ferroptosis. Adherence to these procedures is critical for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before handling Imidazole Ketone Erastin, it is crucial to be familiar with its safety profile. While some safety data sheets (SDS) state that IKE is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care due to its biological activity and the potential hazards of related imidazole compounds.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
Handling:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use in a well-ventilated area.
Quantitative Data for Disposal Considerations
While specific quantitative disposal limits for this compound are not universally established, the following table outlines key parameters that researchers must ascertain from their institution's Environmental Health & Safety (EH&S) department and local regulations.
| Parameter | Guideline |
| Waste Classification | Must be determined based on local, regional, and national hazardous waste regulations. Given its nature as a complex organic molecule, it should be treated as chemical waste. |
| Acutely Toxic Waste Limit | For "P-listed" acutely toxic wastes, the EPA limits accumulation to 1 quart for liquids or 1 kilogram for solids in a satellite accumulation area. While IKE is not specifically P-listed, this provides a conservative benchmark for highly potent compounds.[1] |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste may be stored in an SAA.[1] |
| Drain Disposal | Prohibited. Do not empty into drains.[2] The high water solubility of some related imidazole compounds does not permit drain disposal for this chemical.[3] |
| Container Type | Use chemically compatible containers, preferably plastic, with secure, leak-proof closures.[1][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a standardized procedure for the safe segregation, storage, and disposal of solid and liquid waste containing this compound.
Materials:
-
Designated, labeled, and sealed hazardous waste container (chemically compatible).
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.
-
Chemical fume hood.
-
Waste accumulation log.
Procedure:
-
Waste Segregation at the Source:
-
Solid Waste: Collect all IKE-contaminated solid waste, including unused pure compound, contaminated gloves, weigh boats, and pipette tips, in a designated, clearly labeled solid waste container.
-
Liquid Waste: Collect all IKE-contaminated liquid waste, such as solutions in organic solvents (e.g., DMSO) or aqueous media, in a separate, clearly labeled liquid waste container.
-
Note: Do not mix incompatible waste streams. For example, never mix oxidizing acids with organic chemicals.[5]
-
-
-
Waste Container Labeling:
-
Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
List all chemical constituents, including solvents and their approximate concentrations.
-
Indicate the date when the first waste was added to the container.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[1][6]
-
The SAA must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.[6]
-
Ensure secondary containment is in place for liquid waste containers.[5]
-
-
Requesting Waste Pickup:
-
Once the waste container is full, or before the accumulation time limit set by your institution is reached (typically within one year for partially filled containers), arrange for waste pickup.[6]
-
Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste disposal contractor to schedule a pickup.[2]
-
-
Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal request.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and pathways for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway Context: Ferroptosis Induction by IKE
To provide context for the biological activity of this compound, the following diagram illustrates its role as an inducer of ferroptosis.
Caption: Simplified signaling pathway of IKE-induced ferroptosis.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Imidazole Ketone Erastin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Imidazole ketone erastin (B1684096), a potent inducer of ferroptosis. While a supplier Safety Data Sheet (SDS) indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), this document advocates for a conservative approach, treating all research chemicals with a high degree of caution due to the potential for incomplete long-term toxicological data.
This operational and disposal plan offers step-by-step guidance to minimize exposure risk and ensure the integrity of your research.
Personal Protective Equipment (PPE): A Two-Tiered Approach
Given the nature of research chemicals, a dual-layered approach to PPE is recommended. The first tier aligns with the supplier's SDS, while the second tier, the "Conservative Approach," incorporates best practices for handling potent, novel compounds.
| PPE Category | Supplier SDS Recommendation | Conservative Approach (Recommended) |
| Hand Protection | Not required | Nitrile gloves (double-gloving recommended) |
| Eye Protection | Not required | Safety glasses with side shields or safety goggles |
| Body Protection | Not required | Laboratory coat |
| Respiratory Protection | Not required | Not generally required if handled in a ventilated enclosure. Consider a dust mask if weighing large quantities in an open environment. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to maintaining safety and procedural consistency.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory system.
-
Store Imidazole ketone erastin in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation and Handling
-
All handling of solid this compound should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Before handling, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as outlined in the "Conservative Approach" table.
Step-by-Step Handling Procedure:
-
Assemble all necessary equipment (spatula, weigh boat, solvent, vials, etc.) within the fume hood.
-
Carefully open the container.
-
Weigh the desired amount of the compound on a tared weigh boat.
-
To dissolve, add the appropriate solvent (e.g., DMSO) to the vial containing the compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Once the compound is in solution, it can be handled on the benchtop with appropriate PPE.
Spill Cleanup
In the event of a spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety glasses.
-
Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.
-
Clean Up:
-
For small spills, dampen the absorbent material with water and carefully wipe up the powder.
-
For larger spills, use a scoop or dustpan to collect the material. Avoid dry sweeping, which can create dust.
-
-
Decontaminate: Wipe the spill area with a damp cloth, followed by a standard laboratory disinfectant.
-
Dispose: Place all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag for disposal as chemical waste.
Disposal Plan
While the supplier SDS suggests that smaller quantities can be disposed of with household waste, it is imperative to adhere to institutional and local regulations for chemical waste disposal.
| Waste Type | Disposal Method |
| Contaminated solid waste (gloves, weigh boats, etc.) | Place in a designated, sealed chemical waste container. |
| Unused solid this compound | Dispose of as chemical waste through your institution's hazardous waste program. |
| Solutions of this compound | Dispose of as liquid chemical waste, following your institution's guidelines for solvent waste. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visualizing the Workflow
The following diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
